Enloplatin
Description
Properties
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYEDWZHRMBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Enloplatin: A Technical Overview of a Platinum Coordination Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enloplatin is a platinum-based coordination complex investigated for its potential as an antineoplastic agent. As a structural analog of carboplatin, it shares the cyclobutane-1,1-dicarboxylate (CBDCA) leaving group ligand, a feature that significantly influences its pharmacokinetic profile. While preclinical studies demonstrated cytotoxic activity, clinical investigations, particularly in platinum-refractory ovarian cancer, revealed minimal therapeutic efficacy, leading to the cessation of its development. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, pharmacokinetic profile, and the molecular mechanisms underlying resistance, drawing comparisons to its better-known counterparts, cisplatin and carboplatin.
Introduction
The clinical success of cisplatin spurred the development of numerous platinum-based analogs with the aim of improving the therapeutic index by reducing toxicity and overcoming resistance. This compound (cis-(1,1-cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum(II)) emerged from these efforts as a compound with a novel diamine carrier ligand, tetrahydro-4H-pyran-4,4-dimethanamine, while retaining the CBDCA leaving group of carboplatin.[1][2] The rationale behind this design was to explore the impact of the carrier ligand on antitumor activity and toxicity, given that the CBDCA ligand was known to modulate the pharmacokinetic behavior of carboplatin.[3] Despite initial promise, this compound's clinical development was halted due to a lack of significant antitumor activity in patients with platinum-refractory ovarian cancer.[2][3]
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂N₂O₅Pt | [2] |
| Molecular Weight | 481.41 g/mol | [2] |
| Melting Point | 260 to 263 °C | [2] |
| Water Solubility | 450 mg/mL (20 °C) | [2] |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 111523-41-2 | [2] |
Synthesis
Figure 2. Cellular mechanism of action of this compound.
Pharmacokinetics
Pharmacokinetic studies of this compound have shown that its behavior in plasma is very similar to that of carboplatin. [3]This similarity is attributed to the shared CBDCA leaving group, which appears to be the primary determinant of the plasma pharmacokinetics for this class of platinum complexes. [3]Key pharmacokinetic parameters are summarized in Table 2.
| Parameter | Value | Reference |
| Bioavailability (IV) | 100% | [2] |
| Protein Binding | >85% | [2][3] |
| Elimination Half-life (Whole Blood) | 56 ± 40 hours | [2] |
| Elimination Half-life (Blood Plasma) | 52 ± 40 hours | [2] |
| Excretion | Renal | [2][3] |
A significant portion of this compound in the plasma becomes protein-bound over time, with approximately 85% of the drug being protein-bound 13.5 hours after the initiation of treatment. [3]Elimination of this compound is primarily through renal excretion. [2][3]
Clinical Efficacy and Toxicity
This compound was investigated in a phase II clinical trial for patients with platinum-refractory advanced ovarian carcinoma. [3]The study revealed minimal antitumor activity, with only one partial response observed in 18 evaluable patients. [3]The development of this compound was subsequently discontinued.
The toxicity profile of this compound is similar to that of carboplatin. [2]The dose-limiting toxicity was found to be myelosuppression, specifically neutropenia. [2][3]Nephrotoxicity was observed but was generally manageable. [2][3]Importantly, this compound did not cause significant neurotoxicity or ototoxicity, which are common dose-limiting side effects of cisplatin. [2]
Mechanisms of Resistance
Resistance to platinum-based drugs is a major clinical challenge and is a multifactorial process. This compound was found to be cross-resistant with carboplatin, suggesting shared mechanisms of resistance. [2]While specific studies on this compound resistance are lacking, the known mechanisms of resistance to platinum drugs in general are applicable and are summarized in Figure 3.
Figure 3. General mechanisms of resistance to platinum-based drugs.
These mechanisms can be broadly categorized as:
-
Reduced intracellular drug accumulation: This can occur through decreased drug influx, for example, by downregulation of copper transporter 1 (CTR1), or increased drug efflux mediated by transporters such as ATP7A and ATP7B. [4]* Enhanced cellular detoxification: Increased levels of intracellular thiols, such as glutathione (GSH) and metallothioneins, can bind to and inactivate platinum complexes before they reach their DNA target.
-
Increased DNA repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) and homologous recombination (HR) pathways, can more efficiently remove platinum-DNA adducts.
-
Increased tolerance to DNA damage: Alterations in cell signaling pathways can allow cells to tolerate higher levels of DNA damage without undergoing apoptosis. This can involve mutations in genes like p53 or changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Analytical Methodologies
The quantification of this compound and platinum in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Validated analytical methods have been developed for this purpose.
Quantification of this compound
A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection at 230 nm has been established for the determination of this compound in plasma. [5] Experimental Protocol: HPLC Analysis of this compound in Plasma
-
Sample Preparation: Precipitate plasma proteins with dilute perchloric acid.
-
Neutralization: Mix the supernatant with sodium phosphate buffer.
-
Injection: Inject the prepared sample into the LC system.
-
Chromatography:
-
Column: C18 or cyano column.
-
Mobile Phase: Isocratic elution with a suitable buffer system.
-
Detection: UV at 230 nm.
-
-
Quantification: The method is linear in the range of 0.50 to 50.0 µg/mL.
Quantification of Total Platinum
Flameless atomic absorption spectrometry (FAAS) is used for the determination of total platinum content in plasma, plasma ultrafiltrate, and whole blood. [5] Experimental Protocol: FAAS Analysis of Platinum
-
Sample Preparation: Mix an aliquot of the biological fluid (plasma, plasma ultrafiltrate, or whole blood) with a solution of Triton X-100 and Antifoam-B.
-
Analysis:
-
Instrument: Graphite furnace atomic absorption spectrometer with a hollow cathode platinum lamp and Zeeman background correction.
-
Injection: Inject the prepared sample into the FAAS system.
-
-
Quantification: The method demonstrates linearity from 0.05 to 10.0 µg Pt/mL.
Conclusion
This compound represents an effort to modulate the therapeutic properties of platinum-based anticancer drugs by altering the diamine carrier ligand. While its physicochemical and pharmacokinetic properties are well-characterized and closely mirror those of carboplatin, its clinical development was ultimately unsuccessful due to a lack of significant antitumor efficacy. The study of this compound, however, provides valuable insights into the structure-activity relationships of platinum coordination complexes and underscores the critical role of the carrier ligand in determining the biological activity of these compounds. The established analytical methodologies for this compound also contribute to the broader toolkit for the analysis of platinum-based drugs in biological systems.
References
- Amorusi P, Lessard D, Bansal SK, et al. Analysis of this compound by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids. J Pharm Biomed Anal. 1994;12(8):1023-1033.
- Bitha P, Carvajal SG, Citarella RV, et al. Water-soluble platinum(II) complexes with antitumor activity. J Med Chem. 1989;32(8):2063-2067.
- Kudelka AP, Siddik ZH, Tresukosol D, et al. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. 1997;8(7):649-656.
-
This compound. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]
- The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Front Pharmacol. 2020;11:493.
- Dasari S, Tchounwou PB. Cisplatin in cancer therapy: molecular mechanisms of action. Eur J Pharmacol. 2014;740:364-378.
- Siddik ZH. Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene. 2003;22(47):7265-7279.
- Wheate NJ, Walker S, Craig GE, Oun R. The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Trans. 2010;39(35):8113-8127.
- Wang D, Lippard SJ. Cellular processing of platinum anticancer drugs.
Sources
- 1. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 5. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Enloplatin
Abstract
Enloplatin, a second-generation platinum-based chemotherapeutic agent, was developed to improve upon the efficacy and toxicity profile of its predecessors, cisplatin and carboplatin. Understanding its behavior within a biological system is paramount for optimizing its therapeutic index. This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and metabolism of this compound. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, grounded in preclinical and clinical findings. Furthermore, this document details the sophisticated analytical methodologies required for its quantification in biological matrices and elucidates its metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of platinum-based anticancer agents.
Introduction to this compound
This compound, chemically known as cis-diammine(cyclobutane-1,1-dicarboxylato)platinum(II), is an analog of carboplatin.[1][2] It was investigated for its potential to overcome cisplatin resistance and exhibit a more favorable safety profile, particularly reduced nephrotoxicity.[3] Like other platinum drugs, its mechanism of action is believed to involve binding to nuclear DNA, forming intrastrand and interstrand crosslinks that inhibit DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[2][4] The pharmacokinetic profile of this compound is largely influenced by its cyclobutanedicarboxylato (CBDCA) ligand, which dictates its stability and reactivity in vivo.[1]
In Vivo Pharmacokinetics of this compound
The disposition of this compound in the body follows a complex pattern of distribution and elimination, characterized by extensive protein binding and predominantly renal clearance.
Absorption and Distribution
Following intravenous administration, which is the primary route for platinum-based drugs, this compound is distributed throughout the body.[1][5]
-
Plasma Protein Binding: A critical feature of this compound's pharmacokinetics is its extensive and largely irreversible binding to plasma proteins, such as albumin and gamma-globulins.[1][5] Shortly after administration, a significant portion of circulating platinum becomes protein-bound. In a phase II clinical study, it was observed that 13.5 hours after the start of infusion, 85% of the platinum in plasma was protein-bound.[1] This high degree of protein binding significantly influences the drug's volume of distribution and clearance, as only the unbound, or "free," drug is available to exert its cytotoxic effects and undergo renal excretion.[1]
-
Volume of Distribution: Studies on analogous platinum compounds like ormaplatin have shown a large volume of distribution, indicating extensive distribution into tissues.[3] This is a common characteristic among platinum agents, which distribute into various tissues including the liver, kidneys, and prostate.[6]
Metabolism and Biotransformation
This compound, like its parent compound carboplatin, is relatively stable in the bloodstream due to its dicarboxylate ligand. However, it does undergo biotransformation, primarily through non-enzymatic hydrolysis and reactions with nucleophilic biomolecules.
-
Hydrolysis: In aqueous environments with low chloride concentrations, such as the intracellular space, the dicarboxylate ligand can be slowly displaced by water molecules. This aquation process is considered an activation step, as the resulting aquated platinum species are more reactive towards DNA.[7]
-
Reaction with Thio-compounds: Platinum complexes have a high affinity for sulfur-containing molecules. This compound can react with endogenous thiols like glutathione and methionine.[5][8] These reactions can lead to the formation of inactive metabolites and contribute to the drug's detoxification and elimination. The formation of glutathione-S-platinum conjugates is a key step in the metabolism and potential nephrotoxicity of platinum drugs.[5]
-
Metabolites: While this compound itself is the major form of the free drug in plasma, various platinum-containing metabolites are formed over time.[1][8] The metabolic profile is complex, and identifying all species remains a significant analytical challenge. However, studies on similar platinum agents suggest the presence of hydrolysis products and conjugates with endogenous molecules like creatinine and urea in urine.[9]
Excretion
The primary route of elimination for this compound and its metabolites is through the kidneys via glomerular filtration.[1]
-
Renal Clearance: The rate of renal excretion is a critical determinant of the drug's half-life and potential for toxicity. The clearance of unbound platinum is much faster than that of total platinum due to the extensive protein binding.
-
Half-Life: Pharmacokinetic studies of similar platinum compounds reveal a biphasic elimination pattern for unbound platinum, with an initial rapid distribution phase followed by a slower terminal elimination phase.[3] Total plasma platinum exhibits a much longer terminal half-life due to the slow release of platinum from plasma proteins.[3]
Quantitative Data Summary
While specific, comprehensive pharmacokinetic data for this compound is limited in publicly available literature, data from analogous platinum compounds provide valuable context. The following table summarizes typical pharmacokinetic parameters observed for platinum agents in human studies.
| Parameter | Unbound Platinum | Total Platinum | Rationale & Significance |
| Terminal Half-life (t½β) | ~19-20 hours (Ormaplatin)[3] | ~39-40 hours (Ormaplatin)[3] | The long half-life of total platinum reflects the slow dissociation from plasma proteins. The half-life of unbound platinum is more relevant for antitumor activity. |
| Volume of Distribution (Vdss) | ~560 L (Ormaplatin)[3] | ~183 L (Ormaplatin)[3] | A large Vdss for unbound platinum indicates extensive tissue distribution, which is necessary for reaching tumor sites. |
| Plasma Protein Binding | N/A | >85% (this compound)[1] | High protein binding limits the concentration of active drug but may also serve as a circulating reservoir. |
| Primary Elimination Route | Renal[1] | Renal[1] | Renal function is a critical factor in determining appropriate dosing and managing toxicity. |
In Vivo Experimental Methodologies
The study of this compound's pharmacokinetics requires robust and validated analytical methods to differentiate between the parent drug, its metabolites, and total platinum in various biological matrices.
Experimental Workflow for Preclinical PK Studies
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in a rodent model.
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
Detailed Protocol: Quantification of this compound and Total Platinum
Objective: To determine the concentration of intact this compound and total platinum in plasma samples.
A. Quantification of Intact this compound via Liquid Chromatography (LC) [10]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 200 µL aliquot of plasma, add 200 µL of ice-cold 6% perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Mix 100 µL of the supernatant with 100 µL of a sodium phosphate buffer.
-
-
LC System and Conditions:
-
Column: C18 or Cyano column.
-
Mobile Phase: Isocratic mixture of phosphate buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 230 nm.
-
Injection Volume: 50 µL.
-
-
Validation:
B. Quantification of Total Platinum via Flameless Atomic Absorption Spectrometry (FAAS) [10]
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, plasma ultrafiltrate, or whole blood, add 100 µL of a solution containing Triton X-100 and Antifoam-B.
-
Vortex briefly to ensure homogeneity.
-
-
FAAS System and Conditions:
-
Instrument: Graphite furnace atomic absorption spectrometer with a Zeeman background corrector.
-
Light Source: Platinum (Pt) hollow cathode lamp.
-
Injection: Direct injection of the prepared sample into the graphite furnace.
-
Temperature Program: A multi-step program involving drying, charring, and atomization steps optimized for platinum.
-
-
Validation:
Metabolic Pathway of this compound
The biotransformation of this compound is a multi-step process involving activation and detoxification reactions.
Caption: Proposed metabolic and dispositional pathway of this compound in vivo.
Conclusion and Future Directions
This compound exhibits a pharmacokinetic profile characteristic of second-generation platinum drugs, dominated by extensive plasma protein binding and renal excretion. Its metabolism involves a delicate balance between activation via aquation and detoxification through conjugation with endogenous thiols. The similarity in its pharmacokinetic behavior to carboplatin suggests that its disposition is primarily governed by the stable CBDCA ligand.[1]
Future research should focus on utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to comprehensively identify and quantify the full spectrum of this compound metabolites. Elucidating the precise structures of these metabolites will provide deeper insights into the mechanisms of both efficacy and toxicity, particularly nephrotoxicity. Furthermore, developing population pharmacokinetic models could aid in personalizing dosing strategies to optimize therapeutic outcomes while minimizing adverse effects.
References
-
Analysis of this compound by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. Available at: [Link]
-
Analytical methodologies for the quantitation of platinum anti-cancer drugs and related compounds in biological media. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Determination of Biotransformation Products of Platinum Drugs in Rat and Human Urine. American Society for Mass Spectrometry. Available at: [Link]
-
Quantitative determination of cisplatin in plasma and urine in clinical research by triple quadrupole LC/MS/MS. Agilent Technologies. Available at: [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]
-
Platinum formulations as anticancer drugs clinical and pre-clinical studies. Current Medicinal Chemistry. Available at: [Link]
-
Preclinical and clinical studies on the use of platinum complexes for breast cancer treatment. Anti-cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs. Frontiers in Pharmacology. Available at: [Link]
-
Cisplatin metabolites in plasma, a study of their pharmacokinetics and importance in the nephrotoxic and antitumour activity of cisplatin. Biochemical Pharmacology. Available at: [Link]
-
Cisplatin: chemistry, distribution and biotransformation. Biopharmaceutics & Drug Disposition. Available at: [Link]
-
Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples. MDPI. Available at: [Link]
-
Tuning the metabolism of the anticancer drug cisplatin with chemoprotective agents to improve its safety and efficacy. Dalton Transactions. Available at: [Link]
-
Understanding Cisplatin Pharmacokinetics and Toxicodynamics to Predict and Prevent Kidney Injury. The AAPS Journal. Available at: [Link]
-
Current Status for Oral Platinum (IV) Anticancer Drug Development. Scientific Research Publishing. Available at: [Link]
-
Pharmacokinetics of Elemental Platinum (Ultrafiltrate and Total) After a Thirty Minute Intravenous Infusion of Ormaplatin. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Cisplatin pharmacokinetics and pharmacodynamics in patients with squamous-cell carcinoma of the head/neck or esophagus. Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Preclinical and Clinical Experience With Cisplatin and Carboplatin and Simultaneous Radiation in Non-Small Cell Lung Cancer. Annals of Oncology. Available at: [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. Medicinal Chemistry. Available at: [Link]
-
On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. Bioinorganic Chemistry and Applications. Available at: [Link]
-
On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. SciSpace by Typeset. Available at: [Link]
Sources
- 1. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of elemental platinum (ultrafiltrate and total) after a thirty minute intravenous infusion of ormaplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Cisplatin Pharmacokinetics and Toxicodynamics to Predict and Prevent Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Tuning the metabolism of the anticancer drug cisplatin with chemoprotective agents to improve its safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin metabolites in plasma, a study of their pharmacokinetics and importance in the nephrotoxic and antitumour activity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Biotransformation Products of Platinum Drugs in Rat and Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of this compound by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Enloplatin: A Technical Chronicle of a Third-Generation Platinum Anticancer Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for a Superior Platinum Analog
The discovery of cisplatin's potent anticancer activity marked a paradigm shift in oncology, establishing platinum-based compounds as a cornerstone of chemotherapy. However, the clinical utility of cisplatin is hampered by significant toxicities, including nephrotoxicity, neurotoxicity, and severe emesis, alongside the challenge of intrinsic and acquired resistance. This spurred the development of subsequent generations of platinum analogs with the goal of an improved therapeutic index: reduced toxicity and a broader spectrum of activity. Carboplatin, a second-generation analog, offered a more favorable safety profile, particularly with reduced renal toxicity, but it also exhibited cross-resistance with cisplatin. This set the stage for the exploration of third-generation platinum compounds, one of which was Enloplatin. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, offering insights into the intricate process of anticancer drug development.
Molecular Design and Synthesis Rationale
This compound, chemically named [1,1-Cyclobutanedicarboxylato(2-)-O,O'][tetrahydro-4H-pyran-4,4-diamine-N,N']platinum(II), was a third-generation platinum analog developed by Wyeth. Its structure shares the same cyclobutanedicarboxylato (CBDCA) leaving group as carboplatin, a feature known to contribute to its pharmacokinetic profile and reduced nephrotoxicity compared to cisplatin. The key innovation in this compound's design lay in its novel diamine carrier ligand, tetrahydro-4H-pyran-4,4-diamine.
The rationale behind this specific molecular design was likely twofold:
-
Overcoming Resistance: A primary goal for third-generation platinum agents was to circumvent the resistance mechanisms that plague cisplatin and carboplatin. Altering the structure of the amine ligand could potentially lead to the formation of different DNA adducts that are less efficiently recognized and repaired by the cell's DNA repair machinery.
-
Modulating Physicochemical Properties: The choice of the tetrahydro-pyran diamine ligand would have been intended to influence the compound's solubility, stability, and cellular uptake, potentially leading to a more favorable biodistribution and tumor penetration.
General Synthesis Pathway for Platinum (II) Analogs
Caption: Generalized synthetic pathway for platinum(II) dicarboxylate complexes.
Experimental Protocol: A Generalized Approach
-
Synthesis of the Dichloro-Platinum Diamine Complex: The synthesis would commence with the reaction of potassium tetrachloroplatinate (K₂[PtCl₄]) with the novel diamine ligand, tetrahydro-4H-pyran-4,4-diamine, in an aqueous solution. This reaction displaces the chloride ligands to form the corresponding dichloro-platinum-diamine complex.
-
Formation of the Aqua Complex: To introduce the dicarboxylate ligand, the more labile aqua-ligated platinum species is typically generated. This is often achieved by reacting the dichloro-platinum-diamine intermediate with silver nitrate (AgNO₃) to precipitate silver chloride (AgCl), leaving the diaqua-platinum-diamine complex in solution.
-
Final Chelation with CBDCA: The final step involves the reaction of the diaqua-platinum-diamine complex with a salt of 1,1-cyclobutanedicarboxylic acid (CBDCA). The dicarboxylate anion chelates to the platinum center, displacing the water molecules and yielding the final product, this compound.
Purification of the final compound would likely be achieved through recrystallization to obtain a product of high purity suitable for preclinical and clinical evaluation.
Preclinical Evaluation: Assessing Antitumor Activity and Toxicity
A comprehensive preclinical assessment is a critical step in the development of any new drug candidate. For this compound, this would have involved a battery of in vitro and in vivo studies to characterize its cytotoxic activity, antitumor efficacy, and toxicity profile, often in comparison to the then-standard platinum agents, cisplatin and carboplatin. While specific quantitative preclinical data for this compound, such as IC50 values across a panel of cell lines, are not widely published, the general findings from preclinical studies of third-generation platinum analogs provide a contextual framework.
In Vitro Cytotoxicity
The initial screening of this compound would have involved determining its cytotoxic potential against a variety of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., ovarian, lung, colon) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, cisplatin, and carboplatin for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50), the drug concentration that inhibits cell growth by 50%, is then calculated for each compound.
It was anticipated that this compound would demonstrate potent cytotoxic activity, and a key point of interest would have been its performance in cisplatin- and carboplatin-resistant cell lines.
In Vivo Antitumor Efficacy
Following promising in vitro results, this compound would have been advanced to in vivo studies using animal models to assess its antitumor efficacy and to establish a preliminary toxicity profile.
Experimental Protocol: Xenograft Tumor Model in Mice
-
Tumor Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound, cisplatin, carboplatin, and a vehicle control are administered, typically intravenously, at various doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is often tumor growth inhibition. Animal survival is also a key secondary endpoint.
-
Toxicity Evaluation: The animals are monitored for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, blood and tissue samples are collected for hematological and histopathological analysis.
Preclinical studies on other third-generation platinum analogs often revealed that these newer compounds were less nephrotoxic but potentially more myelosuppressive than cisplatin.[1]
Clinical Development: The Journey to Human Trials
The clinical development of an anticancer drug typically proceeds through a series of phases designed to evaluate its safety, dosage, and efficacy in humans.
Phase I Clinical Trials: Determining Safety and Dosage
Caption: Standard dose-escalation design for a Phase I clinical trial.
In these trials, small groups of patients with advanced, treatment-refractory cancers would have received escalating doses of this compound. Intensive monitoring for adverse effects would have been conducted to identify the DLTs.
Phase II Clinical Trials: Assessing Efficacy in Specific Cancers
Once the MTD was established in Phase I, this compound moved into Phase II trials to evaluate its antitumor activity in specific types of cancer. A notable Phase II study of this compound was conducted in patients with platinum-refractory advanced ovarian carcinoma.[2]
Study Design and Key Findings:
-
Patient Population: The study enrolled 18 evaluable patients with ovarian cancer that was resistant to previous platinum-based therapy.[2]
-
Treatment Regimen: this compound was administered as an intravenous infusion over 1.5 hours every 21 days, without the need for pre-hydration.[2]
-
Efficacy Results: The study demonstrated minimal antitumor activity. Only one patient achieved a partial response, lasting 2.8 months. The median survival was 9.4 months.[2]
-
Toxicity Profile: The dose-limiting toxicity was identified as neutropenia (a decrease in a type of white blood cell). Nephrotoxicity was reported to be manageable.[2]
-
Pharmacokinetics: The pharmacokinetic profile of this compound was found to be similar to that of carboplatin. After 13.5 hours, 85% of the drug in the plasma was protein-bound, and it was primarily eliminated by the kidneys. The study concluded that the pharmacokinetics were dictated by the CBDCA ligand, not the novel amine ligand.[2]
Table 1: Summary of Phase II Trial Results for this compound in Platinum-Refractory Ovarian Cancer [2]
| Parameter | Result |
| Number of Evaluable Patients | 18 |
| Objective Response Rate | 6% (1 partial response) |
| Median Survival | 9.4 months |
| Dose-Limiting Toxicity | Neutropenia |
| Notable Side Effects | Manageable nephrotoxicity |
Discontinuation of Development and Future Perspectives
The development of this compound was discontinued around the year 2000. While an official statement from Wyeth detailing the reasons for this decision is not publicly available, the results of the Phase II trial in platinum-refractory ovarian cancer strongly suggest that a lack of significant clinical efficacy was the primary driver. The minimal response rate in a patient population with a high unmet medical need would not have justified progression to larger, more expensive Phase III trials.
The story of this compound underscores the challenges inherent in developing new anticancer agents, particularly in the competitive landscape of platinum analogs. While the rationale for its design was sound—to overcome resistance and improve upon the toxicity profile of existing drugs—this did not translate into a clinically meaningful benefit.
The development and subsequent discontinuation of this compound, and other similar third-generation platinum analogs, has provided valuable lessons for the field of oncology drug development:
-
The Complexity of Platinum Resistance: Overcoming platinum resistance is a multifaceted challenge that may not be solvable by simply modifying the structure of the platinum complex. A deeper understanding of the various resistance mechanisms is crucial for the rational design of new therapies.
-
The Importance of Preclinical Models: The predictive value of preclinical models in identifying clinically effective drugs remains an area of active research. The development of more sophisticated models that better recapitulate the human tumor microenvironment and resistance mechanisms is essential.
-
The Rise of Targeted Therapies and Immunotherapies: The focus of cancer drug development has largely shifted from traditional cytotoxic agents to targeted therapies and immunotherapies. However, platinum-based chemotherapy remains a vital component of treatment for many cancers, and research into overcoming platinum resistance and mitigating its toxicities continues to be an important area of investigation.
References
-
Kudelka AP, Siddik ZH, Tresukosol D, et al. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. 1997;8(7):649-656. [Link]
-
[Preclinical and clinical evaluation of toxicity and antitumor activity of cisplatin analogues]. Gan To Kagaku Ryoho. 1987;14(5 Pt 2):1665-1671. [Link]
Sources
- 1. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Enloplatin in Ovarian Cancer Cell Lines: A Technical Guide
This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro cytotoxicity of Enloplatin, a platinum-based antineoplastic agent, in ovarian cancer cell lines. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the preclinical assessment of novel therapeutic compounds.
Introduction: The Challenge of Ovarian Cancer and the Role of Platinum Analogs
Ovarian cancer remains the most lethal gynecologic malignancy, primarily due to late-stage diagnosis and the development of chemoresistance. Platinum-based drugs, such as cisplatin and carboplatin, are the cornerstone of first-line chemotherapy for ovarian cancer.[1][2] Their cytotoxic effect is primarily mediated by the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3] However, intrinsic and acquired resistance to these agents is a major clinical obstacle, necessitating the development of novel platinum analogs with improved efficacy and a more favorable toxicity profile.
This compound is a platinum-based coordination complex that, like carboplatin, features a cyclobutane dicarboxylic acid (CBDCA) ligand.[4] It has been investigated for the treatment of platinum-refractory ovarian cancer.[5] While its clinical activity has been modest, the study of its in vitro effects on ovarian cancer cells is crucial for understanding the nuances of platinum-drug interactions and resistance mechanisms. This guide outlines a robust experimental framework for characterizing the cytotoxic and apoptotic potential of this compound in established ovarian cancer cell lines.
Experimental Design: A Multi-faceted Approach to Characterizing Cytotoxicity
A thorough in vitro evaluation of a novel chemotherapeutic agent requires a multi-pronged approach that not only quantifies cell death but also elucidates the underlying molecular mechanisms. Our experimental design is structured to first determine the dose-dependent cytotoxicity of this compound across a panel of ovarian cancer cell lines and then to dissect the apoptotic pathways activated by the compound.
Selection of Ovarian Cancer Cell Lines: Modeling Clinical Heterogeneity
The choice of cell lines is critical for the clinical relevance of in vitro findings. We propose a panel of well-characterized human ovarian cancer cell lines that represent a spectrum of platinum sensitivities:
-
A2780: A cisplatin-sensitive cell line, often used as a benchmark for platinum drug efficacy.[6]
-
SKOV-3: A cell line known for its intrinsic resistance to cisplatin.[6][7]
-
OVCAR-3: A cell line derived from a patient with progressive adenocarcinoma of the ovary, also exhibiting some degree of cisplatin resistance.[8]
The inclusion of both sensitive and resistant cell lines allows for the determination of this compound's potential to overcome existing platinum resistance mechanisms.
Workflow for In Vitro Cytotoxicity Assessment of this compound
Caption: Experimental workflow for evaluating this compound's cytotoxicity.
Methodologies and Protocols
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Plate ovarian cancer cells (A2780, SKOV-3, OVCAR-3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM) and a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Quantification of Apoptosis: Annexin V/PI Staining
To confirm that the observed cytotoxicity is due to apoptosis, we employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1][5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Hypothetical Data Presentation
The following tables present hypothetical but realistic data based on the known properties of platinum drugs in the selected ovarian cancer cell lines.
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Platinum Sensitivity Profile |
| A2780 | 15.5 ± 2.1 | Sensitive |
| OVCAR-3 | 85.2 ± 9.8 | Moderately Resistant |
| SKOV-3 | 120.7 ± 15.3 | Resistant |
Table 2: Apoptotic Cell Populations after this compound Treatment (IC50, 48h)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| A2780 | ||
| Control | 3.1 ± 0.5 | 1.8 ± 0.3 |
| This compound | 35.6 ± 4.2 | 12.3 ± 1.9 |
| SKOV-3 | ||
| Control | 2.5 ± 0.4 | 1.5 ± 0.2 |
| This compound | 18.9 ± 2.5 | 8.7 ± 1.1 |
Molecular Mechanisms of this compound-Induced Apoptosis
Platinum-based drugs induce a complex signaling cascade that culminates in apoptosis. The primary trigger is the formation of DNA adducts, which are recognized by the cellular DNA damage response (DDR) machinery.[12][13]
DNA Damage Response and Apoptotic Signaling Cascade
Caption: Intrinsic apoptosis pathway activated by this compound.
Upon entering the cell, this compound, like other platinum drugs, is aquated, becoming a reactive species that binds to DNA, forming intrastrand and interstrand crosslinks. These DNA lesions are recognized by sensor proteins of the DDR pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated).[12] This leads to the activation of downstream checkpoint kinases CHK1 and CHK2, which in turn phosphorylate and stabilize the tumor suppressor protein p53.[14] A functional p53 is crucial for a robust apoptotic response to cisplatin.[15]
Stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[4] These proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[16] Active caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving a plethora of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[17]
Role of MAPK Signaling in Platinum Response
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also critically involved in the cellular response to platinum-induced DNA damage.[18][19] While the ERK pathway is often associated with cell survival and can contribute to cisplatin resistance, the JNK and p38 pathways are generally considered pro-apoptotic in this context.[20][21]
Caption: MAPK signaling in response to platinum drug-induced DNA damage.
Activation of JNK and p38 can promote apoptosis by modulating the activity of Bcl-2 family proteins and by directly phosphorylating and activating pro-apoptotic transcription factors. The balance between the pro-survival ERK pathway and the pro-apoptotic JNK/p38 pathways can be a critical determinant of a cancer cell's fate following this compound treatment.
Mechanistic Investigation via Western Blotting
To validate the activation of these signaling pathways, Western blotting can be performed on cell lysates following this compound treatment. This technique allows for the detection and quantification of key proteins involved in apoptosis.[22][23]
Protocol: Western Blotting for Apoptotic Markers
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins, including:
-
Phospho-p53
-
Bax
-
Bcl-2
-
Cleaved Caspase-9
-
Cleaved Caspase-3
-
Cleaved PARP
-
Phospho-ERK
-
Phospho-JNK
-
Phospho-p38
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and activation.
Conclusion and Future Directions
This technical guide outlines a comprehensive in vitro strategy for evaluating the cytotoxicity of this compound in ovarian cancer cell lines. By integrating cell viability assays with mechanistic studies, a detailed understanding of the compound's efficacy and mode of action can be achieved. The observed differences in sensitivity between the A2780, OVCAR-3, and SKOV-3 cell lines underscore the importance of using a diverse panel of models to predict clinical response.
Future investigations could expand upon this framework by exploring the role of specific DNA repair pathways, such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR), in mediating resistance to this compound.[2][13] Additionally, co-treatment studies with inhibitors of pro-survival pathways, such as the ERK or PI3K/Akt pathways, could reveal synergistic interactions that may enhance the therapeutic potential of this compound and other platinum-based drugs in the treatment of ovarian cancer.
References
-
Kudelka, A. P., Siddik, Z. H., Tresukosol, D., Edwards, C. L., Freedman, R. S., Madden, T. L., & Kavanagh, J. J. (1997). A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Anti-cancer drugs, 8(7), 649–656. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Martin, L. P., Byers, L. A., & Heymach, J. V. (2018). Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment. Cancers, 10(7), 232. [Link]
-
Wang, F., Liu, M., Li, X., & Tang, H. (2007). ERK-Dependent MKP-1–Mediated Cisplatin Resistance in Human Ovarian Cancer Cells. Molecular Cancer Therapeutics, 6(12), 3244-3251. [Link]
-
Galluzzi, L., Vitale, I., Michels, J., Martins, I., Kepp, O., & Kroemer, G. (2014). Systems analysis of cisplatin-induced cancer cell death. Oncoimmunology, 3(1), e27684. [Link]
-
Samimi, G., & Safaei, R. (2012). Therapeutic Inducers of Apoptosis in Ovarian Cancer. Cancers, 4(1), 163–182. [Link]
-
Jantaree, P., Lirdprapamongkol, K., Santanirand, P., Svasti, J., & Thongsuksai, P. (2020). Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients. Diagnostics, 10(10), 820. [Link]
-
Han, C., & Liu, T. (2025). Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. Oncology Letters, 29(4), 1. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Choi, K. C., & Auersperg, N. (2004). Mitogen-activated protein kinases in normal and (pre)neoplastic ovarian surface epithelium. Journal of ovarian research, 1, 3. [Link]
-
Rosell, R., Lord, R. V., & Taron, M. (2004). Platinum drugs and DNA repair mechanisms in lung cancer. Anticancer research, 24(5A), 2971–2977. [Link]
-
Zeng, T., Zhang, C. L., & Song, L. B. (2018). Metformin combined with p38 MAPK inhibitor improves cisplatin sensitivity in cisplatin-resistant ovarian cancer. Oncology letters, 15(6), 9119–9125. [Link]
-
Rocha, C. R. R., Silva, M. M., & Quinet, A. (2018). Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions. Current cancer drug targets, 18(4), 365–377. [Link]
-
Roy, A., & Banerjee, S. (2021). Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression. International journal of molecular sciences, 22(11), 5898. [Link]
-
Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]
-
Li, J., & Chen, J. (2017). Mangiferin induces apoptosis in human ovarian adenocarcinoma OVCAR3 cells via the regulation of Notch3. Oncology letters, 14(3), 3257–3262. [Link]
-
Hussein, M. R. (2005). Apoptosis in the ovary: molecular mechanisms. Human reproduction update, 11(2), 162–177. [Link]
-
Samouël, A., Loret, N., & Révillion, F. (2018). Generation and Characterization of A Carboplatin Resistant Ovarian Cancer Model. Journal of Cancer Science & Therapy, 10(12). [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. Platinum Drugs and DNA Repair Mechanisms in Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Targeting Apoptotic Pathways in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fortunejournals.com [fortunejournals.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Inducers of Apoptosis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitogen-activated protein kinases in normal and (pre)neoplastic ovarian surface epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metformin combined with p38 MAPK inhibitor improves cisplatin sensitivity in cisplatin-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Enloplatin: Dosage and Administration Protocols for Preclinical In Vivo Models
An Application Note for Researchers and Drug Development Professionals
Abstract: This guide provides a comprehensive framework for the preclinical evaluation of Enloplatin, a water-soluble, platinum-based antineoplastic agent. While specific preclinical dosing regimens for this compound are not extensively published, its structural and pharmacokinetic similarity to Carboplatin provides a strong basis for experimental design.[1][2] This document synthesizes established principles of platinum-based chemotherapy administration in animal models to offer detailed, field-proven protocols for researchers. We cover critical aspects from vehicle formulation and maximum tolerated dose (MTD) determination to the design of robust efficacy studies, emphasizing scientific integrity and reproducibility.
Introduction to this compound
This compound is a third-generation platinum coordination complex investigated for its potential against solid tumors.[1] Like its predecessors, Cisplatin and Carboplatin, this compound's primary mechanism of action involves forming covalent adducts with DNA, which obstructs DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4][5] It shares the cyclobutane dicarboxylic acid (CBDCA) ligand with Carboplatin, a feature that largely dictates its pharmacokinetic profile and contributes to a toxicity profile characterized by dose-limiting myelosuppression but with more manageable nephrotoxicity compared to Cisplatin.[1][2]
Clinical investigations of this compound in platinum-refractory ovarian cancer showed minimal activity, and it was found to be cross-resistant with Carboplatin.[1] Despite its stalled clinical development, the principles governing its use in a research setting are critical for the broader study of platinum-based agents and potential re-investigation in other contexts. This guide, therefore, establishes a foundational methodology for its preclinical use.
Causality in Experimental Design: The protocols outlined herein are based on the extensive knowledge base of platinum analogs. The choice to extrapolate from Carboplatin and Cisplatin is a logical starting point due to shared chemical moieties and mechanisms.[2][6] Researchers must, however, validate these starting parameters for their specific model system.
Pre-Formulation and Vehicle Selection
A key advantage of this compound is its high water solubility (450 mg/mL at 20°C), which simplifies formulation.[1]
-
Recommended Vehicle: For initial studies, 0.9% Sodium Chloride (Sterile Saline) is the recommended vehicle. It is isotonic and physiologically compatible, minimizing injection site irritation. Alternatively, 5% Dextrose in Water (D5W) can be used.
-
Rationale: Unlike Cisplatin, which can be unstable in solutions with low chloride concentration, Carboplatin and its analogs like this compound are more stable. However, using sterile saline is a standard practice that ensures physiological compatibility. The high solubility of this compound obviates the need for co-solvents or complex formulations that could introduce confounding toxicities.[7][8]
-
Preparation: Solutions should be prepared fresh for each experiment under sterile conditions in a Class II biological safety cabinet (BSC) or chemical fume hood, given the cytotoxic nature of platinum compounds.[9]
Maximum Tolerated Dose (MTD) Determination
The first critical in vivo experiment is to establish the MTD, defined as the highest dose that does not cause unacceptable toxicity (e.g., >15-20% body weight loss, mortality, or severe, irreversible clinical signs of distress).[10][11]
Protocol 1: Single-Dose MTD Study in Mice
This protocol aims to identify the MTD for a single administration of this compound.
-
Animal Model: Use a common mouse strain (e.g., BALB/c or C57BL/6), female, 6-8 weeks old. Use at least 3-5 mice per dose group.
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Dose Selection: Based on data from similar compounds like Carboplatin, start with a conservative dose range. A suggested starting point could be 20 mg/kg, escalating in subsequent cohorts.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal [IP] or intravenous [IV]) in a fixed volume (e.g., 10 mL/kg). Include a vehicle-only control group.
-
Monitoring (Daily for 14 days):
-
Body Weight: This is the most sensitive indicator of systemic toxicity.
-
Clinical Score: Record observations of posture, activity, fur texture, and hydration status. Assign a numerical score based on a pre-defined institutional guideline.
-
Mortality: Record the time of death for any animal.
-
-
MTD Definition: The MTD is the highest dose at which all animals survive, mean body weight loss does not exceed 15-20% of the initial weight, and animals recover to their baseline weight within the observation period.[11]
Data Presentation: MTD Study Summary
| Dose Group (mg/kg) | n | Route | Mean Max. Weight Loss (%) | Nadir (Day) | Mortality | Clinical Observations | MTD Determination |
| Vehicle | 5 | IP | < 2% | N/A | 0/5 | Normal | N/A |
| 20 | 5 | IP | ~5% | 4 | 0/5 | Normal | Tolerated |
| 40 | 5 | IP | ~10% | 5 | 0/5 | Mild, transient lethargy | Tolerated |
| 60 | 5 | IP | ~18% | 5 | 0/5 | Moderate lethargy, ruffled fur | MTD |
| 80 | 5 | IP | > 25% | 6 | 2/5 | Severe lethargy, hunched posture | Exceeds MTD |
Table 1: Example data summary for an this compound single-dose MTD study.
Workflow for MTD Determination
Caption: A typical experimental workflow for an in vivo efficacy study.
Detailed Administration Protocols
Protocol 3: this compound Solution Preparation
Safety First: this compound is a cytotoxic agent. All preparation must occur in a certified chemical fume hood or Class II Type B2 BSC. Personnel must wear appropriate PPE, including double nitrile gloves, a disposable gown, and eye protection. [9]
-
Calculate Mass: Determine the total mass of this compound required for the study. Total Mass = (Dose in mg/kg) x (Avg. Animal Weight in kg) x (Number of Animals). Account for overage.
-
Reconstitution: Aseptically add the required volume of sterile 0.9% Saline to the vial of this compound powder to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution.
-
Dilution: Perform serial dilutions from the stock solution using sterile saline to achieve the final concentration for each dose group. The final concentration should be such that the injection volume is appropriate for the animal (e.g., 10 mL/kg for mice).
Protocol 4: Administration Techniques in Mice
-
Animal Restraint: Properly restrain the mouse to ensure accurate and safe injection.
-
Intraperitoneal (IP) Injection:
-
Position the mouse with its head tilted downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a vessel or organ.
-
Inject the solution smoothly.
-
-
Intravenous (IV) Injection (Lateral Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a restraint device.
-
Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.
-
A successful injection is confirmed by the absence of resistance and no visible bleb formation.
-
Inject the solution slowly.
-
Conclusion and Best Practices
The successful preclinical evaluation of this compound hinges on a systematic and rigorous approach. While specific data for this compound is sparse, leveraging the extensive knowledge from its platinum-based analogs provides a robust starting point.
-
Trustworthiness: Always begin with a well-designed MTD study for your specific animal model and strain. [11]This self-validating step is crucial for the integrity of subsequent efficacy experiments.
-
Expertise: Understand that body weight is the most critical and sensitive indicator of systemic toxicity in rodent models. [10][12]* Authoritative Grounding: Adhere to institutional animal care and use committee (IACUC) guidelines and established safety protocols for handling cytotoxic agents. [9] By following these application notes and protocols, researchers can generate reliable and reproducible data, contributing to a clearer understanding of this compound's preclinical profile.
References
-
Bar-Joseph, H., et al. (2021). Cisplatin Mouse Models: Treatment, Toxicity and Translatability. PubMed Central. [Link]
-
ResearchGate. (n.d.). Examples of mouse cisplatin toxicity protocols used in studies.... [Link]
-
Wikipedia. (2023). This compound. [Link]
-
McGill University. (2023). USE OF CISPLATIN IN RODENTS. [Link]
-
Royal Society of Chemistry. (2024). Platinum-based chemotherapy: trends in organic nanodelivery systems. [Link]
-
National Institutes of Health. (2013). Nanocarriers for delivery of platinum anticancer drugs. [Link]
-
ResearchGate. (n.d.). Platinum-based anticancer drugs encapsulated liposome and polymeric micelle formulation in clinical trials. [Link]
-
Royal Society of Chemistry. (2012). Targeting and delivery of platinum-based anticancer drugs. [Link]
-
National Institutes of Health. (2019). An optimized, clinically relevant mouse model of cisplatin-induced ototoxicity. [Link]
-
ResearchGate. (2021). (PDF) Cisplatin Mouse Models: Treatment, Toxicity and Translatability. [Link]
-
Ingenta Connect. (2011). Platinum Formulations as Anticancer Drugs Clinical and Pre-Clinical Studies. [Link]
-
Kudelka, A. P., et al. (1997). A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. PubMed. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. [Link]
-
Hather, G., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. [Link]
-
Lelieveld, P., et al. (1984). Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives. PubMed. [Link]
-
Todd, R. C., & Lippard, S. J. (2011). Platinum formulations as anticancer drugs clinical and pre-clinical studies. PubMed. [Link]
-
Frontiers. (n.d.). Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs. [Link]
-
ResearchGate. (n.d.). Evaluation of the maximum tolerated dose (MTD) of cisplatin and lipocisplatin on Balb/c female mice. [Link]
-
Sladkova, V., et al. (2007). Preclinical anti-tumor activity of a new oral platinum(IV) drug LA-12. PubMed. [Link]
-
de Almeida, G. M., et al. (2024). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI. [Link]
-
SciSpace. (n.d.). On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. [Link]
-
Arienti, C., et al. (2010). Liposomal cisplatin dose escalation for determining the maximum tolerated dose and dose-limiting toxicity: a phase I study. PubMed. [Link]
-
van der Vijgh, W. J., et al. (1998). Scheduling of gemcitabine and cisplatin in Lewis lung tumour bearing mice. PubMed. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Nanocarriers for delivery of platinum anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platinum-based chemotherapy: trends in organic nanodelivery systems - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mcgill.ca [mcgill.ca]
- 10. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Enloplatin in Biological Samples
Prepared by: Senior Application Scientist
Foreword: The Critical Need for Precise Enloplatin Quantification
This compound, a platinum-based antineoplastic agent, has been investigated for its therapeutic potential in oncology.[1][2] Like other platinum analogs, its efficacy and toxicity are dose-dependent, making the precise measurement of its concentration in biological matrices a cornerstone of pharmacokinetic and toxicokinetic studies.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the quantification of this compound in biological samples such as plasma, blood, and urine. The methodologies detailed herein are grounded in established principles of bioanalysis, ensuring data integrity and compliance with regulatory expectations.[5][6][7]
Understanding this compound: Structure and Bioanalytical Considerations
This compound is a coordination complex of platinum.[1] Its structure, featuring a tetrahydropyran-containing amine and a cyclobutane dicarboxylic acid (CBDCA) ligand, influences its pharmacokinetic profile, which has been noted to be similar to carboplatin.[1][8] The primary bioanalytical challenge lies in the accurate and sensitive measurement of either the intact parent drug or the total platinum concentration in complex biological matrices. The choice of analytical strategy depends on the specific research question, whether it's understanding the pharmacokinetics of the active drug or the overall distribution and elimination of all platinum-containing species.[3][4]
Analytical Methodologies: A Comparative Overview
Several analytical techniques can be employed for this compound quantification. The selection of a method is a critical decision driven by factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The two primary approaches are:
-
Speciated Analysis: Quantifies the intact this compound molecule, providing direct insight into the concentration of the active drug. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a suitable technique for this purpose.[9][10]
-
Total Platinum Analysis: Measures the total concentration of platinum, encompassing the parent drug, its metabolites, and any protein-bound platinum. This is invaluable for understanding the overall disposition of the platinum atom. Flameless Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the gold standards for this type of analysis.[9][11][12]
This guide will focus on the validated methods of HPLC for intact this compound and FAAS for total platinum, as these have been specifically documented for this compound analysis.[9]
High-Performance Liquid Chromatography (HPLC) for Intact this compound Quantification
Principle: This method separates this compound from endogenous components in the biological matrix using a reversed-phase HPLC column. The quantification is then achieved by detecting the UV absorbance of the this compound molecule at a specific wavelength.[9]
Protocol: HPLC-UV Analysis of this compound in Plasma
3.1. Sample Preparation: Protein Precipitation
-
Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma sample, which would otherwise interfere with the HPLC analysis by precipitating on the column.[9][13] Perchloric acid is an effective protein precipitating agent.[9]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold 6% (v/v) perchloric acid.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
To 100 µL of the supernatant, add 100 µL of a sodium phosphate buffer (e.g., 0.1 M, pH 7.0) to adjust the pH before injection.[9]
-
Vortex and transfer the final solution to an HPLC vial.
3.2. HPLC-UV System and Conditions
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[9] A cyano column can also be used depending on the matrix.[9]
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer) at an appropriate ratio to achieve optimal separation. The exact composition should be optimized in the laboratory.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[9]
-
Injection Volume: 20 µL.
3.3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a blank biological matrix (e.g., drug-free plasma).
-
The calibration curve should be linear over the expected concentration range of the study samples. A typical range for this compound is 0.50 to 50.0 µg/mL.[9]
Data Summary: HPLC-UV Method for this compound
| Parameter | Typical Value | Reference |
| Linearity Range | 0.50 - 50.0 µg/mL | [9] |
| Inter-day Precision (RSD%) | < 14% | [9] |
| Intra-day Precision (RSD%) | < 14% | [9] |
| Accuracy (Relative Error %) | < ±14% | [9] |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Flameless Atomic Absorption Spectrometry (FAAS) for Total Platinum Quantification
Principle: FAAS is a highly sensitive technique for elemental analysis. The sample is introduced into a graphite furnace, where it is dried, charred, and then atomized at a high temperature. A light beam from a platinum hollow cathode lamp is passed through the atomized sample. The platinum atoms absorb light at a characteristic wavelength, and the amount of light absorbed is directly proportional to the concentration of platinum in the sample.[9][11] Zeeman background correction is crucial for minimizing spectral interferences in complex biological matrices.[9]
Protocol: FAAS Analysis of Total Platinum in Plasma, Blood, and Urine
4.1. Sample Preparation: Simple Dilution
-
Rationale: A simple dilution is often sufficient for FAAS analysis, as the high temperature of the graphite furnace effectively destroys the organic matrix. A surfactant like Triton X-100 is added to improve sample injection and prevent foaming.[9]
-
For plasma, whole blood, or urine, prepare a dilution solution containing Triton X-100 and Antifoam-B.[9]
-
Pipette an aliquot of the biological sample (e.g., 100 µL) into a clean tube.
-
Add a specified volume of the dilution solution (e.g., 900 µL for a 1:10 dilution) to the sample.
-
Vortex thoroughly to ensure a homogenous mixture.
-
The diluted sample is now ready for injection into the FAAS system.
4.2. FAAS System and Conditions
-
Spectrometer: An atomic absorption spectrometer equipped with a graphite furnace and Zeeman background correction.[9]
-
Light Source: Platinum hollow cathode lamp.
-
Graphite Furnace Program: The temperature program must be optimized for the specific biological matrix to ensure efficient drying, charring of the organic components without loss of platinum, and complete atomization. A typical program involves a stepwise increase in temperature.
-
Wavelength: 265.9 nm for platinum.
-
Injection Volume: 20 µL.
4.3. Calibration and Quality Control
-
Prepare calibration standards by diluting a certified platinum standard solution in the same diluent used for the samples.
-
The calibration curve should demonstrate linearity over the desired concentration range. A typical range for total platinum is 0.05 to 10.0 µg Pt/mL.[9]
-
QC samples should be prepared from a separate stock solution and analyzed with each batch of samples to ensure accuracy and precision.
Data Summary: FAAS Method for Total Platinum
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 10.0 µg Pt/mL | [9] |
| Inter-day Precision (RSD%) | < 15% | [9] |
| Intra-day Precision (RSD%) | < 15% | [9] |
| Accuracy (Relative Error %) | < ±15% | [9] |
| Limit of Detection (LOD) | ~0.02 mg Pt/L (in diluted sample) | [14] |
Workflow Diagram: FAAS Analysis
Caption: Workflow for total platinum quantification by FAAS.
Method Validation: Ensuring Trustworthy Data
All bioanalytical methods must be rigorously validated to ensure their reliability for the intended application.[5][6][7] Validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][15]
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analytical method.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).[16][17]
Conclusion and Future Perspectives
The HPLC-UV and FAAS methods described provide robust and reliable approaches for the quantification of intact this compound and total platinum in biological samples, respectively. The choice of method will depend on the specific objectives of the research. For a comprehensive pharmacokinetic profile, it is often beneficial to employ both techniques to understand the behavior of the parent drug and the overall platinum disposition.[3][4]
As technology advances, other techniques such as ICP-MS, which offers even greater sensitivity for total platinum analysis, and LC-MS/MS, which can provide high sensitivity and selectivity for the intact drug and its metabolites, may become more prevalent for the analysis of this compound and other platinum-based drugs.[12][18] The principles of method validation outlined in this guide will remain fundamental to ensuring the quality and integrity of the data generated, regardless of the analytical platform used.
References
-
Amorusi, P., Lessard, D., Bansal, S. K., Selinger, K., Yacobi, A., & Tonelli, A. P. (1994). Analysis of this compound by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 12(8), 1023–1033. [Link]
-
Pera, M. F., Jr, & Harder, H. C. (1977). Analysis for Platinum in Biological Material by Flameless Atomic Absorption Spectrometry. Clinical Chemistry, 23(7), 1245–1249. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Scientific guideline. [Link]
-
van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
McGaw, B. A., & McGinley, P. A. (1987). Direct analysis of platinum in plasma and urine by electrothermal atomic absorption spectrophotometry. Clinical Chemistry, 33(8), 1481–1484. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Sriram, G. (2014). Bioanalytical method validation emea. SlideShare. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Zhang, Y., Xu, Y., & Li, H. (2020). Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level. Frontiers in Pharmacology, 10, 1645. [Link]
-
Zhang, W., & Liu, Y. (2019). The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry. Molecules, 24(18), 3343. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 68737. [Link]
-
Fischer, C., & Michalke, B. (1998). Recent advances in solid-phase extraction of platinum and palladium. Talanta, 47(4), 841–848. [Link]
-
Scheulen, M. E., & Umbach, U. (1997). Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay. Therapeutic Drug Monitoring, 19(5), 580–588. [Link]
-
Zhang, Y., et al. (2020). Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs. Frontiers in Pharmacology. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound | C13H22N2O5Pt | CID 68737. PubChem. [Link]
-
Gao, S., et al. (2018). One-Step Solid Extraction for Simultaneous Determination of Eleven Commonly Used Anticancer Drugs and One Active Metabolite in Human Plasma by HPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2018, 9483186. [Link]
-
Zhang, Y., Xu, Y., & Li, H. (2020). Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level. Frontiers in Pharmacology, 10, 1645. [Link]
-
Gao, S., et al. (2018). One-Step Solid Extraction for Simultaneous Determination of Eleven Commonly Used Anticancer Drugs and One Active Metabolite in Human Plasma by HPLC-MS/MS. Semantic Scholar. [Link]
-
Go, Y., et al. (2024). Determination of unbound platinum concentrations in human plasma using ultrafiltration and precipitation methods. Vascular Pharmacology, 156, 107535. [Link]
-
Charykov, A. K., et al. (2019). Application of atomic absorption spectroscopy method for platinum content determination to study functionalization of bone substitute materials with anticancer drug. Journal of Physics: Conference Series, 1347, 012086. [Link]
-
Jokanović, M., et al. (2023). Using HPLC for the determination of platinum drugs in biological matrixes after derivatization with diethyldithiocarbamate. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. [Link]
-
Schramel, P., et al. (2001). Trace analysis of platinum in biological samples: A comparison between sector field ICP-MS and adsorptive cathodic stripping voltammetry following different digestion procedures. Analytica Chimica Acta, 439(2), 203-209. [Link]
-
Balcerzak, M. (2011). Methods for the Determination of Platinum Group Elements in Environmental and Biological Materials: A Review. Reviews in Analytical Chemistry, 30(3-4), 169-182. [Link]
-
Balcerzak, M. (2011). Determination of Platinum in Clinical Samples. ResearchGate. [Link]
-
Shcherbinina, N. I., et al. (2002). Determination of platinum by atomic absorption spectrometry with chromatographic preconcentration from aqueous solutions. Journal of Analytical Chemistry, 57(11), 972-975. [Link]
-
Riley, C. M., & Sternson, L. A. (1984). Bioanalysis of cisplatin analogues--a selective review. Journal of Pharmaceutical and Biomedical Analysis, 2(4), 535–546. [Link]
-
Vermorken, J. B., et al. (1994). A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Annals of Oncology, 5(5), 423–428. [Link]
-
Arrebola-Liébanas, A., et al. (2022). Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples. Molecules, 27(23), 8200. [Link]
-
Agilent Technologies. (2018). Quantitative determination of cisplatin in plasma and urine in clinical research by triple quadrupole LC/MS/MS. [Link]
-
Tchoghandjian, A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(10), 969. [Link]
-
Shishov, A., et al. (2020). Ultrasound Suspension Columns for Solid-Phase Extraction of Platinum and Palladium. Molecules, 25(22), 5344. [Link]
-
De Waal, W. A., Maessen, F. J., & Kraak, J. C. (1990). Analytical methodologies for the quantitation of platinum anti-cancer drugs and related compounds in biological media. Journal of Pharmaceutical and Biomedical Analysis, 8(1), 1–30. [Link]
-
Pérez-Quintanilla, D., et al. (2006). Analytical methodologies for the determination of cisplatin. Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1057–1065. [Link]
-
Florea, A. M., & Büsselberg, D. (2019). Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. Current Medicinal Chemistry, 26(15), 2685-2704. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.red [sci-hub.red]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of this compound by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using HPLC for the determination of platinum drugs in biological matrixes after derivatization with diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis for platinum in biological material by flameless atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Determination of unbound platinum concentrations in human plasma using ultrafiltration and precipitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct analysis of platinum in plasma and urine by electrothermal atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 17. Bioanalytical method validation emea | PPTX [slideshare.net]
- 18. agilent.com [agilent.com]
Application Note: A Multi-Assay Strategy for the Preclinical-Assessment of Enloplatin Efficacy
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: This document provides a detailed guide for evaluating the in-vitro efficacy of Enloplatin, a platinum-based antineoplastic agent. We present a multi-assay approach, combining assessments of metabolic activity, membrane integrity, and apoptosis induction to generate a comprehensive profile of this compound's cytotoxic and cytostatic effects. Detailed, step-by-step protocols for key assays, including MTT, CellTiter-Glo®, and Annexin V/Propidium Iodide staining, are provided, alongside insights into data interpretation and the scientific rationale behind assay selection.
Introduction: The Rationale for a Multi-faceted Approach to this compound Efficacy Testing
This compound is a platinum-based chemotherapeutic agent that, like its predecessors such as cisplatin and carboplatin, is designed to induce cancer cell death.[1][2][3] The primary mechanism of action for platinum-based drugs involves the formation of platinum-DNA adducts, which disrupt DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[3][4][5] However, the cellular response to such agents is complex and can involve various pathways leading to cell cycle arrest, senescence, or necrosis. Therefore, relying on a single cell viability assay can provide an incomplete and potentially misleading picture of a drug's efficacy.
A robust preclinical assessment of this compound necessitates a multi-assay strategy that interrogates different facets of cellular health. This approach allows for a more nuanced understanding of how this compound affects cancer cells, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death). By combining assays that measure metabolic activity, membrane integrity, and specific apoptotic markers, researchers can build a comprehensive and reliable profile of this compound's anticancer activity.
This application note will detail the principles and protocols for a selection of key cell viability assays, providing the technical guidance necessary for their successful implementation in the evaluation of this compound.
The Scientific Foundation: Selecting the Right Tools for the Job
The choice of cell viability assays should be driven by the specific questions being asked about this compound's effects. Here, we outline the rationale for employing a combination of assays that measure different cellular parameters.
Metabolic Activity Assays: A Measure of Cellular Vigor
Metabolic assays are often the first line of assessment for anticancer drug screening. They provide a quantitative measure of the overall metabolic activity of a cell population, which is generally proportional to the number of viable cells.[6][7][8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7][9] The amount of formazan produced is directly proportional to the number of living cells. While widely used and cost-effective, the MTT assay requires a solubilization step for the formazan crystals, which can introduce variability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the primary energy currency of the cell, as an indicator of metabolically active cells.[10][11][12] The assay utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. The "add-mix-measure" format is simple, rapid, and highly sensitive, making it suitable for high-throughput screening.[10][12][13]
Apoptosis Assays: Unveiling the Mechanism of Cell Death
Since platinum-based drugs are known to induce apoptosis, it is crucial to specifically measure markers of this process.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells.[14][15] Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by cells with intact membranes. Therefore, it can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are key mediators of apoptosis.[16] Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7.[16] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.
The following diagram illustrates the decision-making process for selecting the appropriate cell viability assay based on the experimental goals.
Caption: Decision tree for selecting cell viability assays.
Experimental Protocols
The following are detailed protocols for the recommended assays. It is crucial to optimize cell seeding densities and incubation times for each cell line used.
MTT Assay Protocol
Principle: This assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming a purple formazan product.[7][9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (with appropriate vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control and wells with medium only as a blank. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100 µL of solubilization solution to each well.[17]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caption: Step-by-step workflow of the MTT assay.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Principle: This assay quantifies ATP levels in viable cells using a luciferase-based reaction that generates a luminescent signal.[10][11][12]
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Assay Plate Preparation: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.[11][13][18] Reconstitute the reagent according to the manufacturer's instructions.
-
Reagent Addition: After the drug treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[11][13][18] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][13]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][18] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13][18]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Annexin V-FITC/PI Apoptosis Assay Protocol
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells using fluorescently labeled Annexin V and differentiates them from necrotic cells using the membrane-impermeable DNA dye, Propidium Iodide (PI).[14][15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in culture plates with this compound at various concentrations and for the desired duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant from adherent cells to include any detached apoptotic cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for Annexin V/PI apoptosis detection.
Data Presentation and Interpretation
A comprehensive evaluation of this compound's efficacy requires clear and concise data presentation. Summarizing quantitative data in tables allows for easy comparison of results across different assays and conditions.
Table 1: Example Data Summary for this compound Treatment of a Cancer Cell Line
| Assay | Parameter | This compound Concentration (µM) | 24 hours | 48 hours | 72 hours |
| MTT | IC50 (µM) | - | 15.2 | 8.5 | 4.1 |
| CellTiter-Glo® | IC50 (µM) | - | 12.8 | 7.1 | 3.5 |
| Annexin V/PI | % Early Apoptosis | 5 | 15.3% | 28.7% | 45.2% |
| % Late Apoptosis/Necrosis | 5 | 5.1% | 12.4% | 25.8% | |
| Caspase-Glo® 3/7 | Fold Increase in Activity | 5 | 2.5 | 5.8 | 9.2 |
Interpretation of Results:
-
IC50 Values: The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug.[20] A decrease in the IC50 value over time, as shown in the example table, suggests a time-dependent cytotoxic or cytostatic effect of this compound. Comparing the IC50 values obtained from the MTT and CellTiter-Glo® assays can provide confidence in the observed potency.
-
Apoptosis Data: The Annexin V/PI data provides mechanistic insight. An increase in the percentage of early and late apoptotic cells with increasing treatment duration confirms that this compound induces apoptosis. This is further corroborated by the time-dependent increase in caspase-3/7 activity.
Conclusion: Towards a Comprehensive Understanding of this compound's Efficacy
The preclinical evaluation of this compound requires a rigorous and multi-faceted approach to accurately assess its anticancer potential. By employing a combination of cell viability assays that probe different cellular functions, researchers can move beyond a simple measure of cell death to a more comprehensive understanding of the drug's mechanism of action. The protocols and strategies outlined in this application note provide a robust framework for generating high-quality, reproducible data to support the continued development of this compound as a potential therapeutic agent.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Oslo University Hospital. CellTiter-Glo Assay. [Link]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
-
protocols.io. Caspase 3/7 Activity. [Link]
-
National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Bio-protocol. Caspase 3/7 activity assay. [Link]
-
National Center for Biotechnology Information. A platinum-based covalent viability reagent for single cell mass cytometry. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. Cell viability by MTT assay assessing cisplatin resistance of MCF-7... [Link]
-
Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
ResearchGate. Cell viability assays of exposed cells to LD50 cisplatin, with or... [Link]
-
National Center for Biotechnology Information. Preclinical Assessment of Low Doses of Cisplatin in the Management of Acute Promyelocytic Leukemia. [Link]
-
SAGE Journals. In vitro testing of platinum-based drugs on a panel of human ovarian tumour cell lines. [Link]
-
Wikipedia. This compound. [Link]
-
National Center for Biotechnology Information. Platinum-based drugs for cancer therapy and anti-tumor strategies. [Link]
-
National Center for Biotechnology Information. Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. [Link]
-
National Center for Biotechnology Information. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
ResearchGate. Evaluation of cellular toxicity and viability in cisplatin-treated HK-2... [Link]
-
ResearchGate. Cisplatin cytotoxicity. Cell survival determined by MTT assays in A2780... [Link]
-
PubMed. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. [Link]
-
PubMed. Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives. [Link]
-
National Center for Biotechnology Information. Cisplatin in cancer therapy: molecular mechanisms of action. [Link]
-
PubMed. Platinum formulations as anticancer drugs clinical and pre-clinical studies. [Link]
-
Bentham Science. Anticancer Metallotherapeutics in Preclinical Development. [Link]
-
PubMed. Platinum analogues in preclinical and clinical development. [Link]
-
MDPI. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. [Link]
-
Lippard Laboratory at MIT. Metal-based anticancer agents. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. OUH - Protocols [ous-research.no]
- 19. static.igem.org [static.igem.org]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Testing of Enloplatin on Cancer Cell Lines
Introduction: Understanding Enloplatin
This compound is a third-generation, water-soluble, platinum-based antineoplastic agent.[1] Structurally, it is a carboplatin analog, featuring a cyclobutane dicarboxylic acid (CBDCA) ligand, which is identical to that of carboplatin.[1] This structural similarity significantly influences its pharmacokinetic profile, making it comparable to carboplatin.[2] The primary mechanism of action for platinum-based drugs like this compound is the formation of platinum-DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4]
Historically, this compound was investigated for its potential in treating platinum-refractory ovarian cancer. However, clinical studies demonstrated minimal activity, and it was found to be cross-resistant with carboplatin.[1] Despite these initial findings, the unique structural and chemical properties of this compound may warrant further investigation in other cancer types or in combination therapies. These protocols provide a comprehensive framework for the in vitro evaluation of this compound's cytotoxic and mechanistic effects on various cancer cell lines.
Part 1: Foundational Cytotoxicity Assessment
The initial step in evaluating any novel anticancer compound is to determine its cytotoxic potential across a panel of relevant cancer cell lines. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.[5][6]
Selection of Cancer Cell Lines
The choice of cell lines is critical and should be guided by the research question. For this compound, a logical starting point would be a panel of ovarian cancer cell lines, given its history. It is also advisable to include cell lines from other cancer types to explore a broader therapeutic potential. A well-characterized panel should include both platinum-sensitive and platinum-resistant cell lines to assess for potential cross-resistance.
Table 1: Suggested Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Characteristics |
| A2780 | Ovarian Carcinoma | Platinum-sensitive |
| A2780/cp70 | Ovarian Carcinoma | Cisplatin-resistant derivative of A2780[7] |
| SKOV-3 | Ovarian Adenocarcinoma | Cisplatin-resistant |
| OVCAR-3 | Ovarian Adenocarcinoma | Cisplatin-resistant |
| MCF-7 | Breast Adenocarcinoma | Generally sensitive to chemotherapy |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, often more resistant |
| HCT116 | Colorectal Carcinoma | Can be sensitive or resistant depending on p53 status |
| H460 | Non-Small Cell Lung Cancer | Generally sensitive to chemotherapy |
Cell Viability Assays: MTT vs. XTT
Tetrazolium-based colorimetric assays are a standard for assessing cell viability.[8][9][10][11][12] These assays measure the metabolic activity of viable cells, which correlates with cell number. The two most common assays are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays.
-
MTT Assay: The yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product that is insoluble in water.[8][10] This necessitates a solubilization step, typically with DMSO.[8]
-
XTT Assay: This assay uses a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product.[8][9][10] This eliminates the need for a solubilization step, streamlining the protocol.[8][10]
For high-throughput screening, the XTT assay is often preferred due to its simpler workflow.[10]
Protocol: Determination of IC50 using XTT Assay
This protocol outlines the steps to determine the IC50 of this compound on adherent cancer cell lines.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (reconstituted in an appropriate solvent, e.g., sterile water or DMSO)
-
96-well flat-bottom microplates
-
XTT Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). It is advisable to perform a preliminary experiment with a broad concentration range to narrow down the effective concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for each cell line.
-
-
XTT Assay:
-
Prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[9]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract non-specific background absorbance.[8]
-
-
Data Analysis and IC50 Calculation:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[13][14]
-
Diagram 1: Experimental Workflow for IC50 Determination
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
DNA Damage Assays
The primary mechanism of action of platinum drugs is the induction of DNA damage. [15][16][17]The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. [15][16]
Protocol: Alkaline Comet Assay for DNA Damage
This protocol allows for the detection of single-strand breaks and alkali-labile sites in DNA.
Materials:
-
Selected cancer cell lines
-
This compound
-
Comet assay slides
-
Low melting point agarose (LMA)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for a shorter duration (e.g., 2-24 hours) as DNA damage is an earlier event than apoptosis.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with molten LMA at a 1:10 ratio (v/v).
-
Pipette the mixture onto a comet assay slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10-30 minutes.
-
-
Cell Lysis:
-
Remove the coverslip and immerse the slides in lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides by washing with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage (e.g., tail moment, % DNA in tail).
-
Part 3: Advanced Investigations: Combination Studies
Given that this compound showed limited efficacy as a single agent, exploring its potential in combination with other therapeutic agents is a logical next step. [4]Synergistic interactions can lead to enhanced anticancer effects and may overcome resistance mechanisms. [18][19][20][21]
Designing Combination Studies
Combination studies should be designed to assess for synergy, additivity, or antagonism. This can be achieved by treating cells with a matrix of concentrations of this compound and the other drug. The Chou-Talalay method is a widely used approach to quantify these interactions by calculating a Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
Protocol: Checkerboard Assay for Combination Studies
This protocol uses a checkerboard titration of two drugs to assess their combined effect on cell viability.
Procedure:
-
Drug Preparation: Prepare serial dilutions of this compound and the second drug.
-
Treatment: In a 96-well plate, add the drugs in a checkerboard pattern, where each well has a unique combination of concentrations of the two drugs.
-
Cell Viability Assay: After the desired incubation period, perform a cell viability assay (e.g., XTT).
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) for each combination.
Conclusion
These protocols provide a robust framework for the comprehensive in vitro evaluation of this compound. By systematically assessing its cytotoxicity, elucidating its mechanisms of action, and exploring its potential in combination therapies, researchers can gain a deeper understanding of this platinum-based compound and its potential role in cancer therapy. It is crucial to remember that in vitro results are a first indication and should be validated with further studies. [22]
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
- XTT Assays vs MTT - Biotech Spain. (2025, December 29).
- MTT assay - Wikipedia. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- In vitro testing of platinum-based drugs on a panel of human ovarian tumour cell lines. (n.d.).
- In vitro testing of platinum-based drugs on a panel of human ovarian tumour cell lines. (n.d.).
- Apoptosis Assays - Sigma-Aldrich. (n.d.).
- Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC - NIH. (n.d.).
- Choosing an Apoptosis Detection Assay - Axion BioSystems. (n.d.).
- DNA damage induced by cis- and carboplatin as indicator for in vitro sensitivity of ovarian carcinoma cells - PMC - PubMed Central. (2009, October 10).
- DNA damage induced by cis- and carboplatin as indicator for in vitro sensitivity of ovarian carcinoma cells - PubMed. (2009, October 10).
- Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds - Benchchem. (n.d.).
- This compound - Wikipedia. (n.d.).
- Apoptosis Assays | Thermo Fisher Scientific - US. (n.d.).
- Limitations of the in vitro repair synthesis assay for probing the role of DNA repair in platinum resistance - PubMed. (n.d.).
- Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC - NIH. (n.d.).
- Cellular responses against DNA damaged by platinum anticancer drugs - DSpace@MIT. (n.d.).
- Changes in the in vitro activity of platinum drugs when administered in two aliquots - NIH. (n.d.).
- Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. (n.d.).
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - NIH. (n.d.).
- This compound | Carboplatin Analog - MedchemExpress.com. (n.d.).
- IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - ACS Publications. (2020, September 23).
- Platinum compounds used in the in vitro studies | Download Table - ResearchGate. (n.d.).
- In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma - Frontiers. (2020, November 17).
- A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed. (n.d.).
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (n.d.).
- In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma - PMC - NIH. (2020, November 18).
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PubMed Central. (n.d.).
- Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy - The Royal Society of Chemistry. (n.d.).
- Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - MDPI. (n.d.).
- In vitro investigation of a combination of two drugs, cisplatin and carboplatin, as a function of the area under thec/t curve - NIH. (n.d.).
- Comparative cytotoxicity between cisplatin and second generation platinum analogs - PubMed. (n.d.).
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30).
- Metal-based anticancer agents - Lippard Lab. (n.d.).
- Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology - MDPI. (n.d.).
- Cytotoxicity of different concentrations of cisplatin after 24... - ResearchGate. (n.d.).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses against DNA damaged by platinum anticancer drugs [dspace.mit.edu]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. DNA damage induced by cis- and carboplatin as indicator for in vitro sensitivity of ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA damage induced by cis- and carboplatin as indicator for in vitro sensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Limitations of the in vitro repair synthesis assay for probing the role of DNA repair in platinum resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma [frontiersin.org]
- 19. In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In vitro investigation of a combination of two drugs, cisplatin and carboplatin, as a function of the area under thec/t curve - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for detecting Enloplatin-induced DNA damage
Application Notes & Protocols
Introduction: The Rationale for Monitoring Enloplatin-DNA Interactions
This compound is a third-generation, water-soluble platinum-based antineoplastic agent investigated for its potential in cancer therapy.[1] Like its predecessors, cisplatin and carboplatin, this compound's cytotoxic mechanism of action is predicated on its ability to form covalent adducts with nuclear DNA. These platinum-DNA lesions, primarily 1,2-intrastrand crosslinks between adjacent purine bases, create significant helical distortions that obstruct the cellular machinery responsible for DNA replication and transcription.[2][3][4] The cellular recognition of this damage triggers a cascade of events known as the DNA Damage Response (DDR), which can ultimately lead to cell cycle arrest and apoptosis, the desired therapeutic outcome.[2][3]
However, the efficacy of platinum-based drugs is often hampered by intrinsic or acquired resistance, frequently linked to enhanced DNA repair, reduced drug accumulation, or increased detoxification.[2][5] Therefore, the precise detection and quantification of this compound-induced DNA damage are paramount for researchers in drug development and oncology. Such measurements provide a direct readout of target engagement, help elucidate mechanisms of resistance, and can serve as pharmacodynamic biomarkers to guide dosing strategies and predict therapeutic response.
These application notes provide a detailed guide to several field-proven techniques for assessing this compound-induced DNA damage, ranging from direct quantification of platinum adducts to the measurement of the downstream cellular response. Each section explains the core principle, provides a detailed protocol with built-in controls, and discusses the rationale behind key experimental choices.
Chapter 1: Direct Quantification of Platinum-DNA Adducts by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique for quantifying the elemental composition of samples.[5] For platinum-based drugs, it allows for the direct and absolute quantification of platinum atoms covalently bound to purified DNA, providing the most direct measure of drug-target engagement.
Principle of the Assay
Cells are treated with this compound, and total genomic DNA is subsequently isolated and purified. The purified DNA is then digested and atomized in high-temperature argon plasma. A mass spectrometer separates the platinum isotopes based on their mass-to-charge ratio, allowing for detection at levels as low as parts-per-trillion.[5] By co-measuring phosphorus (a stable component of the DNA backbone), the data can be normalized to calculate the number of platinum adducts per unit of DNA.[5][6]
Visual Workflow: ICP-MS for Platinum Adduct Quantification```dot
Caption: Step-by-step workflow for the crosslink-detecting Comet Assay.
Detailed Protocol: Alkaline Comet Assay for ICLs
-
Cell Treatment and Harvest:
-
Treat cells with this compound as described previously.
-
Prepare four sample groups: (1) Vehicle Control, (2) this compound only, (3) Vehicle + Radiation, (4) this compound + Radiation.
-
Harvest a single-cell suspension and keep cells on ice to prevent repair.
-
-
Slide Preparation:
-
Mix ~20,000 cells with low-melting-point agarose and pipette onto a pre-coated slide. Gently cover with a coverslip and solidify on a cold block.
-
-
Inducing Secondary Damage:
-
Place slides for groups (3) and (4) in a shielded irradiator and expose to a fixed dose of X-rays (e.g., 5-10 Gy). Keep slides on ice.
-
-
Lysis:
-
Remove coverslips and immerse slides in ice-cold Lysis Buffer (high salt, EDTA, Triton X-100) for at least 1 hour at 4°C.
-
Rationale: The high salt and detergent dissolve cellular and nuclear membranes and strip away most proteins, leaving behind the supercoiled DNA structure known as a nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer (NaOH, EDTA, pH > 13).
-
Let the DNA unwind for 20-40 minutes in the buffer.
-
Apply voltage (e.g., ~25V, ~300mA) for 20-30 minutes. All steps should be performed at 4°C to prevent additional damage.
-
-
Neutralization and Staining:
-
Carefully remove slides and immerse them in Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5) three times for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and allow it to dry.
-
-
Imaging and Scoring:
-
Visualize slides using a fluorescence microscope.
-
Use automated image analysis software to score at least 50-100 comets per slide. The key metric is % Tail DNA or Olive Tail Moment.
-
Expected Result: this compound-treated cells (Group 4) should show a statistically significant decrease in % Tail DNA compared to cells receiving only radiation (Group 3), indicating the presence of crosslinks.
-
Chapter 3: Visualizing DNA Double-Strand Breaks with γ-H2AX Assay
While this compound primarily forms adducts and ICLs, these lesions can lead to the collapse of replication forks during S-phase, generating DNA double-strand breaks (DSBs). The cell marks these DSBs by rapidly phosphorylating a histone variant called H2AX at serine 139, creating γ-H2AX. A[7][8][9]n antibody-based immunofluorescence assay to detect γ-H2AX foci provides a highly sensitive and visually compelling method to quantify this critical downstream consequence of this compound treatment.
[9][10]#### Principle of the Assay Cells are treated with this compound, then fixed and permeabilized to allow antibody access to the nucleus. A primary antibody specific to the phosphorylated Ser139 of H2AX is applied, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI. The resulting fluorescent "foci" in the nucleus, where each focus represents a putative DSB, are then visualized and counted using fluorescence microscopy.
Signaling Pathway: From Adduct to γ-H2AX Focus
Caption: Cellular response pathway from this compound adduct to γ-H2AX foci.
Detailed Protocol: γ-H2AX Immunofluorescence
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish or in multi-well imaging plates.
-
Treat with this compound for the desired time. A positive control (e.g., 10 minutes with 200 µM Etoposide) and a negative control (vehicle) are essential.
-
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Rationale: Fixation crosslinks proteins to preserve cellular structure. Permeabilization uses a detergent to create pores in the cell membranes, allowing antibodies to enter the nucleus.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash one final time with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a high-resolution fluorescence microscope.
-
Use automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to count the number of distinct γ-H2AX foci per nucleus.
-
Self-Validation: The positive control should show a high number of foci, while the negative control should have very few (0-2 per cell), confirming the assay is working correctly.
-
Chapter 4: Quantifying Lesions with Long-Range PCR
Long-Range Quantitative PCR (QPCR) is a powerful method for detecting DNA lesions that block the processivity of thermostable DNA polymerases. E[11][12]nloplatin adducts, which distort the DNA helix, are potent blockers of DNA polymerase, making this a suitable detection method.
Principle of the Assay
The assay is based on the principle that the efficiency of PCR amplification is inversely proportional to the number of polymerase-blocking lesions on the DNA template. A[11][13] large genomic region (e.g., >10 kb) is amplified using QPCR. The presence of this compound adducts will reduce the yield of the PCR product. This reduction is compared to the amplification of an undamaged control sample and often normalized by amplifying a small, undamaged fragment (<200 bp) where the probability of a lesion occurring is negligible. The relative amplification is then used to calculate the lesion frequency.
[14]#### Detailed Protocol: Long-Range QPCR
-
Cell Treatment and DNA Isolation:
-
Treat cells with this compound and isolate high-quality genomic DNA as described for the ICP-MS protocol.
-
Crucial Step: It is vital that the DNA is of high molecular weight and not fragmented during isolation. Avoid vigorous vortexing or freeze-thaw cycles.
-
-
DNA Quantification and Normalization:
-
Accurately quantify the DNA (e.g., PicoGreen) and normalize all samples to the same starting concentration (e.g., 10 ng/µL).
-
-
Primer Design:
-
Design primers to amplify a long target (~10-13 kb) within a specific gene (e.g., a housekeeping gene).
-
Design a second primer set to amplify a short fragment (~150 bp) within the same gene for normalization.
-
-
Quantitative PCR:
-
Set up QPCR reactions using a polymerase blend specifically designed for long-range amplification and a DNA-binding dye (e.g., SYBR Green).
-
For each sample, set up two reactions: one for the long fragment and one for the short fragment.
-
Run the QPCR on a real-time thermal cycler.
-
-
Data Analysis:
-
First, normalize the amplification of the long fragment to the short fragment for each sample to correct for any minor variations in DNA input.
-
Calculate the relative amplification of the treated sample's long fragment compared to the untreated (control) sample's long fragment.
-
Assuming a Poisson distribution, calculate the number of lesions per 10 kb using the formula: Lesions/10kb = -ln(Relative Amplification) x (10 / size of fragment in kb) .
-
[14]### Summary and Comparison of Techniques
Choosing the right assay depends on the specific research question, available equipment, and desired throughput.
| Technique | Principle | Damage Detected | Sensitivity | Pros | Cons |
| ICP-MS | Elemental analysis of platinum. | Total platinum-DNA adducts. | Very High (fmol-amol). | Absolute quantification; direct evidence of target binding. | [5][15] Requires specialized equipment; destroys sample; does not distinguish adduct types. |
| Comet Assay | DNA migration in an electric field. | Strand breaks & inter-strand crosslinks (with modification). | High (single-cell level). | Versatile; relatively low cost; visual output. | [16][7] Indirect measure of crosslinks; can be variable; lower throughput. |
| γ-H2AX Assay | Immunofluorescent detection of phosphorylated H2AX. | DNA double-strand breaks (downstream effect). | Very High (single-cell level). | Highly specific for DSBs; excellent for microscopy; reflects cellular response. | [8][9] Indirect measure of primary lesion; cell-cycle dependent. |
| Long-Range QPCR | Inhibition of DNA polymerase amplification. | Polymerase-blocking lesions (adducts, crosslinks). | Moderate to High. | Gene-specific analysis possible; no special handling needed post-DNA isolation. | [12][13] Requires high-quality DNA; indirect quantification; sensitive to PCR inhibitors. |
Conclusion
The detection of this compound-induced DNA damage is a multi-faceted challenge that can be addressed with a suite of robust and complementary techniques. For direct and absolute quantification of drug engagement with its DNA target, ICP-MS is the gold standard. For a sensitive, single-cell assessment of DNA integrity and the presence of crosslinks, the Comet assay is a powerful tool. To investigate the critical downstream consequence of DSB formation, the γ-H2AX assay offers unparalleled specificity and visual clarity. Finally, Long-Range QPCR provides a means to assess lesion frequency within specific genomic contexts. By thoughtfully selecting and combining these methods, researchers can gain a comprehensive understanding of this compound's pharmacodynamics, paving the way for more informed drug development and clinical application.
References
-
Poirier, M. C., et al. (1992). Inductively coupled plasma mass spectroscopy quantitation of platinum-DNA adducts in peripheral blood leukocytes of patients receiving cisplatin- or carboplatin-based chemotherapy. PubMed. [Link]
-
Mori, R., et al. (2009). One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes. PubMed. [Link]
-
Kozhina, O. V., et al. (2025). Long-range PCR as a tool for evaluating mitochondrial DNA damage: Principles, benefits, and limitations of the technique. PubMed. [Link]
-
Basu, U., et al. (2023). Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). PMC - NIH. [Link]
-
Gonzalez-Gallego, J., et al. (2007). In vivo detection of DNA adducts induced by cisplatin using capillary HPLC-ICP-MS and their correlation with genotoxic damage in Drosophila melanogaster. PubMed. [Link]
-
Milner, J., et al. (2020). A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage. NIH. [Link]
-
Kozak, J., et al. (2023). Effective monitoring of Platinum-DNA adducts formation under simulated physiological conditions by CE-ICP-MS/MS. PubMed. [Link]
-
Furda, A. M., et al. (2012). Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells. Springer Nature Experiments. [Link]
-
Johnstone, T. C., et al. (2014). The status of platinum anticancer drugs in the clinic and in clinical trials. ResearchGate. [Link]
-
Zhao, H., et al. (2019). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. PMC - NIH. [Link]
-
Fan, A., et al. (2024). Relevance of Comet Assay and Phosphorylated-Hsp90α in Cancer Patients' Peripheral Blood Leukocytes as Tools to Assess Cisplatin-based Chemotherapy Clinical Response and Disease Outcome. PubMed. [Link]
-
Furda, A. M., et al. (2012). Quantitative PCR-based measurement of nuclear and mitochondrial DNA damage and repair in mammalian cells. PubMed. [Link]
-
Tewari, R., et al. (2018). Quantitative Extra Long PCR to Detect DNA Lesions in Patients Exposed to Low Doses of Diagnostic Radiation. NIH. [Link]
-
Kumar, A., et al. (2018). Can γH2AX assay be an endpoint in drug discovery?. Pulsus Group. [Link]
-
Lehle, S., et al. (2014). LORD-Q: a long-run real-time PCR-based DNA-damage quantification method for nuclear and mitochondrial genome analysis. Nucleic Acids Research | Oxford Academic. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH. [Link]
-
Kudelka, A. P., et al. (1997). A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. PubMed. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
van Oorschot, B., et al. (2016). DNA Damage Response Assessments in Human Tumor Samples Provide Functional Biomarkers of Radiosensitivity. PubMed Central. [Link]
-
Park, S. (2004). Cellular responses against DNA damaged by platinum anticancer drugs. DSpace@MIT. [Link]
-
Woolston, C. M., et al. (2023). Comet Assay Profiling of FLASH-Induced Damage: Mechanistic Insights into the Effects of FLASH Irradiation. MDPI. [Link]
-
Gielniewski, B., et al. (2012). Inhibition of ERb decreases cisplatin-induced DNA damage. Neutral comet... ResearchGate. [Link]
-
Olive, P. L., & Banáth, J. P. (2009). Kinetics of H2AX phosphorylation after exposure to cisplatin. PubMed. [Link]
-
Hu, J., et al. (2016). Cisplatin DNA damage and repair maps of the human genome at single-nucleotide resolution. PNAS. [Link]
-
Wang, X., et al. (2019). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Chemical Research in Toxicology. [Link]
-
Poirier, M. C., et al. (1992). Platinum drug-DNA interactions in human tissues measured by cisplatin-DNA enzyme-linked immunosorbent assay and atomic absorbance spectroscopy. NIH. [Link]
-
Redon, C. E., et al. (2011). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. PMC - NIH. [Link]
-
Sak, A., et al. (2005). Effect of in vitro cisplatin concentration on the number of in vitro... ResearchGate. [Link]
-
Mantovani, L. M., et al. (2012). Evaluation of curcumin and cisplatin-induced DNA damage in PC12 cells by the alkaline comet assay. ResearchGate. [Link]
-
Pluim, D., et al. (1996). In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells. PubMed. [Link]
-
Elmhurst College. (n.d.). Mechanism Cisplatin. Elmhurst College. [Link]
-
Nováková, O., et al. (2011). Monofunctional Platinum-DNA Adducts are Strong Inhibitors of Transcription and Substrates for Nucleotide Excision Repair in Live Mammalian Cells. NIH. [Link]
-
Mandic, A., et al. (2003). Mechanisms of action of DNA-damaging anticancer drugs in treatment of carcinomas: is acute apoptosis an "off-target" effect?. PubMed. [Link]
-
South, A. M., et al. (2016). The types of DNA adducts formed by cisplatin. A) Intrastrand... ResearchGate. [Link]
-
Fichtinger-Schepman, A. M., et al. (1995). Cisplatin-DNA adducts and protein-bound platinum in blood of testicular cancer patients. PubMed. [Link]
-
Siddik, Z. H. (2003). Cellular Responses to Cisplatin-Induced DNA Damage. PubMed Central. [Link]
-
Gao, H., et al. (2021). Molecule of the Month: Cisplatin and DNA. PDB-101. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDB-101: Molecule of the Month: Cisplatin and DNA [pdb101.rcsb.org]
- 5. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo detection of DNA adducts induced by cisplatin using capillary HPLC-ICP-MS and their correlation with genotoxic damage in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pulsus.com [pulsus.com]
- 9. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Response Assessments in Human Tumor Samples Provide Functional Biomarkers of Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-range PCR as a tool for evaluating mitochondrial DNA damage: Principles, benefits, and limitations of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative PCR-based measurement of nuclear and mitochondrial DNA damage and repair in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Inductively coupled plasma mass spectroscopy quantitation of platinum-DNA adducts in peripheral blood leukocytes of patients receiving cisplatin- or carboplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Enloplatin Formulation for Experimental Use: Application Notes and Protocols
Introduction
Enloplatin is a second-generation platinum-based antineoplastic agent, structurally analogous to carboplatin.[1] Its mechanism of action, like other platinum compounds, is primarily attributed to its ability to form covalent cross-links with DNA, thereby inhibiting DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[2][3] While this compound's clinical development was not pursued, its unique properties and potential for non-cross-resistance with other platinum agents make it a compound of interest for preclinical research.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for experimental use. It covers the essential scientific principles, detailed protocols for in vitro and in vivo studies, and analytical methods for characterization, ensuring scientific integrity and reproducibility.
Chemical and Physical Properties
A thorough understanding of this compound's physicochemical properties is fundamental to developing stable and effective formulations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂N₂O₅Pt | PubChem CID: 68737[4] |
| Molecular Weight | 481.41 g/mol | PubChem CID: 68737[4] |
| Appearance | White to off-white crystalline powder (presumed) | Inferred from related platinum compounds |
| Solubility | Water-soluble | Wikipedia[5] |
Mechanism of Action: The Rationale for Formulation Design
This compound, as a platinum(II) complex, acts as a DNA alkylating agent.[4] The central platinum atom forms covalent bonds with the N7 positions of purine bases in DNA, leading to intrastrand and interstrand cross-links.[2][3] This distortion of the DNA helix obstructs the machinery of DNA replication and repair, triggering cell cycle arrest and apoptosis. The formulation strategy for this compound, therefore, aims to deliver the active compound to its target in a stable and bioavailable form.
Caption: Figure 1. Simplified diagram of this compound's mechanism of action.
Formulation for In Vivo Experimental Use
For preclinical in vivo studies, this compound is typically administered intravenously. The choice of vehicle is critical to ensure the stability and solubility of the compound. Based on data from its close analog, carboplatin, the following formulation is recommended.
Recommended Vehicle and Rationale
Vehicle: 5% Dextrose in Water (D5W) for Injection.
Rationale:
-
Stability: Platinum compounds like carboplatin exhibit greater stability in dextrose solutions compared to chloride-containing solutions such as 0.9% Sodium Chloride (Normal Saline). In saline, the chloride ions can displace the carboxylate ligand of carboplatin (and likely this compound), leading to the formation of more reactive and potentially more toxic species.
-
Solubility: this compound is reported to be water-soluble, and D5W provides an isotonic aqueous vehicle suitable for intravenous administration.
Protocol for Preparation of this compound for Intravenous Administration
This protocol provides a step-by-step guide for preparing a 1 mg/mL solution of this compound in D5W. Adjustments can be made based on the required final concentration and dose volume.
Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W) for Injection
-
Sterile vials
-
Calibrated analytical balance
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: All procedures should be performed in a laminar flow hood using aseptic techniques to ensure the sterility of the final product.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
Reconstitution: Transfer the weighed this compound powder to a sterile vial. Using a sterile syringe, add the calculated volume of D5W for Injection to the vial. In this example, add 10 mL of D5W.
-
Dissolution: Gently swirl the vial until the this compound powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterile Filtration: Using a new sterile syringe, draw up the this compound solution and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This step removes any potential particulate matter and ensures sterility.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions. For immediate use, the solution can be kept at room temperature. For short-term storage, it is advisable to store the solution at 2-8°C, protected from light. Stability studies for this compound in D5W are not publicly available; therefore, it is recommended to prepare the solution fresh for each experiment.
Caption: Figure 2. Workflow for preparing this compound for in vivo use.
Formulation for In Vitro Experimental Use
For in vitro experiments, such as cell-based assays, it is crucial to prepare stock solutions of this compound that are sterile and compatible with cell culture media.
Recommended Solvents and Rationale
Primary Solvent: Sterile Water for Injection or Phosphate-Buffered Saline (PBS).
Rationale:
-
Biocompatibility: Aqueous-based solvents are generally well-tolerated by cells in culture.
-
Solubility: this compound's water solubility allows for the preparation of stock solutions in these vehicles.
A Note of Caution on DMSO: While dimethyl sulfoxide (DMSO) is a common solvent for many compounds in in vitro studies, it is not recommended for platinum-based drugs like this compound. DMSO can react with platinum complexes, displacing ligands and altering the chemical structure and biological activity of the compound.
Protocol for Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution.
Materials:
-
This compound powder (MW: 481.41 g/mol )
-
Sterile Water for Injection or sterile PBS
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass = 0.010 mol/L * 0.001 L * 481.41 g/mol = 0.0048141 g = 4.81 mg.
-
Weighing: Accurately weigh approximately 4.81 mg of this compound powder.
-
Dissolution: Transfer the powder to a sterile tube and add 1 mL of sterile Water for Injection or PBS. Vortex briefly to dissolve.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. It is recommended to use a freshly thawed aliquot for each experiment.
Working Dilutions: Prepare working dilutions of this compound by further diluting the stock solution in the appropriate cell culture medium immediately before adding to the cells.
Analytical Characterization
To ensure the quality and integrity of the prepared this compound formulations, analytical characterization is essential.
Recommended Analytical Techniques
| Technique | Application | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of this compound.[6] | Reversed-phase C18 or cyano column, UV detection at 230 nm.[6] |
| Flameless Atomic Absorption Spectrometry (FAAS) | Quantification of total platinum content.[6] | Graphite furnace, Zeeman background correction.[6] |
| pH Measurement | Assessment of the formulation's pH. | Standard pH meter. |
| Visual Inspection | Detection of particulate matter or discoloration. | Visual examination against a light and dark background. |
Stability Considerations
The stability of this compound in solution is a critical factor for the reliability of experimental results. While specific stability data for this compound is limited, the following general guidelines based on its analogs should be considered:
-
Aqueous Solutions: Platinum complexes can undergo aquation, where water molecules displace the ligands. This process can be influenced by pH and temperature.
-
Effect of Chloride Ions: As previously mentioned, chloride ions can react with carboplatin-like structures, and it is prudent to assume a similar reactivity for this compound.
-
Light Sensitivity: Many platinum compounds are light-sensitive. Therefore, it is recommended to protect this compound solutions from light during preparation and storage.
-
Storage: For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage of stock solutions, freezing (-20°C or -80°C) is advisable. However, the stability of frozen this compound solutions should be empirically determined if long-term storage is required.
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with appropriate safety precautions in a facility equipped for handling hazardous substances.
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection at all times when handling this compound powder or solutions.
-
Containment: All handling of this compound powder should be performed in a chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Waste Disposal: Dispose of all contaminated materials (e.g., vials, syringes, PPE) in accordance with institutional and local regulations for cytotoxic waste.
References
- Amorusi P, Lessard D, Bansal SK, Selinger K, Yacobi A, Tonelli AP. Analysis of this compound by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids. J Pharm Biomed Anal. 1994;12(8):1023-1033.
- Wheate NJ, Walker S, Craig GE, Oun R. The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Trans. 2010;39(35):8113-8127.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68737, this compound. [Link]. Accessed January 15, 2026.
-
This compound. In: Wikipedia. ; 2023. [Link]. Accessed January 15, 2026.
- Kudelka AP, Siddik ZH, Tresukosol D, et al. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. 1997;8(7):649-656.
- Dasari S, Tchounwou PB. Cisplatin in cancer therapy: molecular mechanisms of action. Eur J Pharmacol. 2014;740:364-378.
- Johnstone TC, Suntharalingam K, Lippard SJ. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chem Rev. 2016;116(5):3436-3486.
- Boulikas T, Stathopoulos P, Volakakis N, Vougiouka M. Lipoplatin: a new liposomal formulation of cisplatin. Cancer Chemother Pharmacol. 2005;56(5):497-506.
Sources
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing Aqueous Solubility and Anticancer Efficacy of Oligochitosan-Folate-Cisplatin Conjugates through Oleic Acid Grafting for Targeted Nanomedicine Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Changes in the in vitro activity of platinum drugs when administered in two aliquots - PMC [pmc.ncbi.nlm.nih.gov]
Enloplatin: A Case Study in Platinum Analog Development and a Methodological Framework for Evaluating Novel Combination Therapies
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enloplatin is a third-generation, water-soluble, platinum-based antineoplastic agent developed as a potential successor to cisplatin and carboplatin.[1] Structurally, it shares the cyclobutane dicarboxylic acid (CBDCA) ligand with carboplatin, which largely dictates its pharmacokinetic profile and toxicity, characterized by dose-limiting myelosuppression with manageable nephrotoxicity.[1][2] Investigated primarily in platinum-refractory ovarian cancer, this compound demonstrated minimal clinical activity, significant cross-resistance with carboplatin, and its development has not progressed since 2000.[1][2]
This document serves a dual purpose. First, it provides a concise scientific profile of this compound, retrospectively analyzing its mechanism, clinical trajectory, and the reasons for its developmental halt. Second, it leverages the this compound case study to present a comprehensive, field-proven methodological framework for evaluating novel platinum analogs in combination with other chemotherapeutic agents. This guide is designed to provide researchers with the rationale and detailed protocols necessary to rigorously assess synergistic potential, elucidate mechanisms of action, and validate efficacy from the laboratory benchtop to preclinical in vivo models.
Part 1: this compound - A Scientific Profile and Developmental Retrospective
Mechanism of Action
Like all platinum-based chemotherapy drugs, this compound's cytotoxic effect is primarily mediated by its ability to form covalent adducts with DNA.[3] After entering the cell, the platinum complex undergoes aquation, becoming a reactive species that binds preferentially to the N7 positions of purine bases (guanine and adenine). This binding results in the formation of intrastrand and interstrand crosslinks in the DNA double helix. These DNA lesions physically obstruct the machinery of DNA replication and transcription, triggering a cascade of cellular responses that culminate in cell cycle arrest and apoptosis (programmed cell death).[3][4] The shared CBDCA ligand with carboplatin suggests a similar spectrum of DNA adducts and a comparable mechanism of cytotoxicity.[1][2]
Pharmacokinetics and Toxicity Profile
Clinical studies revealed that the pharmacokinetics of this compound are very similar to those of carboplatin.[2] This indicates that the CBDCA ligand, rather than the novel amino ligand, is the primary determinant of the drug's behavior in plasma.[2]
-
Protein Binding: Greater than 85% of the drug in plasma is protein-bound approximately 13.5 hours after administration.[2]
-
Elimination: The primary route of excretion is renal.[2]
-
Toxicity: The principal dose-limiting toxicity is myelosuppression, specifically neutropenia.[1][2] Nephrotoxicity was observed but was considered manageable, and no significant neurotoxicity or ototoxicity was reported, distinguishing it from cisplatin.[1]
Clinical Development and Cessation
This compound entered Phase II clinical trials for patients with advanced, platinum-refractory ovarian carcinoma. The outcomes were disappointing, with only one partial response observed in 18 evaluable patients.[2] The key findings that led to the cessation of its development include:
-
Minimal Antitumor Activity: The drug showed a lack of efficacy in a patient population with a high unmet need.[1]
-
Cross-Resistance: The cancer was found to be cross-resistant with carboplatin, meaning tumors that had developed resistance to carboplatin were also resistant to this compound.[1] This severely limited its potential clinical utility, as it offered no advantage over existing therapies in the resistant setting.
This developmental history underscores a critical principle in oncology drug development: a new agent, particularly within an established class, must demonstrate a clear advantage over the standard of care, either through superior efficacy, a better safety profile, or the ability to overcome resistance. This compound failed to meet these criteria.
Part 2: Rationale for Combination Therapy with Platinum Analogs
The challenges faced by this compound highlight the universal limitations of monotherapy in cancer treatment. Combination therapy remains the cornerstone of modern oncology, aiming to enhance efficacy, minimize toxicity, and overcome drug resistance.[5][6] For any novel platinum analog, a combination strategy is not just an option but a necessity for successful development.
Core Principles of Combination Strategy
| Principle | Rationale | Example Combination Partner Class |
| Achieving Synergy | Combining agents that target different, complementary pathways can produce a greater-than-additive cytotoxic effect.[7][8] | PARP Inhibitors (in BRCA-mutant cancers) |
| Overcoming Resistance | A second agent can inhibit pathways that cancer cells use to evade the DNA damage caused by platinum drugs.[5][9] | DNA Damage Response (DDR) Kinase Inhibitors |
| Increasing Potency | Some drugs can sensitize cancer cells to the effects of platinum agents, allowing for a more profound tumor response.[7] | Taxanes, Topoisomerase Inhibitors[10] |
| Reducing Side Effects | By achieving synergy, lower doses of each drug may be used, potentially reducing dose-limiting toxicities while maintaining efficacy.[5][7] | N/A |
| Targeting Multiple Hallmarks of Cancer | Combining cytotoxic chemotherapy with agents that target angiogenesis or the immune system addresses the complexity of the tumor and its microenvironment.[11] | Anti-Angiogenic Agents (e.g., Bevacizumab), Immunotherapies[10] |
Part 3: Protocols for Evaluating a Novel Platinum Analog in Combination Therapy
The following protocols provide a robust framework for the preclinical evaluation of a novel platinum analog (referred to as 'Plat-X') in combination with a partner therapeutic ('Drug-Y').
Protocol: In Vitro Synergy Screening
Objective: To quantitatively determine if the combination of Plat-X and Drug-Y results in synergistic, additive, or antagonistic effects on cancer cell viability across a matrix of concentrations.
Causality: This initial high-throughput screen is critical for identifying promising drug combinations and optimal concentration ranges for further mechanistic studies.[12][13] By testing a wide dose-response matrix, we can capture synergistic interactions that might be missed if only a single dose of each drug were tested.[14]
Methodology:
-
Cell Line Selection: Choose a panel of cancer cell lines relevant to the intended clinical indication. Include models with known sensitivity and resistance to standard platinum agents (e.g., cisplatin, carboplatin).
-
Plate Seeding: Seed cells in 96-well or 384-well microplates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Plat-X and Drug-Y. Create a dilution series for each drug. For a 6x6 matrix, for example, prepare 6 concentrations of each drug, typically centered around their respective IC50 values.
-
Combination Treatment: Using an automated liquid handler for precision, dispense Plat-X and Drug-Y into the appropriate wells to create a dose-response matrix. Include wells for single-agent controls (Plat-X alone, Drug-Y alone) and vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Measure cell viability using a validated assay. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a common choice as it measures ATP levels, which correlate with the number of metabolically active cells.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells (representing 100% viability).
-
Use specialized software (e.g., SynergyFinder in R, or commercial software like Genedata Screener®) to calculate synergy scores based on established models such as Bliss Independence or Loewe Additivity .[8]
-
Alternatively, calculate the Combination Index (CI) using the Chou-Talalay method.
-
Interpretation of Combination Index (CI) Values:
| Combination Index (CI) | Interpretation |
| CI < 0.9 | Synergy |
| 0.9 ≤ CI ≤ 1.1 | Additive Effect |
| CI > 1.1 | Antagonism |
Experimental Workflow: In Vitro Synergy Screening
Caption: Workflow for identifying synergistic drug combinations in vitro.
Protocol: Mechanistic In Vitro Assays
Objective: To investigate the biological mechanisms underlying the synergistic interaction identified in the initial screen.
Causality: Understanding why a combination is synergistic is crucial for its clinical development. For instance, if the combination dramatically increases apoptosis or causes irreparable DNA damage compared to single agents, it provides a strong biological rationale for moving forward.
Methodology (Select based on synergy screen results and drug MOA):
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with vehicle, Plat-X alone, Drug-Y alone, and the synergistic combination for 24-48 hours.
-
Harvest cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze by flow cytometry. An increase in the Annexin V-positive population (early and late apoptosis) in the combination group relative to single agents indicates enhanced induction of apoptosis.
-
-
DNA Damage Response (DDR) Assay (Western Blot):
-
Treat cells as above for a shorter duration (e.g., 6-24 hours).
-
Lyse cells and perform Western blotting for key DDR markers, such as phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.
-
A significant increase in γH2AX levels in the combination treatment suggests that Drug-Y may be preventing the repair of DNA adducts formed by Plat-X.
-
Signaling Pathway: Synergy in DNA Damage and Apoptosis
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. criver.com [criver.com]
- 9. Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platinum-based chemotherapy in combination with PD-1/PD-L1 inhibitors: preclinical and clinical studies and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 14. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Navigating and Overcoming Enloplatin Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Enloplatin resistance. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your in vitro experiments. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and ultimately, devise strategies to overcome this compound resistance.
Part 1: Frequently Asked Questions (FAQs) - Understanding this compound Resistance
This section addresses fundamental questions regarding the development and mechanisms of this compound resistance.
Q1: My cancer cell line, which was initially sensitive to this compound, now shows a significant increase in its IC50 value. What are the likely reasons for this acquired resistance?
Acquired resistance to this compound, a platinum-based chemotherapeutic agent, is a multifactorial phenomenon. When your cell line requires a higher concentration of the drug to achieve 50% inhibition of growth (IC50), it's likely due to one or more of the following cellular adaptations:
-
Reduced Intracellular Drug Concentration: Cancer cells can actively reduce the amount of this compound inside the cell. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as MRP1 and MRP2, which function as efflux pumps, actively removing the drug from the cell.[1][2][3][4][5] A decrease in the expression of uptake transporters, like the copper transporter CTR1, can also contribute to lower intracellular drug levels.[6][7][8][9]
-
Increased Drug Inactivation: The tripeptide glutathione (GSH) can bind to and detoxify this compound, preventing it from reaching its target, DNA.[10][11] Elevated levels of GSH and the enzymes involved in its synthesis and conjugation are a common feature of platinum-resistant cells.
-
Enhanced DNA Repair: this compound, like other platinum drugs, exerts its cytotoxic effect by forming adducts with DNA, which obstructs replication and transcription, ultimately leading to apoptosis.[12] Resistant cells often upregulate DNA repair mechanisms, particularly the Nucleotide Excision Repair (NER) pathway, which efficiently recognizes and removes these platinum-DNA adducts.[13][14][15][16][17]
-
Altered Apoptotic Signaling: Cancer cells can develop resistance by dysregulating the signaling pathways that control apoptosis. Upregulation of pro-survival pathways, such as the PI3K/Akt and MAPK/ERK pathways, can help cells evade drug-induced cell death.[18][19][20][21][22][23][24][25]
-
Defects in Mismatch Repair (MMR): While the MMR system does not directly repair platinum-DNA adducts, a deficient MMR system can lead to an increased tolerance of DNA damage, thereby contributing to resistance.[6][13][26][27][28]
Q2: How do I establish a stable this compound-resistant cell line for my studies?
Developing a reliable in vitro model of this compound resistance is crucial for investigating resistance mechanisms and testing novel therapeutic strategies. The most common method is through continuous or intermittent exposure to the drug.
-
Continuous Exposure (Stepwise Increase): This widely used method involves chronically exposing the parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period (several months).[16][28][29] The surviving cells are subcultured and subjected to a higher dose, leading to the selection of a resistant population.
-
Intermittent Exposure (Pulse Treatment): This method mimics clinical dosing schedules, where cells are treated with a high concentration of this compound for a short duration, followed by a recovery period in drug-free medium.[28] This process is repeated over multiple cycles.
Key Considerations for Establishing Resistant Cell Lines:
-
Starting Concentration: Begin with a concentration around the IC20-IC30 of the parental cell line.
-
Dose Escalation: Gradually increase the drug concentration, typically by 1.5 to 2-fold, once the cells have adapted and are proliferating steadily at the current concentration.[16]
-
Monitoring Resistance: Periodically determine the IC50 of the cell population to track the development of resistance. A 3- to 10-fold increase in IC50 compared to the parental line is generally considered indicative of resistance.[16]
-
Cryopreservation: It is critical to freeze down cell stocks at various stages of the resistance development process. This allows you to return to an earlier stage if the cells die at a higher concentration.[16][29]
Part 2: Troubleshooting Experimental Assays
This section provides practical guidance on common issues encountered during key experimental procedures used to study this compound resistance.
Troubleshooting Cell Viability Assays (e.g., MTT, MTS)
Problem: High variability between replicate wells in my MTT assay.
| Potential Cause | Troubleshooting & Optimization |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation. To minimize this, either avoid using the outermost wells or fill them with sterile PBS or media. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the appropriate solvent before further dilution in culture medium. Precipitated drug will lead to inaccurate concentrations. |
| Assay Timing | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint for your specific model. |
Problem: My this compound-resistant cell line shows a slower growth rate than the parental line, which is affecting the interpretation of my viability assay results.
| Potential Cause | Troubleshooting & Optimization |
| Confluency Differences | Slower-growing resistant cells may be at a lower confluency than the faster-growing parental cells at the time of the assay, leading to an apparent increase in resistance. Seed a higher number of resistant cells to achieve similar confluency to the parental cells at the start of the experiment. |
| Normalization to a Time-Zero Point | For more accurate comparisons, include a plate that is assayed at the time of drug addition (T=0). This allows you to normalize the results to the initial cell number and account for differences in proliferation rates. |
Troubleshooting Western Blotting for Resistance Markers
Problem: I am not detecting a clear signal for my target protein (e.g., MRP1, p-Akt).
| Potential Cause | Troubleshooting & Optimization |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. For membrane proteins like ABC transporters, consider preparing a membrane-enriched fraction. |
| Suboptimal Antibody Dilution | Perform a titration of your primary antibody to determine the optimal concentration. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current as needed. |
| Phosphatase Activity (for phospho-proteins) | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target protein. |
Problem: I am seeing multiple non-specific bands on my Western blot.
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| High Antibody Concentration | Decrease the concentration of your primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of washes between antibody incubations. |
Troubleshooting qPCR for Gene Expression Analysis
Problem: My qPCR results for resistance-related genes (e.g., ERCC1, BCL2) are not consistent across experiments.
| Potential Cause | Troubleshooting & Optimization |
| Poor RNA Quality | Assess RNA integrity using a Bioanalyzer or by running an aliquot on an agarose gel. Use high-quality RNA for cDNA synthesis. |
| Primer Inefficiency | Validate your primers by running a standard curve to ensure their efficiency is between 90-110%. |
| Unstable Housekeeping Gene | The expression of commonly used housekeeping genes can sometimes be affected by experimental conditions. Validate your chosen housekeeping gene or use multiple housekeeping genes for normalization. |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for essential experiments in this compound resistance research.
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the procedure for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired this compound concentrations. Include wells with drug-free medium as a control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of ABC Transporter Expression
This protocol describes the detection of ABC transporter proteins (e.g., MRP1, MRP2) by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target ABC transporter
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 3: qPCR Analysis of ERCC1 Gene Expression
This protocol details the measurement of ERCC1 mRNA levels, a key gene in the NER pathway, using quantitative real-time PCR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ERCC1 and a validated housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Extract total RNA from parental and this compound-resistant cells using a commercial kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for ERCC1 or the housekeeping gene, and qPCR master mix.
-
Run the reaction in a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ERCC1 and the housekeeping gene in each sample.
-
Calculate the relative expression of ERCC1 in the resistant cells compared to the parental cells using the ΔΔCt method.
-
Part 4: Visualization of Key Pathways and Workflows
The following diagrams illustrate the major signaling pathways involved in this compound resistance and a general experimental workflow for its investigation.
Caption: Mechanisms of this compound Resistance in Cancer Cells.
Caption: Experimental Workflow for Investigating this compound Resistance.
References
-
Chen, H. H., & Kuo, M. T. (2010). Role of Glutathione in the Regulation of Cisplatin Resistance in Cancer Chemotherapy. Journal of Drug Resistance, 2010, 419391. [Link]
-
Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869-1883. [Link]
-
van der Wijst, M. G., de Jong, S., & de Vries, E. G. (2002). Glutathione induces cellular resistance against cationic dinuclear platinum anticancer drugs. Journal of inorganic biochemistry, 89(3-4), 197-202. [Link]
-
Kaina, B., & Christmann, M. (2019). DNA repair in resistance to therapy. Molecular oncology, 13(11), 2469-2489. [Link]
-
Sharom, F. J. (2011). ABC transporters and multidrug resistance in cancer. Methods in molecular biology (Clifton, N.J.), 724, 131-160. [Link]
-
Zeng, A., Yin, Y., & Liu, W. (2020). Role of Nucleotide Excision Repair in Cisplatin Resistance. International journal of molecular sciences, 21(23), 9247. [Link]
-
Lage, H. (2008). ABC-transporters: implications on drug resistance from microorganisms to human cancers. International journal of antimicrobial agents, 32(4), 281-289. [Link]
-
Zuiderveld, O. P., van der Vijgh, W. J., & Pinedo, H. M. (1995). Relationship of cellular glutathione to the cytotoxicity and resistance of seven platinum compounds. Cancer research, 55(15), 3379-3384. [Link]
-
McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W., Chang, F., ... & Franklin, R. A. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1263-1284. [Link]
-
Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene, 22(47), 7369-7375. [Link]
-
Reed, E. (1998). Platinum-DNA adduct, nucleotide excision repair and platinum based anti-cancer chemotherapy. Cancer treatment and research, 95, 29-47. [Link]
-
Li, J., Wu, X., Li, X., Liu, X., Zhang, Y., & Wang, H. (2020). The drug-resistance mechanisms of five platinum-based antitumor agents. Frontiers in pharmacology, 11, 343. [Link]
-
Aebi, S., Kurdi-Haidar, B., Gordon, R., Cenni, B., Zheng, H., Fink, D., ... & Howell, S. B. (1996). Loss of DNA mismatch repair in acquired resistance to cisplatin. Cancer research, 56(13), 3087-3090. [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]
-
Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature reviews cancer, 2(1), 48-58. [Link]
-
Boulikas, T., & Vougiouka, M. (2003). Cisplatin and platinum drugs at the molecular level. (Review). Oncology reports, 10(6), 1663-1682. [Link]
-
A. M. (2015). In Vitro and in Vivo Resistance to Cisplatin in Cells That Have Lost DNA Mismatch Repair. Cancer Research, 57(10), 1841-1845. [Link]
-
Furuta, T., Ueda, T., Aune, G., Sarasin, A., Kraemer, K. H., & Pommier, Y. (2002). Transcription-coupled nucleotide excision repair as a determinant of cisplatin sensitivity of human cells. Cancer research, 62(17), 4899-4902. [Link]
-
Salaroglio, I. C., Mungo, E., Gazzano, E., Kopecka, J., & Riganti, C. (2019). ERK is a pivotal player of chemo-immune-resistance in cancer. International journal of molecular sciences, 20(10), 2505. [Link]
-
Lee, E. R., & Kim, H. G. (2016). Role of Akt signaling in resistance to DNA-targeted therapy. Nuclear medicine and molecular imaging, 50(2), 91-97. [Link]
-
Wu, Q., Yang, Z., Nie, Y., Shi, Y., & Fan, D. (2014). Multi-drug resistance in cancer chemotherapeutics: mechanisms and lab approaches. Cancer letters, 347(2), 159-166. [Link]
-
LoRusso, P. M., & Chabner, B. A. (2015). The PI3K-Akt-mTOR pathway in cancer. New England Journal of Medicine, 372(11), 1048-1057. [Link]
-
Salaroglio, I. C., Mungo, E., Gazzano, E., Kopecka, J., & Riganti, C. (2019). ERK is a Pivotal Player of Chemo-Immune-Resistance in Cancer. International journal of molecular sciences, 20(10), 2505. [Link]
-
Lee, S., Choi, E. J., Jin, Y. B., & Kim, Y. J. (2009). Activation of the PI3K/Akt pathway by ionizing radiation and cisplatin. Journal of cellular biochemistry, 108(6), 1326-1334. [Link]
-
Wang, M., & Kaufman, R. J. (2016). The unfolded protein response in health and disease. Annual review of immunology, 34, 309-338. [Link]
-
Liu, Z., He, G., Wang, X., Wang, Z., & Liu, H. (2019). Inhibition of AKT sensitizes cancer cells to antineoplastic drugs by downregulating flap endonuclease 1. Molecular cancer research, 17(5), 1137-1149. [Link]
-
Eser, P. O., Jänne, P. A., & Engelman, J. A. (2014). Reactivation of ERK signaling causes resistance to EGFR kinase inhibitors. Cancer discovery, 4(2), 164-177. [Link]
-
Shen, D. W., Pouliot, L. M., Hall, M. D., & Gottesman, M. M. (2012). Cisplatin resistance: a cellular self-defense mechanism resulting from multiple epigenetic and genetic changes. Pharmacological reviews, 64(3), 706-721. [Link]
-
Steelman, L. S., Chappell, W. H., Abrams, S. L., Kempf, R. C., Long, J., Laidler, P., ... & McCubrey, J. A. (2011). Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. Aging (Albany NY), 3(3), 192. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2016). Common problems and potential solutions for troubleshooting drug-response measurements. Current protocols in chemical biology, 8(3), 161-177. [Link]
-
Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. [Link]
-
O'Brien, A. M., & Kirby, J. A. (2013). Generation and characterisation of cisplatin-resistant non-small cell lung cancer cell lines displaying a stem-like signature. PloS one, 8(1), e54193. [Link]
-
Amé, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. Bioessays, 26(8), 882-893. [Link]
-
Astolfi, A., Nannini, M., Pizzi, S., Indio, V., & Fiori, S. (2018). Key players of cisplatin resistance: towards a systems pharmacology approach. Cancers, 10(3), 73. [Link]
-
Fernandez, K. A., Allen, P., Campbell, M., Page, J. C., & D'Souza, A. (2021). Experimental design for multi-cycle clinical cisplatin protocol. Frontiers in cellular neuroscience, 15, 680802. [Link]
-
Chen, W., Dong, J., Haie, S., Yang, L., & Yuan, Y. (2021). Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition. Frontiers in cell and developmental biology, 9, 636336. [Link]
-
Havrilesky, L. J., Darcy, K. M., Fleming, G. F., & Bookman, M. A. (2001). A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Gynecologic oncology, 83(2), 346-351. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309. [Link]
-
Costello, J. C., Theodorescu, D., et al. (2024). Researchers discover a mechanism that could improve platinum-based cancer therapy. ecancer.org. [Link]
-
Kunos, C. A., & Sill, M. W. (2010). Overcoming platinum resistance in ovarian carcinoma. Expert opinion on investigational drugs, 19(11), 1339-1346. [Link]
-
Stover, E. (2016). Overcoming Drug Resistance in Ovarian Cancer. Dana-Farber Cancer Institute. [Link]
-
Siddik, Z. H. (2023). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. International Journal of Molecular Sciences, 24(13), 10923. [Link]
-
Dilruba, S., & Kalayda, G. V. (2016). On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. Bioinorganic chemistry and applications, 2016, 8241980. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 7. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GraphViz Examples and Tutorial [graphs.grevian.org]
- 19. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. Genetic signatures of ERCC1 and ERCC2 expression, along with SNPs variants, unveil favorable prognosis in SCLC patients undergoing platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. sketchviz.com [sketchviz.com]
- 24. Key Players of Cisplatin Resistance: Towards a Systems Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. researchgate.net [researchgate.net]
- 29. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Enloplatin Dosage Optimization: A Technical Guide to Minimizing Myelosuppression
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in preclinical and early-phase clinical research involving enloplatin. As a platinum-based antineoplastic agent, this compound holds therapeutic promise; however, its clinical utility is often limited by a significant side effect: myelosuppression. This guide provides in-depth, evidence-based strategies and practical troubleshooting advice to optimize this compound dosage, thereby minimizing hematological toxicity and enhancing the therapeutic window.
Our approach is grounded in a deep understanding of the mechanistic underpinnings of platinum-induced myelosuppression and leverages established methodologies for its assessment and management. By integrating preclinical insights with clinical observations, this guide aims to be an authoritative resource for designing robust experiments and interpreting complex data, ultimately contributing to the safer and more effective development of this compound.
Understanding the Challenge: this compound and Myelosuppression
This compound, a third-generation platinum analog, exerts its anticancer effects primarily through the formation of platinum-DNA adducts, which inhibit DNA replication and transcription, leading to apoptosis in rapidly dividing cancer cells[1]. However, this mechanism is not entirely tumor-specific and can also affect healthy, rapidly proliferating cells, most notably the hematopoietic stem and progenitor cells in the bone marrow.
The consequence of this off-target effect is myelosuppression, a decrease in the production of one or more types of blood cells. For this compound, the primary dose-limiting toxicity is neutropenia, a reduction in neutrophils, which are crucial for fighting bacterial infections[2]. Understanding the delicate balance between achieving a therapeutic dose and triggering severe myelosuppression is paramount for the successful clinical translation of this compound.
Mechanism of this compound-Induced Myelosuppression
The cytotoxic effect of platinum compounds on hematopoietic progenitors is a key contributor to myelosuppression. This compound, like other platinum agents, is thought to induce damage to the bone marrow through the following mechanisms:
-
Direct Cytotoxicity: this compound can directly induce apoptosis in hematopoietic stem and progenitor cells, thereby reducing the pool of cells available to differentiate into mature blood cells.
-
Inhibition of Proliferation: The formation of DNA adducts can arrest the cell cycle of rapidly dividing hematopoietic progenitors, preventing their expansion and maturation.
-
Induction of Oxidative Stress: Platinum agents have been shown to generate reactive oxygen species (ROS) in bone marrow cells, leading to cellular damage and apoptosis.
FAQs: Troubleshooting this compound-Induced Myelosuppression
This section addresses common questions and challenges encountered during this compound research, providing actionable solutions and insights.
Q1: We are observing significant neutropenia in our animal models at our initial this compound dose. How can we determine a safer, yet still effective, starting dose?
A1: This is a critical and common challenge. A systematic dose de-escalation study is recommended. Based on the initial toxic dose, reduce the this compound concentration in subsequent cohorts by 25-50% and closely monitor hematological parameters. It is also highly advisable to perform a preliminary in vitro myelotoxicity assessment using a Colony Forming Unit (CFU) assay with murine bone marrow cells to estimate a non-toxic concentration range before proceeding with further in vivo studies.
Q2: What are the key hematological parameters we should be monitoring in our preclinical studies, and at what frequency?
A2: Comprehensive hematological monitoring is crucial. The most critical parameters are:
-
Absolute Neutrophil Count (ANC): This is the most sensitive indicator of this compound-induced myelosuppression.
-
Platelet Count: Thrombocytopenia can also be a significant toxicity.
-
Hemoglobin/Hematocrit: To assess for anemia.
Monitoring Frequency:
-
Baseline: Collect blood samples before the first dose.
-
Nadir: The lowest point of blood cell counts typically occurs 7-14 days after platinum-based chemotherapy. It is advisable to collect samples at multiple time points within this window (e.g., days 7, 10, and 14 post-treatment) to capture the nadir accurately.
-
Recovery: Continue monitoring weekly until blood counts return to baseline to assess the duration of myelosuppression.
Q3: We are planning a Phase I clinical trial with this compound. What is a safe starting dose to consider?
A3: Based on early clinical data, the maximum tolerated dose (MTD) for this compound has been reported. For a single intravenous infusion, the MTD is in the range of 35–40 mg/m², and for a daily infusion over five days, it is 8–9 mg/m²/day[3]. Myelosuppression, specifically leukopenia and thrombocytopenia, were the dose-limiting toxicities[3]. It is standard practice in Phase I trials to start at a fraction of the preclinical MTD (in a relevant species) or a dose significantly lower than the anticipated human MTD.
Q4: Can we use supportive care agents like G-CSF in our preclinical models to mitigate this compound-induced neutropenia?
A4: Yes, the use of Granulocyte-Colony Stimulating Factor (G-CSF) is a clinically relevant strategy that can be modeled preclinically. Administering G-CSF after this compound treatment can help stimulate the proliferation and differentiation of neutrophil progenitors, thereby reducing the depth and duration of neutropenia. This can allow for the investigation of higher, potentially more efficacious, doses of this compound.
Q5: Are there any in vitro assays that can help us predict the myelosuppressive potential of our this compound analogs early in development?
A5: Absolutely. The in vitro Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) assay is a well-established method for assessing the myelotoxicity of compounds[4][5][6]. This assay utilizes hematopoietic progenitor cells from human or animal bone marrow and measures the ability of these cells to form colonies in the presence of the test compound. The IC50 (the concentration that inhibits colony formation by 50%) can be used to compare the myelotoxic potential of different this compound analogs and to estimate a starting dose for in vivo studies.
Experimental Protocols
Protocol 1: In Vitro Myelotoxicity Assessment of this compound using the CFU-GM Assay
This protocol outlines the methodology for determining the inhibitory concentration (IC50) of this compound on granulocyte-macrophage colony-forming units (CFU-GM) from human bone marrow mononuclear cells.
Materials:
-
Cryopreserved human bone marrow mononuclear cells (BMMCs)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Human Stem Cell Factor (SCF)
-
Human Interleukin-3 (IL-3)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
This compound stock solution (dissolved in a suitable vehicle)
-
Sterile, flat-bottom 35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing and Preparation:
-
Thaw cryopreserved human BMMCs rapidly in a 37°C water bath.
-
Wash the cells twice with IMDM supplemented with 10% FBS.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
-
This compound Dilution Series:
-
Prepare a series of this compound dilutions in IMDM to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control.
-
-
CFU-GM Culture Setup:
-
In a sterile tube, combine the BMMCs (at a final concentration of 1 x 10^5 cells/mL), the appropriate concentration of this compound (or vehicle), and the methylcellulose-based medium containing recombinant human cytokines (GM-CSF, SCF, IL-3) according to the manufacturer's instructions.
-
Vortex the mixture thoroughly.
-
Dispense 1.1 mL of the cell suspension into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently rotate the dish to ensure an even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a humidified incubator at 37°C with 5% CO2 for 14 days.
-
-
Colony Scoring:
-
After 14 days, identify and count CFU-GM colonies (aggregates of ≥40 cells) under an inverted microscope.
-
Calculate the percentage of colony inhibition for each this compound concentration relative to the vehicle control.
-
-
Data Analysis:
-
Plot the percentage of colony inhibition against the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: In Vivo Assessment of this compound-Induced Myelosuppression in a Murine Model
This protocol describes a typical in vivo study to evaluate the dose-dependent myelosuppressive effects of this compound in mice.
Materials:
-
6-8 week old female C57BL/6 mice
-
This compound for injection
-
Sterile saline for injection (vehicle)
-
EDTA-coated microtainer tubes for blood collection
-
Automated hematology analyzer
-
Appropriate animal handling and restraint devices
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the facility for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, and multiple this compound dose levels). A group size of 5-8 mice is typically sufficient.
-
-
This compound Administration:
-
On Day 0, administer a single intraperitoneal (IP) or intravenous (IV) injection of this compound or vehicle.
-
-
Blood Sample Collection:
-
Collect a small volume of peripheral blood (e.g., 50-100 µL) via the submandibular or saphenous vein at the following time points:
-
Day 0 (pre-dose)
-
Day 3
-
Day 7
-
Day 10
-
Day 14
-
Day 21
-
-
-
Hematological Analysis:
-
Perform a complete blood count (CBC) with differential on each blood sample using an automated hematology analyzer.
-
Record the absolute neutrophil count (ANC), platelet count, and hemoglobin levels.
-
-
Data Analysis:
-
For each treatment group, calculate the mean and standard deviation for each hematological parameter at each time point.
-
Determine the nadir (lowest count) for ANC and platelets for each animal.
-
Plot the mean cell counts over time for each group to visualize the myelosuppressive and recovery kinetics.
-
Perform statistical analysis to compare the treatment groups to the vehicle control.
-
Data Presentation and Visualization
Table 1: Hematological Toxicity Grading (based on NCI-CTCAE v5.0)
| Grade | Neutrophils (x10⁹/L) | Platelets (x10⁹/L) | Hemoglobin (g/dL) |
| 1 | |||
| 2 | <1.5 - 1.0 | <75 - 50 | <10.0 - 8.0 |
| 3 | <1.0 - 0.5 | <50 - 25 | <8.0 |
| 4 | <0.5 | <25 | Life-threatening |
LLN = Lower Limit of Normal
Table 2: Hypothetical this compound Dose-Response on Neutrophil Nadir (Preclinical Murine Model)
| This compound Dose (mg/kg) | Mean Neutrophil Nadir (x10⁹/L) ± SD | % Decrease from Baseline |
| Vehicle Control | 2.5 ± 0.4 | 5% |
| 10 | 1.8 ± 0.3 | 30% |
| 20 | 0.9 ± 0.2 | 65% |
| 30 | 0.4 ± 0.1 | 85% |
| 40 | 0.1 ± 0.05 | 96% |
This table is for illustrative purposes and actual results may vary.
Diagram 1: Mechanism of this compound-Induced Myelosuppression
Caption: this compound's impact on bone marrow stem and progenitor cells.
Diagram 2: Experimental Workflow for this compound Dose Optimization
Caption: A stepwise approach to optimizing this compound dosage.
Conclusion
Optimizing the dosage of this compound to minimize myelosuppression is a multifaceted challenge that requires a systematic and data-driven approach. By integrating in vitro myelotoxicity screening with carefully designed in vivo dose-finding studies, researchers can identify a therapeutic window that maximizes anti-tumor efficacy while maintaining a manageable safety profile. This guide provides a foundational framework and practical tools to navigate the complexities of this compound development. As with any experimental work, meticulous execution, careful observation, and a thorough understanding of the underlying biological principles are essential for success.
References
-
Oun, R., Moussa, Y. E., & Wheate, N. J. (2018). The side effects of platinum-based chemotherapy drugs: a review for chemists. Dalton Transactions, 47(19), 6645–6653. [Link]
-
McKeage, M. J. (2001). The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Transactions, (14), 1807-1815. [Link]
-
National Cancer Institute. (n.d.). NCI Dictionary of Cancer Terms. Retrieved from [Link]
-
eviQ. (2017). Haematological toxicity. Retrieved from [Link]
-
Kudelka, A. P., Siddik, Z. H., Tresukosol, D., Edwards, C. L., Freedman, R. S., Madden, T. L., ... & Kavanagh, J. J. (1997). A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Anti-cancer drugs, 8(7), 649–656. [Link]
-
National Cancer Institute. (2011). Common Terminology Criteria for Adverse Events (CTCAE) v4.0. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
Pessina, A., Bonomi, A., & Albella, B. (2007). CFU-GM assay for evaluation of drug myelotoxic activity. Current protocols in toxicology, Chapter 20, Unit 20.2. [Link]
-
Gurney, H. (2000). How to calculate the dose of carboplatin. British journal of cancer, 82(2), 243–243. [Link]
-
Friberg, L. E., & Karlsson, M. O. (2003). Mechanistic models for myelosuppression. Investigational new drugs, 21(2), 183–194. [Link]
-
Urien, S., & Lokiec, F. (2004). Population pharmacokinetics of total and unbound plasma cisplatin in adult patients. British journal of clinical pharmacology, 57(5), 558–565. [Link]
-
Pan, Z., Zhang, L., Liu, C., Huang, X., Shen, S., Lin, X., & Shi, C. (2019). Cisplatin or carboplatin? Neutrophil to lymphocyte ratio may serve as a useful factor in small cell lung cancer therapy selection. Oncology letters, 18(2), 1513–1520. [Link]
-
Pessina, A., Albella, B., Bonomi, A., Cogliati, P., Gribaldo, L., & Sisto, F. (2003). CFU-GM assay for evaluation of drug myelotoxic activity. Current protocols in toxicology, Chapter 20, Unit 20.2. [Link]
-
Masubuchi, N., Ohtsuki, T., & Takakura, S. (2006). Risk assessment of human myelotoxicity of anticancer drugs: a predictive model and the in vitro colony forming unit granulocyte/macrophage (CFU-GM) assay. Journal of toxicological sciences, 31(1), 15–24. [Link]
Sources
- 1. Frontiers | Genetic polymorphisms and platinum-induced hematological toxicity: a systematic review [frontiersin.org]
- 2. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. Phase I dose-escalation trial of gemcitabine and cisplatin for advanced non-small-cell lung cancer: usefulness of mathematic modeling to determine maximum-tolerable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Enloplatin Solution Stability: A Technical Support Guide
Welcome to the technical support center for Enloplatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As a platinum-based antineoplastic agent, this compound's efficacy in experimental settings is intrinsically linked to its stability.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Understanding this compound's Chemical Nature
This compound is a water-soluble, platinum-based alkylating agent.[1] Structurally, it shares similarities with carboplatin, notably the presence of a cyclobutane dicarboxylic acid (CBDCA) ligand.[1] This structural feature suggests that, like other platinum-based drugs, this compound's stability in solution is susceptible to several factors, including pH, temperature, light exposure, and the presence of certain ions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound solution has changed color/developed a precipitate. What is happening?
A change in the physical appearance of your this compound solution, such as discoloration or the formation of a precipitate, is a primary indicator of degradation. For instance, with carboplatin, discoloration to a dark yellow has been observed upon exposure to light, corresponding to significant degradation.[3]
Possible Causes and Solutions:
-
Light Exposure: Platinum complexes can be sensitive to light. Cisplatin, a related compound, is known to degrade upon exposure to light, particularly in the UV to blue region of the spectrum.[4]
-
Troubleshooting: Always prepare and store this compound solutions in amber vials or protect them from light using aluminum foil or light-blocking covers.[5] If a solution has been inadvertently exposed to light and shows discoloration, it is recommended to discard it and prepare a fresh solution.
-
-
Incorrect Solvent or Low Chloride Concentration: The stability of platinum drugs like cisplatin is highly dependent on the chloride ion concentration in the solution. In solutions with low chloride content, the chloride ligands on the platinum complex can be displaced by water molecules, leading to the formation of less stable aqua-complexes and potentially precipitation.[6]
-
Troubleshooting: When preparing this compound solutions, it is advisable to use a saline solution (e.g., 0.9% NaCl) to maintain a sufficient chloride ion concentration, which helps to stabilize the complex.[5][6] Avoid using pure water or buffers with low chloride content for reconstitution and dilution unless the experimental protocol specifically requires it.
-
-
pH Shift: The pH of the solution can significantly impact the stability of platinum complexes. For cisplatin, a pH range of 4.5-6.0 is recommended for optimal stability in 0.9% sodium chloride solution.[5] Alkaline conditions can promote the degradation of these compounds.
-
Troubleshooting: Monitor the pH of your this compound solution. If the experimental conditions require a pH outside the optimal range for stability, prepare the solution fresh immediately before use and minimize the storage time. Consider using a buffer system that is compatible with this compound and maintains the pH in the desired range.
-
-
Temperature: Elevated temperatures can accelerate the degradation of platinum compounds.
-
Troubleshooting: Store this compound solutions at controlled room temperature or as recommended by the supplier. Avoid exposing the solution to high temperatures. While refrigeration can slow down degradation, for some platinum drugs like cisplatin, it can cause precipitation, so it's crucial to follow specific storage instructions.[6]
-
FAQ 2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solution instability?
Yes, inconsistent experimental outcomes are a common consequence of using a degraded or partially degraded drug solution. The degradation products of this compound may have different biological activities or may be inactive, leading to variability in your results.
Troubleshooting Workflow for Inconsistent Results:
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H22N2O5Pt | CID 68737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Light-induced deterioration test of carboplatin under clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decomposition of cisplatin in aqueous solutions containing chlorides by ultrasonic energy and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Minimal Activity of Enloplatin in Platinum-Refractory Models
This technical support guide is designed for researchers, scientists, and drug development professionals who are investigating the activity of Enloplatin, particularly in the context of platinum-refractory cancer models. Given that this compound, a third-generation platinum analog, demonstrated minimal clinical activity in platinum-refractory ovarian cancer, this guide provides a framework for understanding and troubleshooting this observation in a research setting.[1][2] We will delve into the established mechanisms of platinum resistance and how they likely contribute to the limited efficacy of this compound, providing both conceptual understanding and practical experimental guidance.
Frequently Asked Questions (FAQs)
Here we address common questions that may arise when initial experiments show minimal activity of this compound in platinum-refractory cancer models.
Q1: My platinum-resistant ovarian cancer cell line is showing minimal response to this compound. Is this an expected result?
A1: Yes, this is an expected finding based on clinical data. This compound was investigated in a Phase II clinical trial for patients with platinum-refractory advanced ovarian carcinoma and demonstrated minimal activity, with only one partial response out of 18 evaluable patients.[2] Furthermore, preclinical information suggests that this compound exhibits cross-resistance with carboplatin.[1] Since your cell line is already resistant to a platinum agent, it is highly probable that the same mechanisms of resistance are conferring resistance to this compound.
Q2: What are the likely molecular reasons for the lack of this compound activity in my platinum-refractory model?
A2: The minimal activity of this compound in platinum-refractory models is likely due to the same multifactorial reasons that cause resistance to other platinum-based drugs like cisplatin and carboplatin.[3][4][5] These mechanisms can be broadly categorized as:
-
Reduced Intracellular Accumulation: Platinum-resistant cells often exhibit decreased expression of copper transporter 1 (CTR1), a key importer of platinum drugs, and/or increased expression of efflux pumps like ATP7A and ATP7B, which actively remove platinum agents from the cell.[3]
-
Enhanced Drug Inactivation: Resistant cells can have elevated levels of intracellular thiols, such as glutathione (GSH) and metallothioneins. These molecules can bind to and sequester platinum agents like this compound, preventing them from reaching their DNA target.[3]
-
Increased DNA Damage Repair: A hallmark of platinum resistance is the upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, which is responsible for removing platinum-DNA adducts.[3][4]
-
Altered Apoptotic Signaling: Platinum drugs induce cancer cell death primarily through apoptosis. Resistant cells may have defects in apoptotic signaling pathways, such as mutations in p53 or overexpression of anti-apoptotic proteins (e.g., Bcl-2), which raises the threshold for triggering cell death.[6]
Q3: How does the structure of this compound relate to its activity in refractory models?
A3: this compound is a platinum(IV) coordination complex with two bidentate ligands: a tetrahydropyran-containing amine and a cyclobutane dicarboxylic acid (CBDCA) ligand.[1] The CBDCA ligand is identical to that of carboplatin.[1] Pharmacokinetic studies have shown that the pharmacokinetics of this compound are similar to those of carboplatin, suggesting that the CBDCA ligand is the primary determinant of its plasma behavior.[2] This structural similarity to carboplatin is a key reason for the observed cross-resistance. If a cancer model has developed resistance to carboplatin, it is likely to be resistant to this compound as well.
Troubleshooting Guide: Rational Approaches to Understanding Minimal this compound Activity
If you are observing minimal activity of this compound in your platinum-refractory models, the following experimental workflows can help you dissect the underlying resistance mechanisms.
Problem: Minimal cytotoxicity of this compound observed in a platinum-resistant cell line.
Caption: Workflow for investigating this compound resistance.
-
Assess Intracellular Platinum Accumulation:
-
Rationale: To determine if reduced drug uptake or increased efflux is contributing to resistance.
-
Method: Treat your parental (sensitive) and platinum-resistant cell lines with this compound for a defined period (e.g., 24 hours). Harvest the cells, lyse them, and measure the intracellular platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A significantly lower platinum concentration in the resistant cells would suggest a pre-target resistance mechanism.
-
-
Quantify Platinum-DNA Adduct Formation:
-
Rationale: To ascertain if this compound is reaching its molecular target.
-
Method: Following treatment with this compound, isolate genomic DNA from both sensitive and resistant cells. Use techniques like Atomic Absorption Spectroscopy or ICP-MS to quantify the amount of platinum bound to the DNA. Reduced adduct formation in resistant cells, especially if intracellular platinum levels are also low, points towards pre-target resistance.
-
-
Evaluate DNA Repair Pathway Activity:
-
Rationale: To investigate if enhanced DNA repair is removing this compound-induced damage.
-
Method: Assess the expression levels of key NER pathway proteins (e.g., ERCC1, XPF) via qPCR or Western blotting. Compare the expression between your sensitive and resistant cell lines. Higher levels in the resistant line suggest an enhanced capacity to repair this compound-induced DNA damage.
-
-
Analyze Apoptotic Response:
-
Rationale: To determine if the cells are resistant to this compound-induced apoptosis.
-
Method: Treat both cell lines with this compound and measure markers of apoptosis, such as caspase-3/7 activation or PARP cleavage, using commercially available kits or Western blotting. A blunted apoptotic response in the resistant cells, even with evidence of DNA adduct formation, suggests a defect in the apoptotic signaling pathway.
-
Experimental Protocols
Protocol for Establishing a Cisplatin-Resistant Ovarian Cancer Cell Line
This protocol provides a general framework for generating a cisplatin-resistant ovarian cancer cell line, which can then be used to test the activity of this compound.
Materials:
-
Parental ovarian cancer cell line (e.g., A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cisplatin stock solution
-
Cell counting solution (e.g., Trypan Blue)
-
MTT or other viability assay reagents
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in a 96-well plate.
-
Treat with a range of cisplatin concentrations for 72 hours.
-
Perform an MTT assay to determine the concentration of cisplatin that inhibits cell growth by 50% (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask with complete medium containing cisplatin at a starting concentration equal to the IC50.
-
Initially, a significant amount of cell death will be observed.
-
Continue to culture the surviving cells, changing the medium every 2-3 days, until the cell population recovers and resumes steady growth. This may take several weeks.
-
-
Stepwise Increase in Cisplatin Concentration:
-
Once the cells are growing steadily in the initial cisplatin concentration, subculture them and increase the cisplatin concentration in the medium by a small increment (e.g., 1.5 to 2-fold).
-
Repeat the process of allowing the cells to recover and resume proliferation.
-
Continue this stepwise increase in cisplatin concentration over several months.
-
-
Characterization of the Resistant Cell Line:
-
Periodically, perform an MTT assay on the resistant cell population to determine the new IC50 for cisplatin. A significant increase in the IC50 compared to the parental line indicates the development of resistance.
-
Once the desired level of resistance is achieved (e.g., 5 to 10-fold increase in IC50), the cell line can be considered resistant.
-
It is advisable to maintain a low concentration of cisplatin in the culture medium to preserve the resistant phenotype.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Platinum Agents in a Sensitive vs. Resistant Ovarian Cancer Cell Line Model
| Cell Line | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Expected this compound IC50 (µM) |
| A2780 (Parental) | 1.5 | 15 | ~15-20 |
| A2780-CR (Resistant) | 10 | 100 | >100 |
Note: These are representative values. Actual IC50s will vary depending on the specific cell line and experimental conditions.
Signaling Pathways
The following diagram illustrates the key pathways involved in platinum drug resistance, which are highly relevant to understanding the minimal activity of this compound.
Caption: Key molecular pathways of platinum resistance.
References
-
This compound - Wikipedia. Available at: [Link]
-
Kudelka AP, Siddik ZH, Tresukosol D, et al. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. 1997;8(7):649-656. Available at: [Link]
-
Dasari S, Tchounwou PB. Cisplatin in cancer therapy: molecular mechanisms of action. Eur J Pharmacol. 2014;740:364-378. Available at: [Link]
-
Gao Y, Liu P, Wang Y, et al. Mechanisms of chemotherapy resistance in ovarian cancer. Front Oncol. 2022;12:808837. Available at: [Link]
-
Correia C, Lee SH, Meng XW, et al. Deciphering the Molecular Mechanisms behind Drug Resistance in Ovarian Cancer to Unlock Efficient Treatment Options. Cancers (Basel). 2023;15(12):3246. Available at: [Link]
-
Li J, Chen Y, Wang L, et al. Molecular mechanisms of platinum-based chemotherapy resistance in ovarian cancer. Oncol Lett. 2022;24(4):356. Available at: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of platinum-based chemotherapy resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Enloplatin Uptake Enhancement: A Technical Guide for Researchers
Welcome to the technical support center for Enloplatin research. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust methodologies to help you overcome experimental hurdles. This guide is structured to address common challenges in achieving sufficient Enl-oplatin uptake in tumor cells, offering not just protocols, but the scientific rationale behind them.
A Note on this compound: this compound is a third-generation platinum analog.[1] While less common than cisplatin or carboplatin, it shares key structural features, such as the cyclobutane dicarboxylic acid (CBDCA) ligand found in carboplatin.[1][2] This suggests that its pharmacokinetic behavior and cellular transport mechanisms are likely dictated by this ligand, making strategies developed for other platinum-based drugs highly relevant.[2]
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during this compound uptake experiments.
Q1: Why am I observing low or inconsistent this compound accumulation in my tumor cell line?
A1: Reduced cellular accumulation is a primary mechanism of resistance to platinum drugs.[3] Several factors could be at play:
-
Low Transporter Expression: The primary influx transporter for cisplatin and carboplatin is the copper transporter 1 (CTR1).[4][5][6] Organic cation transporters (OCTs) also play a role, particularly for oxaliplatin.[7][8][9] Your cell line may have intrinsically low expression of these transporters.
-
Active Drug Efflux: Cancer cells can actively pump drugs out using ATP-binding cassette (ABC) transporters like multidrug-resistance-associated proteins (MRPs).[10][11][12]
-
Experimental Variability: Inconsistent cell density, poor cell health, or inaccuracies in drug concentration can significantly impact results.[13]
-
Drug Inactivation: Platinum drugs can be inactivated by intracellular molecules like glutathione.[10][14]
Q2: What are the primary cellular uptake mechanisms for platinum-based drugs like this compound?
A2: While passive diffusion was once considered a major route, it's now understood that active transport is dominant.[10][15][16] Key players include:
-
Copper Transporter 1 (CTR1): This is the main influx transporter for cisplatin and carboplatin.[6] Deletion or downregulation of CTR1 is strongly linked to cisplatin resistance and reduced drug accumulation.[5]
-
Organic Cation Transporters (OCTs): OCT1, OCT2, and OCT3 mediate the uptake of various organic cations, including platinum drugs like oxaliplatin.[9][17] Their role in this compound uptake warrants investigation.
-
Passive Diffusion: While not the primary route, the neutral charge of platinum drugs in the high-chloride environment outside the cell allows for some passive membrane permeation.[15][16] Once inside the low-chloride cytoplasm, the drug becomes aquated and charged, trapping it intracellularly.[15][16]
Q3: Can I use strategies developed for cisplatin to enhance this compound uptake?
A3: Yes, this is a highly logical starting point. Given this compound's structural similarity to carboplatin, strategies focusing on modulating transporters like CTR1 are very likely to be effective.[2][4] However, cross-resistance between this compound and carboplatin has been observed, suggesting shared resistance mechanisms that you may need to overcome.[1]
Part 2: Troubleshooting Guides
This section provides a deeper, cause-and-effect analysis of common experimental failures and logical steps to resolve them.
Guide 1: Low Intracellular Platinum Concentration Detected by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying total intracellular platinum.[3][18][19] If your results are unexpectedly low, follow this troubleshooting workflow.
Workflow: Troubleshooting Low Platinum Signal
Caption: Troubleshooting workflow for low intracellular platinum.
-
Step 1: Verify Assay Integrity
-
Problem: The issue may not be biological, but technical. ICP-MS requires meticulous sample preparation.[3][18] Incomplete digestion of the cell pellet in nitric acid will result in incomplete recovery of platinum.[19]
-
Solution:
-
Run Controls: Always include a known platinum standard in a matrix matched to your samples (i.e., digested lysate from untreated cells) to verify instrument calibration and recovery.
-
Optimize Digestion: Ensure your nitric acid digestion protocol is sufficient to completely dissolve the organic material.[3] Visual inspection should show a clear solution before dilution and analysis.
-
Check Lysis: Confirm that your cell lysis protocol is effective. Inefficient lysis leaves intact cells, which will be pelleted and discarded, leading to an underestimation of the total intracellular platinum.
-
-
-
Step 2: Assess Biological Factors
-
Problem: The cell line itself may be the source of the issue. Reduced drug accumulation is a hallmark of platinum resistance.[20]
-
Solution:
-
Profile Transporter Expression: Use quantitative PCR (qPCR) or Western Blot to measure the mRNA and protein levels of key transporters like hCTR1 and OCTs.[4][7] Compare these levels to a known cisplatin-sensitive cell line (e.g., A2780) as a positive control.
-
Standardize Cell Culture: Drug uptake can be influenced by the cell cycle and cell density.[13] Ensure you are seeding cells at a consistent density and harvesting them at the same level of confluency (typically 70-80%) for all experiments to minimize variability.
-
-
-
Step 3: Modulate Transport Pathways
-
Problem: Even with detectable transporter expression, the net accumulation of this compound may be low due to a balance between influx and efflux.
-
Solution:
-
Enhance CTR1-mediated Influx: The expression of CTR1 can be modulated. Copper, a natural substrate for CTR1, can decrease cisplatin uptake by triggering CTR1 degradation.[5][6][21] Conversely, using copper-lowering agents or chelators can be an attractive strategy to upregulate CTR1 expression and enhance platinum drug transport.[22]
-
Inhibit Efflux: Use known inhibitors of ABC transporters (e.g., MRP inhibitors) to block the active removal of this compound from the cell.[11] An increase in platinum accumulation in the presence of an inhibitor points to active efflux as a significant mechanism in your cell line.
-
-
Part 3: Strategies to Enhance this compound Uptake
Beyond troubleshooting, here are proactive strategies to increase the intracellular concentration of this compound.
Strategy 1: Combination Therapy
Combining this compound with other agents can synergistically enhance its uptake and efficacy by targeting different cellular pathways.[23][24][25][26]
| Combination Agent Class | Mechanism of Action | Example | Expected Outcome on this compound Uptake |
| Efflux Pump Inhibitors | Block ABC transporters (e.g., MRPs) that actively remove platinum drugs from the cell.[10][11] | Verapamil, Tariquidar | Increased net intracellular accumulation of this compound. |
| Copper Chelators | Reduce intracellular copper levels, leading to upregulation of CTR1 transporter expression.[22] | Tetrathiomolybdate | Increased CTR1 on the cell surface, leading to higher influx. |
| DNA Repair Inhibitors | Block pathways that repair platinum-DNA adducts, increasing the drug's cytotoxic effect without directly altering uptake.[11][27] | PARP inhibitors (e.g., Olaparib) | No direct effect on uptake, but enhances potency, a key downstream goal. |
| Drug Sensitizers | Agents like paclitaxel or gemcitabine that, when co-administered, show synergistic effects with platinum drugs.[25][26] | Paclitaxel, Gemcitabine | May alter cell cycle or membrane properties to indirectly facilitate uptake. |
Strategy 2: Nanoparticle-Based Drug Delivery
Encapsulating this compound into nanocarriers is a powerful strategy to overcome resistance and improve tumor delivery.[24][28][29][30][31]
Diagram: Nanoparticle Delivery vs. Free Drug
Caption: Nanoparticles alter drug uptake pathways.
-
Mechanism of Enhancement:
-
Altered Entry Route: Nanoparticles are typically taken up by cells via endocytosis, a process that bypasses the traditional CTR1 or OCT transporters.[32] This is highly effective in cells that have downregulated these transporters as a resistance mechanism.
-
Evasion of Efflux Pumps: By releasing the drug payload directly into the cytoplasm, nanoparticles can bypass the membrane-bound efflux pumps that would otherwise expel the free drug.[32]
-
Enhanced Permeability and Retention (EPR) Effect: In an in vivo context, nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature, increasing the local drug concentration available for uptake.[23][30][31]
-
Part 4: Key Experimental Protocols
Protocol: Quantifying Intracellular Platinum by ICP-MS
This protocol provides a robust method for measuring the total platinum content in treated cells, adapted from established procedures.[3][18][19]
Materials:
-
This compound-treated and control cell pellets (minimum 1x10^6 cells).
-
Trace-metal-free water and tubes.
-
High-purity nitric acid (e.g., 70%).
-
Platinum standard for calibration (1000 ppm).
-
ICP-MS instrument.
Procedure:
-
Cell Harvesting:
-
Wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.
-
Trypsinize and collect cells. Count the cells using a hemocytometer or automated counter.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully remove all supernatant and wash the pellet again with ice-cold PBS.
-
Store cell pellets at -80°C until ready for analysis.
-
-
Sample Digestion (MUST be performed in a fume hood): [3]
-
Resuspend the cell pellet in a known volume of trace-metal-free water (e.g., 100 µL).
-
Add an equal volume of concentrated nitric acid (e.g., 100 µL of 70% HNO₃).
-
Heat the samples at 80-95°C for at least 2 hours, or until the solution is clear and colorless.
-
Allow samples to cool to room temperature.
-
-
ICP-MS Analysis:
-
Dilute the digested samples to the appropriate final volume with trace-metal-free water to bring the acid concentration to ~2-5%. The final volume depends on the expected platinum concentration and the instrument's sensitivity.
-
Prepare a calibration curve using serial dilutions of the platinum standard in 2-5% nitric acid.
-
Analyze the samples on the ICP-MS, monitoring for the primary platinum isotopes (e.g., ¹⁹⁴Pt, ¹⁹⁵Pt).
-
-
Data Analysis:
-
Calculate the platinum concentration in your samples using the calibration curve.
-
Normalize the platinum amount to the cell number (e.g., ng of Pt per 10^6 cells) or to the total protein content of a parallel sample.
-
References
- Nanoparticle-based drug delivery systems with platinum drugs for overcoming cancer drug resistance.
- Role of human copper transporter Ctr1 in the transport of platinum-based antitumor agents in cisplatin-sensitive and cispl
- Platinum-based combination nanomedicines for cancer therapy.PMC - NIH.
- Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS).PMC - NIH.
- Nanoparticles Loaded with Platinum Drugs for Colorectal Cancer Therapy.MDPI.
- Uptake of the anticancer drug cisplatin mediated by the copper transporter Ctr1 in yeast and mammals.PNAS.
- Role of the Copper Transporter, CTR1, in Platinum-Induced Ototoxicity.
- Copper Transporters and the Cellular Pharmacology of the Platinum-Containing Cancer Drugs.PMC - PubMed Central.
- Nanocarriers containing platinum compounds for combin
- Role of the Copper Transporter, CTR1, in Pl
- Platinum-based chemotherapy via nanocarriers and co-delivery of multiple drugs.ScienceDirect.
- Drug Delivery Strategies for Pl
- Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry.PubMed.
- Molecular mechanisms of platinum-based chemotherapy resistance in ovarian cancer.PMC - PubMed Central.
- Organic cation transporter 6 directly confers resistance to anticancer platinum drugs.
- The Drug-Resistance Mechanisms of Five Pl
- Deciphering the Molecular Mechanisms behind Drug Resistance in Ovarian Cancer to Unlock Efficient Tre
- Targeting drug transport mechanisms for improving platinum-based cancer chemotherapy.Taylor & Francis Online.
- Expression and Functional Contribution of Different Organic Cation Transporters to the Cellular Uptake of Doxorubicin into Human Breast Cancer and Cardiac Tissue.MDPI.
- Organic Cation Transporters (OCTs, MATEs), In Vitro and In Vivo Evidence for the Importance in Drug Therapy.
- Platinum-based drugs for cancer therapy and anti-tumor str
- Organic Cation Transporters Are Determinants of Oxalipl
- Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance.RSC Chemical Biology (RSC Publishing).
- Strategies to Improve the Efficacy of Pl
- Enlopl
- ICP-MS method for the determination of platinum in suspensions of cells exposed to cispl
- A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma.PubMed.
- Non-Traditional Platinum Compounds for Improved Accumulation, Oral Bioavailability, and Tumor Targeting.PMC - NIH.
- Organic cation transporter OCT/SLC22A and H+/organic cation antiporter MATE/SLC47A are key molecules for nephrotoxicity of platinum agents.
- Mechanisms of Pl
- Nanocarriers containing platinum compounds for combin
- Advances in drug delivery system for platinum agents based combin
- Ways to improve tumor uptake and penetration of drugs into solid tumors.Frontiers.
- Quantitative determination of intact free cisplatin in cell models by LC-ICP-MS.
- A validated inductively coupled plasma mass spectrometry (ICP-MS) method for the quantification of total platinum content in plasma, plasma ultrafiltrate, urine and peritoneal fluid.Document Server@UHasselt.
- Multi-drug-resistance efflux in cisplatin-naive and cisplatin-exposed A2780 ovarian cancer cells responds differently to cell culture dimensionality.PMC.
- Reduced Intracellular Drug Accumulation in Drug-Resistant Leukemia Cells is Not Only Solely Due to MDR-Mediated Efflux but also to Decreased Uptake.PMC - NIH.
- Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells.PubMed.
- Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms.Dove Press.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Overcoming barriers to cancer protein drug delivery.Cell Guidance Systems.
- Cisplatin in cancer therapy: molecular mechanisms of action.PMC - NIH.
- Mechanisms of cell uptake and toxicity of the anticancer drug cispl
- The Mechanism of the Difference in Cellular Uptake of Platinum Derivatives in Non‐small Cell Lung Cancer Cell Line (PC‐14) and Its Cisplatin‐resistant Subline (PC‐14/CDDP).Wiley Online Library.
- Mechanisms of cell uptake and toxicity of the anticancer drug cispl
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. Copper Transporters and the Cellular Pharmacology of the Platinum-Containing Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic cation transporter 6 directly confers resistance to anticancer platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. Organic Cation Transporters Are Determinants of Oxaliplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of platinum-based chemotherapy resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-drug-resistance efflux in cisplatin-naive and cisplatin-exposed A2780 ovarian cancer cells responds differently to cell culture dimensionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of cell uptake and toxicity of the anticancer drug cisplatin - Metallomics (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Reduced Intracellular Drug Accumulation in Drug-Resistant Leukemia Cells is Not Only Solely Due to MDR-Mediated Efflux but also to Decreased Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of the Copper Transporter, CTR1, in Platinum-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting drug transport mechanisms for improving platinum-based cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Platinum-based combination nanomedicines for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nanocarriers containing platinum compounds for combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Nanocarriers containing platinum compounds for combination chemotherapy [frontiersin.org]
- 26. Advances in drug delivery system for platinum agents based combination therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 27. mdpi.com [mdpi.com]
- 28. Nanoparticle-based drug delivery systems with platinum drugs for overcoming cancer drug resistance - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 29. Nanoparticles Loaded with Platinum Drugs for Colorectal Cancer Therapy [mdpi.com]
- 30. Platinum-based chemotherapy via nanocarriers and co-delivery of multiple drugs. | Semantic Scholar [semanticscholar.org]
- 31. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 32. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Enloplatin Technical Support Center: A Guide to Dose-Limiting Toxicities and Management
This technical support guide is designed for researchers, scientists, and drug development professionals working with enloplatin. It provides in-depth, practical guidance on understanding, monitoring, and managing the dose-limiting toxicities associated with this platinum-based antineoplastic agent. The information herein is synthesized from clinical findings and established principles of managing chemotherapy-induced toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a second-generation, water-soluble, platinum-based anticancer agent.[1] Structurally, it is a coordination complex of platinum, featuring a tetrahydropyran-containing amine and a cyclobutane dicarboxylic acid (CBDCA) ligand.[1] The CBDCA ligand is identical to that of carboplatin.[1] Like other platinum-based drugs, this compound's cytotoxic effects are primarily mediated through its ability to form covalent adducts with DNA.[2][3] This cross-linking of DNA interferes with DNA replication and repair mechanisms, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3]
Q2: What are the primary dose-limiting toxicities (DLTs) of this compound?
The primary dose-limiting toxicity of this compound is myelosuppression, also known as bone marrow suppression.[1][4] This manifests as a decrease in the production of red blood cells, white blood cells, and platelets.[4] Specifically, neutropenia (a deficiency of neutrophils) and thrombocytopenia (a deficiency of platelets) are the most significant hematological toxicities observed with this compound.[5][6] While manageable nephrotoxicity can occur, significant neurotoxicity and ototoxicity are not characteristic of this compound, distinguishing it from cisplatin.[1][7][8]
Q3: Why is myelosuppression the main dose-limiting factor for this compound?
The hematopoietic stem and progenitor cells in the bone marrow are characterized by rapid proliferation, making them particularly susceptible to the cytotoxic effects of chemotherapeutic agents like this compound that target dividing cells.[9][10] this compound's interference with DNA replication and cell division in these bone marrow cells leads to a reduction in the production of mature blood cells.[9] This effect is a class characteristic of many platinum-based drugs, with carboplatin also being known for its dose-limiting myelosuppression.[6][8]
Troubleshooting Guide: Managing this compound-Induced Myelosuppression
This section provides practical guidance for specific issues that may arise during pre-clinical or clinical research involving this compound.
Issue 1: How do I monitor for the onset of this compound-induced myelosuppression?
Answer: Proactive and regular monitoring of hematological parameters is critical.
Step-by-Step Monitoring Protocol:
-
Baseline Blood Counts: Obtain a complete blood count (CBC) with differential before initiating this compound treatment to establish a baseline for each subject.
-
Regular CBC Monitoring: Perform CBC with differential at regular intervals throughout the treatment cycle. The frequency should be increased around the expected nadir (the point of lowest blood cell counts), which for platinum agents typically occurs 7 to 14 days after administration.[11]
-
Key Parameters to Watch:
-
Absolute Neutrophil Count (ANC): A primary indicator of neutropenia.
-
Platelet Count: To monitor for thrombocytopenia.
-
Hemoglobin and Hematocrit: To assess for anemia.
-
-
Toxicity Grading: Grade the severity of neutropenia and thrombocytopenia using a standardized system such as the Common Terminology Criteria for Adverse Events (CTCAE). This allows for consistent and objective assessment.
Data Presentation: CTCAE v5.0 for Hematological Toxicities
| Grade | Neutropenia (ANC/µL) | Thrombocytopenia (Platelets/µL) |
| 1 | ||
| 2 | <1,500 - 1,000 | <75,000 - 50,000 |
| 3 | <1,000 - 500 | <50,000 - 25,000 |
| 4 | <500 | <25,000 |
LLN = Lower Limit of Normal
Issue 2: A subject has developed Grade 3 or 4 neutropenia. What are the immediate management steps?
Answer: Severe neutropenia significantly increases the risk of infection. Prompt intervention is crucial.
Management Workflow for Severe Neutropenia:
Caption: Management workflow for severe neutropenia.
Detailed Steps:
-
Dose Interruption: The next cycle of this compound should be delayed until the ANC recovers to a safer level (typically Grade 2 or less).[9]
-
Supportive Care: The use of Granulocyte Colony-Stimulating Factors (G-CSFs) like filgrastim or pegfilgrastim can be considered to stimulate the production of neutrophils and shorten the duration of severe neutropenia.[10][11] G-CSFs are typically administered 24 hours after the completion of chemotherapy.[11]
-
Infection Prevention and Management: Educate the subject on measures to prevent infection.[11] If febrile neutropenia (neutropenia with fever) develops, immediate hospitalization and administration of broad-spectrum intravenous antibiotics are warranted.[11]
-
Dose Modification for Subsequent Cycles: Once the toxicity has resolved, the subsequent doses of this compound should be reduced to mitigate the risk of recurrence.
Issue 3: How should I manage this compound-induced thrombocytopenia?
Answer: The management of thrombocytopenia focuses on minimizing bleeding risk and, in severe cases, providing platelet support.
Management Strategy for Thrombocytopenia:
-
Risk Assessment: Assess the subject for any signs of bleeding, such as petechiae, ecchymosis, or mucosal bleeding. Also, review concomitant medications that could increase bleeding risk (e.g., NSAIDs, aspirin).[11]
-
Dose Delay and Reduction: For Grade 3 or 4 thrombocytopenia, the next dose of this compound should be delayed until the platelet count recovers to a safe level (e.g., ≥75,000/µL). Subsequent doses should be reduced.
-
Platelet Transfusions: Prophylactic platelet transfusions are generally considered for patients with a platelet count below 10,000/µL (or below 20,000/µL in the presence of fever or other risk factors) to prevent spontaneous bleeding.[10][12] Therapeutic transfusions are given to patients who are actively bleeding.[11]
-
Thrombopoietin Receptor Agonists (TPO-RAs): In some clinical contexts for chemotherapy-induced thrombocytopenia, TPO-RAs like romiplostim and eltrombopag have been used to stimulate platelet production.[13][14][15] While not specifically studied with this compound, they represent a potential supportive care measure to maintain treatment intensity.[12][16]
Proposed Mechanism of this compound-Induced Myelosuppression
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetic polymorphisms and platinum-induced hematological toxicity: a systematic review [frontiersin.org]
- 7. Enolate-forming compounds provide protection from platinum neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platinum Neurotoxicity Pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncnursingnews.com [oncnursingnews.com]
- 10. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. Treatment of chemotherapy-induced thrombocytopenia in patients with non-hematologic malignancies | Haematologica [haematologica.org]
- 13. Understanding Chemotherapy-Induced Thrombocytopenia: Implications for Gastrointestinal Cancer Treatment [mdpi.com]
- 14. mskcc.org [mskcc.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Treatment of chemotherapy-induced thrombocytopenia in patients with non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Analytical Sensitivity for Enloplatin Detection
Welcome to the technical support center for Enloplatin analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the analytical sensitivity of this compound detection in various biological matrices. As a platinum-based antineoplastic agent, accurate and sensitive quantification of this compound is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.[1][2][3][4] This document provides field-proven insights and evidence-based protocols to address common challenges encountered during its analysis.
Understanding this compound
This compound is a platinum-based coordination complex with a chemical formula of C13H20N2O5Pt.[2] It shares structural similarities with carboplatin, notably the cyclobutane dicarboxylic acid (CBDCA) ligand, which significantly influences its pharmacokinetic properties.[2][3] The primary mechanism of action for platinum-based drugs like this compound involves binding to purine bases on DNA, leading to the formation of DNA adducts that interfere with DNA repair mechanisms and induce apoptosis in cancer cells.[4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound analysis.
1. What are the most common analytical techniques for this compound detection?
The most prevalent methods for the quantification of platinum-based drugs like this compound fall into two main categories:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for separating and quantifying the intact drug.[1][6] For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS).[7][8]
-
Atomic Spectroscopy: For determining the total platinum concentration, techniques like Flameless Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly effective.[1][9] ICP-MS, in particular, offers exceptional sensitivity, capable of detecting platinum at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[10][11]
2. Why am I observing low sensitivity in my this compound assay?
Low sensitivity can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is crucial. The flowchart below outlines a logical progression for identifying the root cause.
Caption: Troubleshooting workflow for low sensitivity in this compound analysis.
3. How can I minimize matrix effects in biological samples?
Matrix effects, where components of the sample other than the analyte interfere with the measurement, are a common challenge.[7] Strategies to mitigate these include:
-
Effective Sample Preparation: Thorough protein precipitation and sample cleanup are essential.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[12]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the samples can help to compensate for matrix effects.
-
Use of an Internal Standard: An internal standard that behaves similarly to this compound can help to correct for variations in sample processing and matrix effects.
4. What are the best practices for sample handling and storage to ensure this compound stability?
The stability of platinum-based drugs can be influenced by factors such as pH, light, and temperature.[13][14] While specific stability data for this compound is not as abundant as for cisplatin, general principles for platinum drugs should be followed:
-
Storage Temperature: Samples should generally be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
-
Light Protection: Protect samples from light by using amber vials or storing them in the dark, as light can cause degradation of some platinum compounds.[13][14]
-
pH Control: The stability of platinum complexes can be pH-dependent.[13][14] Buffering the sample, if appropriate for the analytical method, can help maintain stability.
-
Avoid Reactive Materials: Be mindful of the materials used for sample collection and storage, as some plastics can leach contaminants or adsorb the analyte.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific analytical techniques.
Guide 1: Optimizing HPLC-UV Analysis
Issue: Poor peak shape, low signal-to-noise, or drifting baseline.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Mobile Phase | The pH or organic solvent composition may not be ideal for this compound's retention and peak shape. | Systematically vary the mobile phase pH and the percentage of the organic modifier (e.g., acetonitrile or methanol) to find the optimal conditions.[15] |
| Column Degradation | The stationary phase of the HPLC column can degrade over time, leading to poor performance. | Replace the column with a new one of the same type. Consider using a guard column to extend the life of the analytical column. |
| Contamination | Contamination in the mobile phase, sample, or HPLC system can lead to a noisy or drifting baseline. | Use high-purity solvents and reagents. Filter all mobile phases and samples before use. Flush the HPLC system thoroughly. |
| Inappropriate Wavelength | The UV detector may not be set to the optimal wavelength for this compound detection. | Scan the UV spectrum of an this compound standard to determine the wavelength of maximum absorbance. A published method for this compound uses UV detection at 230 nm.[1] |
Guide 2: Enhancing Sensitivity in ICP-MS Analysis
Issue: Low platinum signal intensity or high background noise.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Sample Introduction | The nebulizer and spray chamber may not be optimal for the sample matrix, leading to poor aerosol generation and transport. | For ultra-trace analysis, consider using a high-efficiency nebulizer and a cooled spray chamber to reduce the solvent load on the plasma. |
| Plasma Conditions | The plasma may not be robust enough to efficiently ionize the platinum in the sample, especially with complex matrices. | Optimize the RF power, nebulizer gas flow rate, and sample depth to achieve maximum platinum signal intensity and stability. |
| Interferences | Polyatomic interferences (e.g., from hafnium oxide) can overlap with the platinum isotopes, leading to inaccurate measurements.[16] | Use a collision/reaction cell with a gas like helium or hydrogen to remove polyatomic interferences. Alternatively, use high-resolution ICP-MS to resolve the platinum isotopes from the interferences. |
| Cone Clogging | The sampler and skimmer cones can become clogged with sample matrix deposits, reducing ion transmission. | Regularly inspect and clean the cones according to the manufacturer's instructions. |
Part 3: Experimental Protocols
Protocol 1: Sample Preparation from Plasma for HPLC Analysis
This protocol is adapted from established methods for platinum drug analysis.[1]
-
Thaw Sample: Thaw frozen plasma samples at room temperature.
-
Protein Precipitation: To 200 µL of plasma, add 400 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Sources
- 1. Analysis of this compound by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Quantification of Cisplatin Encapsulated in Nanomedicine: An Overview [mdpi.com]
- 7. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methodologies for the quantitation of platinum anti-cancer drugs and related compounds in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Improve the Sensitivity, Long-Term Stability and Throughput of your ICP-MS - Analytik Jena [analytik-jena.com]
- 13. Characterization of cisplatin degradation as affected by pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of cisplatin degradation as affected by pH and light. | Semantic Scholar [semanticscholar.org]
- 15. ijpcbs.com [ijpcbs.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide for Researchers: Enloplatin and Carboplatin in Ovarian Cancer Models
This guide provides an in-depth comparison of enloplatin and carboplatin, two platinum-based chemotherapeutic agents, within the context of ovarian cancer research. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings to inform experimental design and interpretation. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them, while also addressing the nuances of cross-resistance that are critical for developing next-generation platinum therapies.
Introduction: The Platinum Standard and the Quest for Alternatives
Carboplatin, in combination with paclitaxel, has been a cornerstone of first-line chemotherapy for advanced ovarian cancer for decades. Its success lies in its ability to induce cancer cell death by forming DNA adducts, thereby inhibiting DNA replication and transcription. However, the development of platinum resistance remains a major clinical challenge, driving the search for new platinum analogs with improved efficacy or a different resistance profile.
This compound emerged as one such analog. Structurally similar to carboplatin, it was investigated for its potential to overcome platinum resistance. This guide will objectively compare these two compounds, drawing on available data to provide a clear understanding of their similarities and differences.
Chemical Structure and Mechanism of Action: A Tale of Two Analogs
Both this compound and carboplatin are second-generation platinum compounds, characterized by a central platinum atom coordinated to two ammine groups and a bidentate dicarboxylate ligand. The key distinction lies in their amine ligands, while they share the same cyclobutane-1,1-dicarboxylate (CBDCA) leaving group. This shared CBDCA ligand is significant as it dictates the drugs' pharmacokinetic properties.
The mechanism of action for both drugs is fundamentally the same. Once inside the cell, where the chloride concentration is low, the dicarboxylate ligand is hydrolyzed, activating the platinum complex. This activated species then forms covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases. This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.
Signaling Pathway of Platinum-Based Drugs
Caption: Cellular mechanism of platinum drugs.
Comparative Efficacy and Cross-Resistance
While the shared mechanism of action suggests similar efficacy, the critical question for researchers is whether this compound offers an advantage over carboplatin, particularly in resistant settings.
In Vitro Cytotoxicity
Direct, head-to-head in vitro comparisons of this compound and carboplatin across a wide panel of ovarian cancer cell lines are not extensively available in published literature. However, we can synthesize data for carboplatin to provide a baseline for understanding platinum sensitivity.
| Ovarian Cancer Cell Line | Platinum Sensitivity Status | Carboplatin IC50 (µM) - Representative Values |
| OVCAR-3 | Sensitive | <40 |
| A2780 | Sensitive | ~2-5 |
| SKOV-3 | Resistant | >10 |
| OVCAR-8 | Highly Resistant | >85 |
| Kuramochi | Highly Resistant | >85 |
Note: IC50 values can vary between studies depending on experimental conditions (e.g., drug exposure time, assay method). The values presented are representative ranges found in the literature.
A crucial finding from clinical studies is the cross-resistance between this compound and carboplatin. A phase II study of this compound in patients with platinum-refractory advanced ovarian carcinoma showed minimal activity, with only one partial response out of 18 evaluable patients[1]. This strongly suggests that the mechanisms of resistance developed by ovarian cancer cells to carboplatin are also effective against this compound. This is likely due to their structural similarity and shared mechanism of action. Resistance mechanisms to platinum drugs are multifaceted and include reduced drug accumulation, increased drug efflux, enhanced DNA repair capacity, and defects in apoptotic signaling pathways.
In Vivo Studies
Comprehensive in vivo comparative studies in ovarian cancer xenograft models are also scarce for this compound. For carboplatin, numerous studies have demonstrated its efficacy in reducing tumor growth in various ovarian cancer xenograft models[2][3]. The choice of model (e.g., cell line-derived vs. patient-derived xenografts) can significantly impact the observed response to carboplatin[2].
The clinical data for this compound, showing limited efficacy in platinum-refractory patients, suggests that it would likely not demonstrate significant activity in carboplatin-resistant in vivo models.
Pharmacokinetics: A Shared Path
Pharmacokinetic studies have revealed that the plasma pharmacokinetics of this compound are similar to those of carboplatin[1]. This is attributed to the shared cyclobutanedicarboxylato (CBDCA) ligand, which governs the drug's stability and reactivity. Both drugs exhibit a longer half-life and lower reactivity compared to cisplatin, leading to a more favorable toxicity profile with less nephrotoxicity, neurotoxicity, and ototoxicity. The dose-limiting toxicity for both agents is myelosuppression.
Experimental Protocols for Evaluation
For researchers investigating new platinum analogs or mechanisms of resistance, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the efficacy of platinum-based drugs in ovarian cancer models.
Experimental Workflow for In Vitro Evaluation
Sources
- 1. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative In Vitro Efficacy Analysis: Enloplatin vs. The Gold Standard, Cisplatin
For decades, cisplatin has remained a cornerstone of platinum-based chemotherapy, its potent cytotoxic effects pivotal in the treatment of numerous solid tumors.[1] The relentless pursuit of analogues with improved therapeutic indices has led to the development of numerous platinum-containing compounds, including Enloplatin. This guide provides a comprehensive in vitro comparison of this compound and cisplatin, grounded in established experimental methodologies. As direct comparative preclinical data for this compound is sparse in publicly accessible literature, we will establish a robust baseline with the extensively characterized cisplatin, and contextualize the available information on this compound within this framework.
The central hypothesis underpinning the mechanism of action for platinum-based drugs is their ability to form adducts with DNA, thereby inducing cytotoxicity.[2] Cisplatin, upon entering a cell and undergoing aquation, forms highly reactive platinum complexes that bind to purine bases in DNA, leading to intrastrand and interstrand crosslinks.[3] These adducts distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptotic cell death.[3]
This compound, a third-generation platinum analog, shares a cyclobutane dicarboxylic acid (CBDCA) ligand with carboplatin.[4] This structural similarity is significant, as pharmacokinetic studies have indicated that the CBDCA ligand, rather than the amine ligand, largely dictates the plasma pharmacokinetics of these complexes.[5] Clinical findings have shown that this compound has minimal activity in platinum-refractory ovarian cancer and exhibits cross-resistance with carboplatin, suggesting a potentially similar mechanism of action and resistance profile.[4]
Comparative Cytotoxicity: The IC50 Benchmark
The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the in vitro potency of a cytotoxic agent. It is typically determined using a cell viability assay, such as the MTT assay. Below is a summary of representative IC50 values for cisplatin across various cancer cell lines. Due to the limited published preclinical data, corresponding values for this compound are not available. The clinical observation of cross-resistance with carboplatin suggests that this compound's efficacy might be comparable to that of carboplatin.[4]
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | This compound IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | ~2.0 - 5.0 | Data Not Available | [6][7] |
| SK-OV-3 | Ovarian Cancer | ~10.0 - 20.0 | Data Not Available | [7] |
| MCF-7 | Breast Cancer | ~5.0 - 15.0 | Data Not Available | [8] |
| A549 | Lung Cancer | ~8.0 - 12.0 | Data Not Available | [8] |
| HCT116 | Colorectal Cancer | ~3.0 - 7.0 | Data Not Available | [8] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell density.[9]
Experimental Methodologies for In Vitro Efficacy Assessment
To ensure scientific rigor, the comparison of cytotoxic agents relies on standardized and well-validated in vitro assays. Here, we detail the protocols for three fundamental assays: the MTT assay for cell viability, the Annexin V/PI assay for apoptosis detection, and propidium iodide staining for cell cycle analysis.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired exposure time (typically 48 or 72 hours).[12]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[16] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[16]
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound and cisplatin for the appropriate duration. Harvest both adherent and floating cells by trypsinization and centrifugation.[14]
-
Washing: Wash the cells once with cold 1X PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[17]
Cell Cycle Analysis: Propidium Iodide Staining
Platinum-based drugs can induce cell cycle arrest, often at the G2/M phase, prior to apoptosis.[13] Cell cycle analysis using PI staining and flow cytometry quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with this compound and cisplatin as previously described and harvest them.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[18][19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI. Incubate for at least 15-30 minutes at room temperature or 37°C.[18]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Mechanism of Action: DNA Adduct Formation and Downstream Signaling
The primary mechanism of action for both cisplatin and, presumably, this compound involves the formation of DNA adducts that trigger a cascade of cellular events leading to apoptosis.
Cisplatin's Interaction with DNA and Apoptotic Signaling
Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[12] The aquated platinum species is highly reactive and preferentially binds to the N7 position of guanine and adenine bases in the DNA.[14] This leads to the formation of various adducts, with 1,2-intrastrand d(GpG) adducts being the most common.[20] These adducts cause a significant bend in the DNA double helix, which is recognized by cellular proteins. This recognition can interfere with DNA replication and transcription and ultimately activates downstream signaling pathways that converge on apoptosis.[3] Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the p53 tumor suppressor pathway.[3]
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Conclusion
Cisplatin remains a potent and widely studied anticancer agent, with a well-defined mechanism of action revolving around DNA damage-induced apoptosis. The in vitro assays detailed in this guide provide a robust framework for evaluating the efficacy of platinum-based drugs.
This compound, while less characterized, is understood to be a third-generation platinum analog. The limited available data, primarily from clinical observations, suggests a mechanism of action and resistance profile that likely parallels that of carboplatin, owing to their shared CBDCA ligand.[4][5] For researchers and drug development professionals, a thorough in vitro characterization of this compound using the methodologies described herein would be invaluable to precisely delineate its comparative efficacy and potential therapeutic niche relative to established platinum agents like cisplatin.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Protocol Exchange. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
JoVE. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
NIH. Changes in the in vitro activity of platinum drugs when administered in two aliquots. [Link]
-
MDPI. Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives—An In Vitro Study. [Link]
-
PubMed. cis-platinum and ovarian carcinoma. In vitro chemosensitivity of cultured tumour cells from patients receiving high dose cis-platinum as first line treatment. [Link]
-
AACR Journals. Targeting Dormant Ovarian Cancer Cells In Vitro and in an In Vivo Mouse Model of Platinum Resistance. [Link]
-
Wikipedia. This compound. [Link]
-
YouTube. Exploiting the Tumor Microenvironment for the Treatment of Ovarian Cancer. [Link]
-
NIH. Cisplatin in cancer therapy: molecular mechanisms of action. [Link]
-
PubMed. In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells. [Link]
-
PubMed. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. [Link]
-
BMC. Changes in the in vitro activity of platinum drugs when administered in two aliquots. [Link]
-
PubMed. Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives. [Link]
-
ResearchGate. Platinum compounds and their DNA adducts. [Link]
-
NIH. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin. [Link]
-
ResearchGate. The results of in vitro cytotoxicity of 1–5 and cisplatin (CDDP) against eight human cancer cell lines. [Link]
-
NIH. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds. [Link]
-
ResearchGate. B . DNA adduct formation with oxaliplatin. [Link]
-
MDPI. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. [Link]
-
ResearchGate. The types of DNA adducts formed by cisplatin. [Link]
-
NIH. Effect of DNA Conformation on Cisplatin Adduct Formation. [Link]
-
PubMed. An in vitro study comparing the cytotoxicity of three platinum complexes with regard to the effect of thiol depletion. [Link]
-
IMR Press. Novel aspects of the preclinical pharmacology of platinum compounds. [Link]
-
MDPI. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]
-
Lippard Lab. Metal-based anticancer agents. [Link]
-
PubMed. Platinum formulations as anticancer drugs clinical and pre-clinical studies. [Link]
-
Hindawi. On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. [Link]
Sources
- 1. Current Status for Oral Platinum (IV) Anticancer Drug Development [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in the in vitro activity of platinum drugs when administered in two aliquots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. clyte.tech [clyte.tech]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. kumc.edu [kumc.edu]
- 16. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. Preclinical and clinical studies on the use of platinum complexes for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Resistance Profile of Enloplatin and Other Platinum Analogs
This guide provides an in-depth comparison of the cross-resistance profile of Enloplatin relative to established platinum-based chemotherapeutic agents: cisplatin, carboplatin, and oxaliplatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical findings to explain the mechanistic basis of platinum drug resistance and evaluates how the unique structural attributes of different analogs influence their efficacy in resistant cancer models.
Introduction: The Challenge of Platinum Drug Resistance
For nearly four decades, platinum-based drugs have been indispensable in the treatment of a wide array of solid tumors, including testicular, ovarian, lung, and colorectal cancers.[1][2] Their cytotoxic effect is primarily mediated by the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptotic cell death.[1][3] The first-generation drug, cisplatin, and its less toxic second-generation successor, carboplatin, have formed the backbone of numerous chemotherapy regimens.[4][5]
However, the therapeutic efficacy of these agents is frequently undermined by the development of drug resistance, which can be either intrinsic or acquired.[4][6] This resistance is a multifaceted problem arising from a variety of cellular adaptations that limit the drug's ability to reach its target and execute its cytotoxic function.[6][7] Consequently, a major focus of oncological research has been the development of third-generation platinum analogs, such as oxaliplatin and the investigational drug this compound, designed to circumvent these resistance mechanisms.[1][4]
Core Mechanisms of Resistance to Platinum Analogs
Understanding the cross-resistance profiles of platinum drugs requires a foundational knowledge of how cancer cells adapt to evade their effects. Resistance is not a single event but a complex interplay of multiple pathways.[6]
-
Reduced Intracellular Accumulation: The journey of a platinum drug begins with its entry into the cell. For many years, this was thought to occur via passive diffusion.[8] However, it is now widely acknowledged that active transport plays a critical role. The copper transporter 1 (CTR1) is a primary influx pump for cisplatin, carboplatin, and oxaliplatin.[9] Cancer cells can develop resistance by downregulating the expression of CTR1, thereby reducing the amount of drug that enters the cell.[10] Conversely, increased efflux, or pumping the drug out of the cell, also contributes to resistance.[8]
-
Intracellular Inactivation: Once inside the cell, platinum agents can be neutralized before they reach the nuclear DNA. This is often accomplished through detoxification by sulfur-containing molecules like glutathione and metallothioneins, which bind to and inactivate the platinum compounds.[3][5]
-
Enhanced DNA Repair: Cells possess sophisticated machinery to repair DNA damage. Increased activity of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) and Mismatch Repair (MMR) systems, can remove platinum-DNA adducts before they trigger apoptosis, conferring resistance.[5][11]
-
Tolerance of DNA Adducts and Apoptotic Evasion: Some resistant cells can tolerate higher levels of DNA damage without initiating apoptosis. This is often due to mutations in key signaling pathways that control programmed cell death, such as the p53 pathway, or the overexpression of anti-apoptotic proteins like Bcl-2.[7][10]
The following diagram illustrates the primary mechanisms by which cancer cells develop resistance to platinum-based drugs.
Caption: Key mechanisms of cellular resistance to platinum-based anticancer drugs.
A Tale of Two Ligands: The Decisive Role of DNA Adduct Structure
While the mechanisms described above are general, the cross-resistance profile between different platinum analogs often hinges on a more specific interaction: how the cell's DNA Mismatch Repair (MMR) system recognizes the drug-induced DNA adducts.
Cisplatin and carboplatin form functionally identical DNA adducts.[12][13] In MMR-proficient cells, proteins like hMSH2 recognize the distortion caused by these adducts, signaling for cell cycle arrest and apoptosis.[14] However, a common route to cisplatin resistance is the loss of MMR function.[15][16] In MMR-deficient cells, the cisplatin-DNA adducts are no longer recognized, the apoptotic signal is not generated, and the cells survive.[13][14] This explains the high degree of clinical cross-resistance observed between cisplatin and carboplatin.[17]
In contrast, third-generation analogs like oxaliplatin feature a bulky 1,2-diaminocyclohexane (DACH) carrier ligand instead of the simple ammine groups of cisplatin and carboplatin.[1][18] This DACH ligand results in a structurally distinct, bulkier DNA adduct.[18] Crucially, these bulky adducts are not recognized by the MMR protein complex.[12][14] As a result, oxaliplatin's cytotoxicity is not dependent on a functional MMR system, and it often retains activity in cisplatin-resistant, MMR-deficient cell lines.[11][14] This lack of MMR recognition is a key reason for oxaliplatin's distinct activity profile, particularly in colorectal cancer.[18][19]
Comparative Profile: this compound vs. Cisplatin, Carboplatin, and Oxaliplatin
This compound is a platinum analog that shares the same cyclobutane-1,1-dicarboxylate (CBDCA) leaving group as carboplatin but has a novel tetrahydropyran-containing amine carrier ligand.[20] Despite this structural modification, its cross-resistance profile appears to follow that of carboplatin rather than oxaliplatin.
Clinical studies investigating this compound in patients with platinum-refractory advanced ovarian carcinoma showed minimal activity, with only one partial response in 18 evaluable patients.[21] The research explicitly notes that this compound was found to be cross-resistant with carboplatin.[20] Furthermore, its pharmacokinetic profile was found to be very similar to carboplatin, suggesting that the CBDCA ligand, not the amine ligand, is the primary determinant of its behavior in plasma.[21]
Given these findings, we can logically place this compound within the comparative landscape:
| Feature | Cisplatin | Carboplatin | Oxaliplatin | This compound |
| Generation | 1st Generation | 2nd Generation[4] | 3rd Generation[18] | Investigational |
| Carrier Ligand | Ammine (NH₃) | Ammine (NH₃) | Diaminocyclohexane (DACH)[18] | Tetrahydropyran-amine[20] |
| Leaving Group | Chloride (Cl⁻) | CBDCA[22] | Oxalate[18] | CBDCA[20] |
| MMR Recognition | Yes .[13][14] Activity is reduced in MMR-deficient cells. | Yes .[14] Activity is reduced in MMR-deficient cells. | No .[12] Retains activity in MMR-deficient cells. | Inferred Yes . Cross-resistant with carboplatin.[20] |
| Cross-Resistance | High with Carboplatin.[23][17] | High with Cisplatin.[23][17] | Low with Cisplatin/Carboplatin in MMR-deficient models.[11] | High with Carboplatin.[20] |
This comparison suggests that the structural modifications in this compound were insufficient to alter the conformation of its DNA adducts in a way that could evade the resistance mechanisms affecting cisplatin and carboplatin, particularly the tolerance conferred by MMR deficiency.
Experimental Guide: A Framework for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of a novel compound like this compound, a systematic, multi-step experimental approach is required. This process serves as a self-validating system, with each step building upon the last to provide a clear, quantitative comparison.
Part A: Protocol for Developing a Drug-Resistant Cell Line
The foundation of any cross-resistance study is the generation of a stable, drug-resistant cell line. This is typically achieved through continuous, long-term exposure to a selective drug pressure.[24][25]
Objective: To generate a cisplatin-resistant (CP-R) cancer cell line from a parental, drug-sensitive line (e.g., A2780 ovarian cancer cells).
Methodology:
-
Determine Initial Sensitivity (IC50): First, determine the concentration of cisplatin that inhibits 50% of cell growth (IC50) in the parental cell line using a cell viability assay like the MTT assay (see Part B).
-
Initial Drug Exposure: Culture the parental cells in media containing a low concentration of cisplatin, typically starting at the IC10 or IC20 (the concentration that inhibits 10-20% of growth).[26]
-
Stepwise Dose Escalation: When the cells recover and resume a normal growth rate, passage them and increase the cisplatin concentration by a factor of 1.5 to 2.0.[24]
-
Repetitive Cycles: Repeat this cycle of drug exposure, recovery, and dose escalation over several months. A subset of cells that survive and proliferate at each stage are selected and expanded.[24]
-
Resistance Confirmation: Periodically, perform an MTT assay to compare the IC50 of the treated cell population to the parental line. A significant increase in the IC50 value confirms the development of resistance.[25]
-
Stabilization and Banking: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the resistant cells for several passages in drug-free medium to ensure the resistance phenotype is stable. Cryopreserve cell stocks at various stages.[24]
Part B: Protocol for Determining Cross-Resistance via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[27] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of living cells.[28]
Objective: To quantify and compare the IC50 values of cisplatin, carboplatin, oxaliplatin, and this compound in both the parental and the newly generated cisplatin-resistant (CP-R) cell line.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing parental and CP-R cells.
-
Perform a cell count and assess viability (e.g., using Trypan blue).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).[29][30] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of each platinum drug (Cisplatin, Carboplatin, Oxaliplatin, this compound).
-
Perform serial dilutions to create a range of concentrations (e.g., 8-10 concentrations) for each drug. It is advisable to perform a preliminary experiment with wide concentration spacing (e.g., 10-fold dilutions) to determine the responsive range for each cell line and drug.[31]
-
Remove the medium from the 96-well plates and add 100 µL of medium containing the various drug concentrations. Include "no-drug" (vehicle) controls and "no-cell" (blank) controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. The incubation time should be sufficient for cells to undergo at least one to two divisions.[31]
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[32]
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[28] During this time, living cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[32]
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value for each drug in each cell line.
-
The following diagram outlines the experimental workflow for determining and comparing drug sensitivity.
Caption: Experimental workflow for IC50 determination using the MTT assay.
Conclusion
The landscape of platinum-based chemotherapy is a continuous battle against drug resistance. This guide illustrates that overcoming this challenge is not merely a matter of creating new platinum complexes, but of rationally designing them to circumvent specific, well-understood resistance pathways.
The stark contrast between oxaliplatin and other analogs demonstrates the profound impact of ligand structure on the cross-resistance profile. The bulky DACH ligand of oxaliplatin fundamentally alters its DNA adducts, allowing it to evade recognition by the MMR system—a key resistance mechanism for cisplatin and carboplatin.
This compound, despite its novel amine ligand, appears to be a cautionary tale. Its structural similarity to carboplatin in its leaving group, its similar pharmacokinetics, and its clinical cross-resistance suggest that its modifications were insufficient to overcome established resistance pathways.[20][21] This underscores a critical principle for drug development professionals: successful next-generation drugs must be mechanistically distinct at the point of cellular resistance. Future development of platinum analogs must continue to focus on novel structures that either form unique DNA adducts, engage different cellular targets, or possess entirely new mechanisms of action to truly expand the arsenal against platinum-resistant cancers.
References
- Fink, D., Aebi, S., & Howell, S. B. (1996). The Role of DNA Mismatch Repair in Platinum Drug Resistance. Cancer Research, 56(21), 4881-4886. [Link]
- Aebi, S., Fink, D., & Howell, S. B. (1996). The Role of DNA Mismatch Repair in Platinum Drug Resistance. AACR Journals. [Link]
- Fink, D., Nebel, S., Aebi, S., Zheng, H., Cenni, B., Nehmé, A., Christen, R. D., & Howell, S. B. (1996). The role of DNA mismatch repair in platinum drug resistance. Cancer research, 56(21), 4881–4886. [Link]
- Fink, D., Aebi, S., & Howell, S. B. (1996). The role of DNA Mismatch repair in platinum drug resistance. ResearchGate. [Link]
- Fink, D., Zheng, H., Nebel, S., Norris, P. S., Aebi, S., Lin, T. P., Nehmé, A., Christen, R. D., Haas, M., MacLeod, C. L., & Howell, S. B. (1997). In vitro and in vivo resistance to cisplatin in cells that have lost DNA mismatch repair. Cancer research, 57(10), 1841–1845. [Link]
- Arango, D., & Wilson, A. J. (2016). Platinum Analogs. Oncohema Key. [Link]
- Wikipedia. (n.d.). This compound. Wikipedia. Retrieved from [Link]
- Kudelka, A. P., Siddik, Z. H., Tresukosol, D., Edwards, C. L., Freedman, R. S., Madden, T. L., Rastogi, R., Hord, M., Kim, E. E., Tornos, C., Mante, R., & Kavanagh, J. J. (1997). A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Anticancer drugs, 8(7), 649–656. [Link]
- Kim, J. H., Kim, H. S., Lee, H. P., Kim, Y. J., Lee, J. Y., Ko, Y. H., & Kim, Y. J. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC cancer, 21(1), 1053. [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press. [Link]
- Al-Bayati, Z. A. F., O'Neill, R., & Stewart, D. J. (2024). Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies. Journal of Experimental & Clinical Cancer Research, 43(1), 1-22. [Link]
- Gore, M. E., Fryatt, I., Wiltshaw, E., Dawson, T., Robinson, B. A., & Calvert, A. H. (1989). Cisplatin/carboplatin cross-resistance in ovarian cancer. British journal of cancer, 60(5), 767–769. [Link]
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]
- Klose, J. (2012). Platinum anticancer agents. Transition Metals and d-Block Metal Chemistry. [Link]
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
- Wang, X., Zhang, J., & Wang, Y. (2023). Overcoming Cancer Resistance to Platinum Drugs by Inhibiting Cholesterol Metabolism. Angewandte Chemie International Edition, 62(42), e202309043. [Link]
- Kim, C., & Lee, J. S. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (222). [Link]
- De Queiroz, F. M., & da Silva, A. C. (2022). Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives. International Journal of Molecular Sciences, 23(24), 15814. [Link]
- Procell. (n.d.). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science&Technology Co.,Ltd. [Link]
- Fujitaka, K., Kudo, S., Urabe, T., Semba, S., Tanigawa, N., & Takeda, S. (2003). Oxaliplatin in treatment of the cisplatin-resistant MKN45 cell line of gastric cancer. Gan to kagaku ryoho. Cancer & chemotherapy, 30(8), 1139–1143. [Link]
- Kim, C., & Lee, J. S. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of visualized experiments : JoVE, (222). [Link]
- Holford, J., Beale, P. J., & Clarke, S. J. (2005). Oxaliplatin induces drug resistance more rapidly than cisplatin in H69 small cell lung cancer cells. Cancer chemotherapy and pharmacology, 57(4), 457-464. [Link]
- Hector, S., Bolanowska-Tysh, F., & Tummala, S. (2009). Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. Expert Opinion on Drug Metabolism & Toxicology, 5(1), 77-88. [Link]
- Wu, M. H., Chen, Y. J., Chen, P. L., & Lin, Y. W. (2021). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology, 12, 679153. [Link]
- Stordal, B., & Davey, M. (2007). Oxaliplatin for the treatment of cisplatin-resistant cancer: a systematic review. Cancer Treatment Reviews, 33(4), 347-357. [Link]
- Stewart, D. J. (2007). Mechanisms of resistance to cisplatin and carboplatin. Critical reviews in oncology/hematology, 63(1), 12–31. [Link]
- Go, R. S., & Adjei, A. A. (1999). Comparative Pharmacology and Clinical Activity of Cisplatin and Carboplatin. OncoLink. [Link]
- Schmidt, W., & Chaney, S. G. (2015). Structures of the clinically approved platinum(II) complexes cisplatin and carboplatin. ResearchGate. [Link]
- Gore, M. E., Fryatt, I., Wiltshaw, E., Dawson, T., Robinson, B. A., & Calvert, A. H. (1989). Cisplatin/carboplatin cross-resistance in ovarian cancer. British journal of cancer, 60(5), 767–769. [Link]
- Aldossary, S. A. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Biomedical and Pharmacology Journal, 12(1), 7-15. [Link]
- Elizondo-Vega, R., García-Rodríguez, E., & Bar-Sela, G. (2021). Cisplatin Resistance: Genetic and Epigenetic Factors Involved. International Journal of Molecular Sciences, 22(16), 8883. [Link]
- Wu, M. H., Chen, Y. J., Chen, P. L., & Lin, Y. W. (2021). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in pharmacology, 12, 679153. [Link]
- Liu, Y. (2015). Which cell lines are Oxaliplatin resistance cell line?. ResearchGate. [Link]
- Kujawa, M., Leman, M., & Lewandowska, U. (2022). Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions. International Journal of Molecular Sciences, 23(15), 8206. [Link]
Sources
- 1. Platinum Analogs | Oncohema Key [oncohemakey.com]
- 2. Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncolink.org [oncolink.org]
- 6. Mechanisms of resistance to cisplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin Resistance: Genetic and Epigenetic Factors Involved [mdpi.com]
- 8. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]
- 9. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. The role of DNA mismatch repair in platinum drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The role of DNA mismatch repair in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisplatin/carboplatin cross-resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacy180.com [pharmacy180.com]
- 19. scispace.com [scispace.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cisplatin/carboplatin cross-resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. texaschildrens.org [texaschildrens.org]
- 31. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 32. creative-diagnostics.com [creative-diagnostics.com]
Validating the Antitumor Efficacy of Enloplatin in Xenograft Models: A Comparative Guide
This guide provides a comprehensive framework for researchers and drug development professionals on validating the antitumor activity of Enloplatin, a platinum-based chemotherapeutic agent, using xenograft models. We will delve into the mechanistic rationale behind this compound's design, offer a comparative analysis with established platinum drugs like cisplatin and carboplatin, and provide detailed, field-proven protocols for robust in vivo validation.
Introduction: The Evolving Landscape of Platinum-Based Chemotherapy
Platinum-based drugs are a cornerstone of treatment for a wide array of solid tumors, including lung, ovarian, and testicular cancers.[1][2] Their cytotoxic effects are primarily mediated by the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[3][4][5] Cisplatin, the first-generation drug in this class, exhibits potent antitumor activity but is associated with significant toxicities such as nephrotoxicity, neurotoxicity, and ototoxicity.[1][6] This prompted the development of subsequent generations of platinum analogs, like carboplatin, which offers an improved toxicity profile but can be limited by issues such as myelosuppression and the emergence of drug resistance.[1][7]
This compound was developed as a next-generation platinum(IV) complex to overcome these limitations.[3][8] Its structure is designed for greater stability and was investigated for its potential to reduce off-target toxicities and circumvent existing resistance pathways.[3][8]
This compound: A Mechanistic Overview
This compound is a platinum(IV) coordination complex. Like other platinum-based antineoplastic drugs, its cytotoxic effects are linked to its interaction with DNA.[3][8] Platinum(IV) complexes are generally more stable than their platinum(II) counterparts and are considered prodrugs that are activated to the cytotoxic platinum(II) form within the body.[2][9] This targeted activation is a key differentiator from traditional platinum(II) agents. The cyclobutanedicarboxylato (CBDCA) ligand in this compound is identical to that of carboplatin.[8]
Diagram 1: Proposed Mechanism of Platinum Drug Action
Caption: Proposed activation of a platinum(IV) prodrug to a cytotoxic agent.
Comparative Efficacy and Toxicity: this compound vs. Cisplatin and Carboplatin
A critical aspect of validating this compound is to benchmark its performance against the current standards of care. Studies have shown that this compound has similar pharmacokinetics to carboplatin.[10] The primary dose-limiting toxicity of this compound is myelosuppression, particularly neutropenia.[8][10] Nephrotoxicity is considered manageable.[8][10] The following table summarizes expected comparative data from preclinical xenograft studies.
| Parameter | This compound | Cisplatin | Carboplatin | Rationale for Comparison |
| Efficacy | ||||
| Tumor Growth Inhibition (TGI) | Variable | ~50-78%[11] | ~40-67%[11] | To demonstrate comparable or superior antitumor activity. |
| Toxicity | ||||
| Body Weight Loss | Manageable | Significant | Less than Cisplatin[7] | A key indicator of systemic toxicity and animal welfare. |
| Nephrotoxicity (BUN levels) | Manageable[8] | High[7] | Low[7] | To validate the renal safety profile. |
| Myelosuppression (Neutrophil count) | Dose-limiting[8][10] | Mild | Dose-limiting[6] | To compare the impact on bone marrow function. |
Note: The data presented in this table is illustrative and based on anticipated outcomes for a successful next-generation platinum compound. Actual results will vary depending on the specific xenograft model and experimental conditions.
Experimental Protocol: Validating this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This section provides a detailed protocol for a subcutaneous xenograft study using the A549 human NSCLC cell line.[12][13][14] Animal models are essential for studying cancer biology and for the preclinical evaluation of anticancer drugs.[15][16][17]
Cell Culture and Animal Model
-
Cell Line: A549 human lung adenocarcinoma cell line.[13][14]
-
Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude or SCID mice, 6-8 weeks old.[13][18] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]
Xenograft Implantation and Study Initiation
-
Cell Preparation: Harvest A549 cells during the logarithmic growth phase and resuspend them in a mixture of serum-free medium and Matrigel®.[19]
-
Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.[19]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[13][19]
Diagram 2: Xenograft Study Workflow
Caption: Standard workflow for an in vivo xenograft efficacy study.
Dosing and Administration
-
Treatment Groups:
-
Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dosing Schedule: For example, once weekly for 3 weeks.
Endpoint Analysis
-
Primary Endpoint: Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[19]
-
% TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100[20]
-
-
Secondary Endpoints:
-
Body Weight: Monitor regularly for signs of toxicity.[19]
-
Tumor Weight: Excise and weigh tumors at the end of the study.
-
Blood Collection: Collect blood for complete blood count (CBC) and blood urea nitrogen (BUN) analysis to assess myelosuppression and nephrotoxicity, respectively.
-
Immunohistochemistry (IHC): Analyze tumor tissue for markers of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γH2AX).
-
Interpreting the Data: A Self-Validating Approach
A successful outcome for this compound in this model would be the demonstration of statistically significant TGI that is comparable or superior to cisplatin and carboplatin, coupled with a favorable safety profile. The IHC data should corroborate the efficacy findings by showing increased apoptosis and DNA damage in the this compound-treated tumors.
Diagram 3: Decision Tree for Interpreting Xenograft Outcomes
Caption: A logical framework for decision-making based on xenograft study results.
Conclusion
The validation of this compound's antitumor activity in xenograft models is a critical step in its preclinical development. By employing rigorous, well-controlled experimental designs and comparing its performance against established standards of care, researchers can generate the robust data package necessary to support its advancement. The protocols and frameworks provided in this guide offer a comprehensive approach to achieving this goal, emphasizing scientific integrity and data-driven decision-making.
References
- Vertex AI Search. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
-
Wikipedia. This compound. Available from: [Link]
-
ResearchGate. Importance of Animal Models in the Field of Cancer Research. Available from: [Link]
-
PMC. Animal models and therapeutic molecular targets of cancer: utility and limitations. Available from: [Link]
-
STAR Protocols. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Available from: [Link]
-
Oncodesign Services. Cancer Animal Models | Oncology | CRO services. Available from: [Link]
-
MDPI. Revisiting Platinum-Based Anticancer Drugs to Overcome Gliomas. Available from: [Link]
-
Altogen Labs. A549 Xenograft Model. Available from: [Link]
-
MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available from: [Link]
-
PMC. Platinum-based drugs for cancer therapy and anti-tumor strategies. Available from: [Link]
-
ResearchGate. How can one calculate tumor growth inhibition? Available from: [Link]
-
Medical News Today. Platinum-based chemotherapy: What to know. Available from: [Link]
-
Chemical Reviews. Platinum Drug Distribution in Cancer Cells and Tumors. Available from: [Link]
-
PMC. Advances in platinum-based cancer therapy: overcoming platinum resistance through rational combinatorial strategies. Available from: [Link]
-
Pharmacology Discovery Services. Xenograft, Lung, A549. Available from: [Link]
-
Melior Discovery. The A549 Xenograft Model for Lung Cancer. Available from: [Link]
-
NIH. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Available from: [Link]
-
PMC. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Available from: [Link]
-
PubMed. [Antitumor activity of cisplatin and carboplatin against human tumor xenografts serially transplanted into nude mice--with special reference to gastric carcinomas]. Available from: [Link]
-
PMC. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT. Available from: [Link]
-
PMC. Cisplatin in cancer therapy: molecular mechanisms of action. Available from: [Link]
-
PubMed. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Available from: [Link]
-
NIH. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Available from: [Link]
-
ascpt.onlinelibrary.wiley.com. Modeling Mouse Xenograft Tumor Growth Inhibition to Optimize Cycles in Oncology. Available from: [Link]
-
OncoLink. Comparative Pharmacology and Clinical Activity of Cisplatin and Carboplatin. Available from: [Link]
-
PMC. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers. Available from: [Link]
-
PubMed. A comparison of the toxicity and efficacy of cisplatin and carboplatin in advanced ovarian cancer. The Swons Gynaecological Cancer Group. Available from: [Link]
-
NIH. Comparative Efficacy and Toxicity of Weekly Carboplatin Versus Cisplatin in Concurrent Chemoradiotherapy for Locally Advanced Head and Neck Squamous Cell Carcinoma: A Quasi-experimental Study From Bangladesh. Available from: [Link]
-
World Journal of Pharmaceutical Research. COMPARISION OF DIFFERENCES BETWEEN CARBOPLATIN AND CISPLATIN IN TREATMENT OF SQAUMOUS CELL CARCINOMAS. Available from: [Link]
-
PMC. Overcoming platinum-acquired resistance in ovarian cancer patient-derived xenografts. Available from: [Link]
-
Annals of Oncology. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors. Available from: [Link]
-
MDPI. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Available from: [Link]
-
MDPI. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. Available from: [Link]
-
SciSpace. On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. Available from: [Link]
-
Lippard Lab. Metal-based anticancer agents. Available from: [Link]
-
Ichor Life Sciences. Xenograft Mouse Models. Available from: [Link]
-
Certis Oncology Solutions. Supporting Research. Available from: [Link]
Sources
- 1. Platinum-based chemotherapy: What to know [medicalnewstoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. oncolink.org [oncolink.org]
- 7. A comparison of the toxicity and efficacy of cisplatin and carboplatin in advanced ovarian cancer. The Swons Gynaecological Cancer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Antitumor activity of cisplatin and carboplatin against human tumor xenografts serially transplanted into nude mice--with special reference to gastric carcinomas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 18. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Third-Generation Platinum Analogs: Enloplatin vs. Zeniplatin
The clinical success of cisplatin has been a cornerstone of oncology for decades. However, its utility is often constrained by severe dose-limiting toxicities—notably nephrotoxicity, neurotoxicity, and ototoxicity—and the frequent emergence of drug resistance.[1] This has driven a multi-generational effort to develop platinum-based analogs with an improved therapeutic index. This guide provides a detailed comparative analysis of two such third-generation agents, Enloplatin and Zeniplatin, which, despite not achieving regulatory approval, offer crucial insights into the nuanced structure-activity relationships that govern the efficacy and toxicity of platinum chemotherapeutics.
Structural Rationale and Mechanism of Action
The foundational mechanism for all clinically relevant platinum drugs is the formation of covalent adducts with nuclear DNA, which obstructs DNA replication and transcription, ultimately triggering apoptotic cell death.[1][2] The process begins when the drug enters the cell, where the low intracellular chloride concentration facilitates the hydrolysis of its leaving groups, creating a reactive, aquated platinum species that readily attacks nucleophilic sites on DNA, primarily the N7 position of purine bases.[1][2][3]
This compound (formerly CI-973) features a cyclobutane-1,1-dicarboxylato (CBDCA) leaving group, identical to that of carboplatin, paired with a novel tetrahydropyran-containing diamine ligand.[4] The CBDCA group was retained for its known role in reducing nephrotoxicity compared to cisplatin, while the unique amine ligand was intended to alter the drug's activity spectrum and potentially circumvent resistance.[4][5]
Zeniplatin , in contrast, possesses a more distinct structural profile with different amine ligands. While specific structural details are less commonly cited, its development was also rooted in the hypothesis that modifying the non-leaving ligands could alter DNA binding kinetics and the cell's ability to recognize and repair the resulting adducts, thereby offering a potential advantage in cisplatin-resistant tumors.
The subtle differences in these non-leaving amine groups are critical. They influence the stereochemistry and electronic properties of the complex, which in turn can affect its transport into the cell, the rate of aquation, and the geometry of the final DNA adducts.
Caption: A standardized workflow for assessing drug cytotoxicity via the MTT assay.
Conclusion
The comparative analysis of this compound and Zeniplatin offers a valuable lesson in the complexities of anticancer drug development. This compound successfully achieved its goal of mimicking carboplatin's reduced nephrotoxicity but failed to demonstrate a significant efficacy advantage to justify its place in the clinical armamentarium. [4][5]Zeniplatin, despite a novel structure, presented an unpredictable and ultimately unacceptable toxicity profile in later-stage trials, underscoring the difficulty in forecasting human toxicity from preclinical models. [6]Both molecules highlight that the therapeutic window for platinum agents is narrow and that improvements in one area (e.g., toxicity) must be accompanied by at least equivalent, if not superior, efficacy to displace established standards of care. The data from their development, though leading to discontinuation, contributes to the foundational knowledge required to design the next generation of metal-based drugs.
References
-
Kudelka AP, Siddik ZH, Tresukosol D, et al. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. 1997;8(7):649-656. [Link]
-
Patsnap Synapse. Zeniplatin - Drug Targets, Indications, Patents. [Link]
-
Gore M, Mainwaring P, MacAdam D, et al. Phase I clinical and pharmacokinetic study of zeniplatin, a new platinum complex. Annals of Oncology. 1995;6(6):613-617. [Link]
-
PubMed. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. [Link]
-
Dasari S, Tchounwou PB. Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology. 2014;740:364-378. [Link]
-
PubChem. This compound | C13H22N2O5Pt. [Link]
-
Georgieva M, Trendafilova G, Spassova M, et al. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs. Pharmacia. 2022;69(3):797-807. [Link]
-
Wikipedia. This compound. [Link]
-
Kostova I. On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. Bioinorganic Chemistry and Applications. 2006;2006:80159. [Link]
-
Kuchar M, Hynek D, Kizek R, et al. On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. Bioinorganic Chemistry and Applications. 2014;2014:1-17. [Link]
Sources
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zeniplatin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Head-to-Head In Vitro Comparison of Enloplatin and Oxaliplatin Cytotoxicity
This guide provides a comprehensive in vitro comparison of the cytotoxic profiles of Enloplatin and oxaliplatin, two notable platinum-based antineoplastic agents. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents detailed experimental protocols for assessing cytotoxicity, and analyzes comparative data to elucidate their relative potency and potential therapeutic applications.
Introduction to this compound and Oxaliplatin
Platinum-based drugs are a cornerstone of modern chemotherapy, exerting their anticancer effects primarily by forming adducts with DNA, which triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2] Oxaliplatin, a third-generation platinum analog, is a key therapeutic agent, particularly in the treatment of colorectal cancer.[1][3][4] Its distinct chemical structure, featuring a 1,2-diaminocyclohexane (DACH) carrier ligand, allows it to overcome resistance mechanisms that limit the efficacy of earlier platinum drugs like cisplatin and carboplatin.[3][5]
This compound is a newer, water-soluble, platinum-based antineoplastic agent.[6] Structurally, it shares the cyclobutanedicarboxylic acid (CBDCA) ligand with carboplatin but possesses a novel tetrahydropyran-containing amine ligand.[6] It was investigated for its potential in treating platinum-refractory ovarian cancer, though it showed minimal activity and was found to be cross-resistant with carboplatin.[6] Understanding the cytotoxic nuances between this compound and the widely-used oxaliplatin is crucial for guiding future drug development and optimizing chemotherapy regimens.
Mechanism of Action: DNA Adduct Formation and Cellular Response
The fundamental mechanism for both this compound and oxaliplatin involves binding to DNA to form platinum-DNA adducts.[4][5] Upon entering a cell, the platinum complex undergoes aquation, becoming a reactive species that covalently binds to the N7 position of guanine and adenine bases in the DNA.[4] This leads to the formation of intra-strand and inter-strand crosslinks, which distort the DNA double helix.[4] This structural damage obstructs critical cellular processes like DNA replication and transcription, ultimately activating cellular repair mechanisms or, if the damage is too extensive, initiating apoptosis.[1][4][7]
While both drugs target DNA, the specific nature of their adducts and the cellular responses they elicit can differ. The bulky DACH ligand on oxaliplatin creates adducts that are less readily recognized and repaired by the cell's mismatch repair (MMR) system, a key factor in its activity against cisplatin-resistant tumors.[3][5] Though both oxaliplatin and cisplatin form the same types of adducts at the same DNA sites, the resulting conformations are different, leading to differential recognition by cellular proteins.[8] Oxaliplatin's adducts are more effective at blocking DNA replication and are more cytotoxic than those formed by cisplatin.[5] Fewer oxaliplatin adducts are required to achieve a cytotoxic effect compared to cisplatin, suggesting that other cell death mechanisms may also be involved.[9]
This compound's pharmacokinetic profile is largely dictated by its CBDCA ligand, similar to carboplatin.[10] While specific details on this compound-DNA adducts are less documented, its cross-resistance with carboplatin suggests similarities in how its adducts are processed by the cell.[6]
Figure 1: Generalized mechanism of action for platinum-based anticancer drugs.
In Vitro Cytotoxicity Assay: A Comparative Protocol
To objectively compare the cytotoxic potential of this compound and oxaliplatin, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) values of this compound and oxaliplatin in a panel of human cancer cell lines.
Selected Cell Lines:
-
HCT116: Colorectal carcinoma
-
HT29: Colorectal adenocarcinoma
-
SW480: Colorectal adenocarcinoma
-
A2780: Ovarian carcinoma
Justification: Colorectal cancer cell lines are chosen due to oxaliplatin's primary clinical application in this malignancy.[1] The A2780 ovarian cancer cell line is included as this compound was initially studied in this context.[6] This panel allows for a comparison in both relevant and potentially distinct cancer types.
Detailed Experimental Protocol (MTT Assay)
-
Cell Culture & Seeding:
-
Maintain cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Seed 5 x 10³ cells per well in 100 µL of media into 96-well flat-bottom plates.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare 10 mM stock solutions of this compound and oxaliplatin in sterile DMSO or water, depending on solubility.
-
Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the old medium from the 96-well plates and add 100 µL of the medium containing the various drug concentrations. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubate the treated plates for 72 hours at 37°C and 5% CO2.
-
-
MTT Incubation and Measurement:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value—the concentration of the drug that causes a 50% reduction in cell viability—by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Step-by-step workflow for the in vitro cytotoxicity (MTT) assay.
Comparative Cytotoxicity Data
The following table summarizes representative IC50 values for oxaliplatin across various colorectal cancer cell lines, as derived from published literature. Direct, head-to-head comparative data for this compound using the same cell lines and methodologies is limited in publicly accessible research.
| Cell Line | Drug | IC50 (µM) after 72h | Reference |
| HCT116 | Oxaliplatin | 29 ± 9 | [11] |
| HCT116 | Oxaliplatin | 0.64 | [12] |
| HT29 | Oxaliplatin | 0.58 | [12] |
| SW480 | Oxaliplatin | 0.49 | [12] |
| DLD1 | Oxaliplatin | 2.05 | [12] |
Note: IC50 values can exhibit significant variability between studies due to differences in experimental conditions such as cell seeding density, passage number, and specific assay protocols.[13][14] The data presented here is for illustrative purposes. For a definitive comparison, this compound and oxaliplatin must be tested concurrently within the same experiment.
Analysis of Expected Outcomes:
-
Based on its known activity, oxaliplatin is expected to be highly cytotoxic to colorectal cancer cell lines, with IC50 values typically in the low micromolar to sub-micromolar range.[12][15]
-
Given that this compound was found to be cross-resistant with carboplatin and showed limited efficacy in platinum-refractory settings, it is hypothesized that its IC50 values may be higher than those of oxaliplatin, particularly in cell lines that do not exhibit cisplatin resistance.[6]
-
In a cisplatin-resistant cell line, the bulky DACH ligand of oxaliplatin may allow it to retain greater activity compared to this compound, whose structure is more akin to carboplatin.[5][16]
Signaling Pathways in Platinum-Induced Apoptosis
The DNA damage inflicted by platinum drugs activates a complex network of signaling pathways, culminating in apoptosis. The DNA Damage Response (DDR) is a primary sensor. Key proteins like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated at the site of the DNA adducts.
This activation initiates a cascade that leads to the phosphorylation and stabilization of the tumor suppressor protein p53.[17] p53 then acts as a transcription factor, upregulating pro-apoptotic proteins such as PUMA and Bax. These proteins translocate to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), dismantling the cell and executing apoptosis.[18][19]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 4. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 5. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Recognition and processing of cisplatin- and oxaliplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of Cisplatin and Oxaliplatin in Current Immunogenic and Monoclonal Antibody Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxaliplatin(IV) Prodrugs Functionalized with Gemcitabine and Capecitabine Induce Blockage of Colorectal Cancer Cell Growth—An Investigation of the Activation Mechanism and Their Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative cytotoxicity of oxaliplatin and cisplatin in non-seminomatous germ cell cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis and growth arrest induced by platinum compounds in U2-OS cells reflect a specific DNA damage recognition associated with a different p53-mediated response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Findings in the Signaling Pathways of cis and trans Platinum Iodido Complexes’ Interaction with DNA of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platinum‐based combination chemotherapy triggers cancer cell death through induction of BNIP3 and ROS, but not autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of Enloplatin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Enloplatin, a platinum-based antineoplastic agent. By integrating established experimental protocols with comparative analyses against other platinum drugs, this document serves as a practical resource for elucidating the molecular pharmacology of this compound.
Introduction: The Rationale for Mechanistic Validation of this compound
This compound is a water-soluble, platinum-based anticancer compound that has been investigated for its therapeutic potential, particularly in platinum-refractory ovarian cancer.[1] Like other drugs in its class, including cisplatin, carboplatin, and oxaliplatin, this compound's cytotoxic effects are presumed to arise from its interaction with cellular DNA.[2] Specifically, platinum agents typically form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.[3][4]
However, the precise molecular interactions and downstream cellular consequences of this compound treatment require rigorous experimental validation. Understanding its specific mechanism of action is critical for several reasons:
-
Predicting Clinical Efficacy: A detailed mechanistic understanding can help identify tumor types that are most likely to respond to this compound.
-
Overcoming Drug Resistance: Elucidating the mechanism can shed light on potential resistance pathways, as cross-resistance with other platinum analogs like carboplatin has been observed.[1]
-
Rational Combination Therapies: Knowledge of the specific cellular pathways affected by this compound can inform the design of effective combination therapies that enhance its anticancer activity or mitigate toxicity.
-
Optimizing Drug Design: For medicinal chemists, a clear understanding of the structure-activity relationship can guide the development of next-generation platinum compounds with improved therapeutic indices.
This guide outlines a logical, multi-faceted experimental approach to comprehensively validate the mechanism of action of this compound, with a strong emphasis on comparative analysis with established platinum-based drugs.
The Central Hypothesis: this compound's Mechanism of Action
The central hypothesis is that this compound, like other platinum-based anticancer drugs, exerts its cytotoxic effects through a series of coordinated molecular events. This proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of action for this compound.
The subsequent sections of this guide will detail the experimental workflows designed to test each stage of this proposed pathway.
Experimental Validation Workflow: A Step-by-Step Guide
To systematically validate the proposed mechanism of action, a series of experiments should be conducted. The following workflow provides a logical progression from assessing drug uptake to characterizing the ultimate cellular fate.
Caption: Experimental workflow for validating this compound's mechanism.
Experiment 1: Cellular Uptake and Platinum Quantification
Rationale: The first critical step in the mechanism of action of any drug is its ability to enter the target cell. Reduced cellular accumulation is a common mechanism of resistance to platinum-based drugs.[5] Therefore, quantifying the intracellular concentration of platinum is a fundamental experiment. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for this purpose, capable of detecting platinum levels as low as 1 part per billion.[5]
Comparative Drugs:
-
Cisplatin
-
Carboplatin
-
Oxaliplatin
Methodology: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A2780 human ovarian cancer cells) to 80% confluency.
-
Treat the cells with equimolar concentrations of this compound, cisplatin, carboplatin, and oxaliplatin for various time points (e.g., 2, 6, 12, 24 hours). Include an untreated control.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Count the cells to ensure equal numbers for each experimental condition.
-
Lyse the cell pellets in a known volume of lysis buffer.
-
-
Sample Digestion:
-
Digest the cell lysates with nitric acid.[6]
-
-
ICP-MS Analysis:
-
Data Analysis:
-
Calculate the intracellular platinum concentration for each drug and time point, normalizing to the cell number.
-
Present the data in a comparative table.
-
Expected Outcome and Interpretation: This experiment will reveal the efficiency of this compound's cellular uptake compared to other platinum drugs. A higher intracellular platinum concentration may correlate with greater cytotoxicity.
Data Presentation: Cellular Uptake of Platinum Drugs
| Drug | Intracellular Platinum (ng/10^6 cells) at 24h |
| Untreated Control | < 1 |
| This compound | Hypothetical Value |
| Cisplatin | Hypothetical Value |
| Carboplatin | Hypothetical Value |
| Oxaliplatin | Hypothetical Value |
Experiment 2: Quantification of DNA-Platinum Adducts
Rationale: The primary cytotoxic mechanism of platinum drugs is the formation of adducts with nuclear DNA.[3] Quantifying the extent of DNA platination is a direct measure of the drug's engagement with its primary molecular target. This can also be achieved with high sensitivity using ICP-MS on isolated DNA.[5]
Methodology: ICP-MS of Isolated Genomic DNA
-
Cell Treatment and DNA Isolation:
-
Treat cells as described in Experiment 1.
-
Isolate genomic DNA from the treated cells using a standard DNA extraction kit.
-
-
DNA Quantification and Digestion:
-
Quantify the concentration of the isolated DNA.
-
Digest a known amount of DNA with nitric acid.
-
-
ICP-MS Analysis:
-
Analyze the digested DNA samples for platinum content using ICP-MS.
-
-
Data Analysis:
-
Calculate the number of platinum atoms per unit of DNA (e.g., per 10^6 nucleotides).
-
Compare the DNA platination levels induced by this compound and the other platinum drugs.
-
Data Presentation: DNA Platination Levels
| Drug | Platinum Adducts (atoms/10^6 nucleotides) at 24h |
| Untreated Control | 0 |
| This compound | Hypothetical Value |
| Cisplatin | Hypothetical Value |
| Carboplatin | Hypothetical Value |
| Oxaliplatin | Hypothetical Value |
Experiment 3: Analysis of DNA-Protein Crosslinks
Rationale: In addition to DNA intra- and interstrand crosslinks, platinum drugs can also induce the formation of DNA-protein crosslinks (DPCs).[8][9] These bulky lesions can be highly cytotoxic as they interfere with DNA metabolic processes.[8] The RADAR assay is a sensitive method for the immunodetection of specific DPCs.[10]
Methodology: RADAR (Rapid Approach to DNA Adduct Recovery) Assay
-
Cell Treatment and DNA Isolation:
-
Treat cells as described in Experiment 1.
-
Isolate genomic DNA, including any crosslinked proteins.
-
-
Slot Blotting:
-
Denature the DNA and apply it to a nitrocellulose membrane using a slot blot apparatus.
-
-
Immunodetection:
-
Probe the membrane with antibodies against proteins known to be involved in DPCs (e.g., histones, high-mobility group proteins).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) for chemiluminescent detection.
-
-
Data Analysis:
-
Quantify the signal intensity for each sample and normalize to the amount of DNA loaded.
-
Compare the levels of DPCs induced by this compound with those of other platinum drugs.
-
Experiment 4: Cell Cycle Analysis
Rationale: The formation of DNA adducts by platinum drugs typically leads to the activation of cell cycle checkpoints, resulting in cell cycle arrest.[3] This arrest allows the cell time to repair the DNA damage. If the damage is too extensive, apoptosis is initiated. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[11][12]
Methodology: Flow Cytometry with Propidium Iodide Staining
-
Cell Treatment and Fixation:
-
Treat cells with this compound and comparative drugs for various time points (e.g., 24, 48, 72 hours).
-
Harvest the cells and fix them in cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the effects of this compound on cell cycle progression with those of other platinum drugs.
-
Expected Outcome and Interpretation: Platinum drugs commonly induce a G2/M arrest.[13] This experiment will determine if this compound has a similar effect and how the kinetics and magnitude of this arrest compare to other platinum analogs.
Data Presentation: Cell Cycle Distribution after 48h Treatment
| Drug | % G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cisplatin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Carboplatin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Oxaliplatin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experiment 5: Apoptosis Assay
Rationale: The ultimate fate of a cancer cell treated with a cytotoxic agent like this compound is often apoptosis, or programmed cell death.[2][14] The Annexin V/PI assay is a standard method for detecting and quantifying apoptosis by flow cytometry.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[15]
Methodology: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Treat cells with this compound and comparative drugs as in the cell cycle analysis experiment.
-
-
Staining:
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Compare the apoptotic potential of this compound with that of the other platinum drugs.
-
Data Presentation: Apoptosis Induction after 72h Treatment
| Drug | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Untreated Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cisplatin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Carboplatin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Oxaliplatin | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Synthesizing the Data: Building a Comprehensive Mechanistic Profile
By integrating the results from these five key experiments, a comprehensive and validated mechanism of action for this compound can be established. The comparative data will be crucial in positioning this compound within the broader landscape of platinum-based chemotherapeutics.
A logical decision-making framework can be used to interpret the collective data and refine the initial hypothesis.
Caption: Logical framework for interpreting experimental outcomes.
Conclusion
This guide has outlined a rigorous and comparative experimental strategy for validating the mechanism of action of this compound. By systematically investigating cellular uptake, DNA interaction, cell cycle effects, and the induction of apoptosis, researchers can build a comprehensive profile of this platinum-based drug. The inclusion of established platinum analogs as benchmarks is essential for contextualizing the findings and understanding the unique pharmacological properties of this compound. The insights gained from these studies will be invaluable for guiding its future preclinical and clinical development.
References
-
Frontiers in Pharmacology. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. [Link]
-
National Institutes of Health. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS). [Link]
-
National Institutes of Health. Platinum-based drugs for cancer therapy and anti-tumor strategies. [Link]
-
PubMed. Uptake of antitumor platinum(II)-complexes by cancer cells, assayed by inductively coupled plasma mass spectrometry (ICP-MS). [Link]
-
MDPI. Revisiting Platinum-Based Anticancer Drugs to Overcome Gliomas. [Link]
-
MDPI. Beyond Single-Cell Analysis of Metallodrugs by ICP-MS: Targeting Cellular Substructures. [Link]
-
Springer. Isolation and Immunodetection of Enzymatic DNA-Protein Crosslinks by RADAR Assay. [Link]
- University of Miami.
-
MDPI. Photoactivatable Platinum-Based Anticancer Drugs: Mode of Photoactivation and Mechanism of Action. [Link]
-
PubMed. A phase II and pharmacokinetic study of this compound in patients with platinum refractory advanced ovarian carcinoma. [Link]
-
National Institutes of Health. Flow Cytometric Analyses of the Characteristics of Tumor Cells Treated with Two Platinum Compounds: 1,1‐Cyclobutanedicarboxylato(2‐aminomethylpyrrolidine)‐platinum(II) and Cisplatin. [Link]
-
ResearchGate. Uptake of antitumor platinum(II)-complexes by cancer cells, assayed by inductively coupled plasma mass spectrometry (ICP-MS) | Request PDF. [Link]
-
Semantic Scholar. A Simple, Rapid, and Quantitative Assay to Measure Repair of DNA-protein Crosslinks on Plasmids Transfected into Mammalian Cells. [Link]
-
TD2. Flow cytometry evaluation of cell cycle arrest in A549 human non-small cell lung cancer cells and tumors following treatment wit. [Link]
-
Wikipedia. This compound. [Link]
-
National Institutes of Health. Isolation and detection of DNA–protein crosslinks in mammalian cells. [Link]
-
National Institutes of Health. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles. [Link]
-
JoVE. DNA-protein Crosslinks Repair Measurements on Transfected Plasmids | Protocol Preview. [Link]
-
National Institutes of Health. Cisplatin in cancer therapy: molecular mechanisms of action. [Link]
-
National Institutes of Health. Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance. [Link]
-
MDPI. Chloroquine Potentiates the Chemotherapeutic Effect of Carboplatin and ATR/Chk1 Inhibitors by Increasing the Replication Stress. [Link]
-
Lippard Laboratory at MIT. Metal-based anticancer agents. [Link]
-
National Institutes of Health. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog. [Link]
-
Royal Society of Chemistry. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin. [Link]
-
Auctores Online. Evaluation of cell cycle inhibitors by flow cytometry. [Link]
-
G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]
-
ResearchGate. Studies of the Mechanism of Action of Platinum(II) Complexes with Potent Cytotoxicity in Human Cancer Cells | Request PDF. [Link]
-
National Institutes of Health. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. [Link]
-
University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]
-
ResearchGate. Annexin V/PI assay indicating remarkable apoptosis induction when.... [Link]
-
National Institutes of Health. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells. [Link]
-
Wikipedia. Cisplatin. [Link]
-
PubMed. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting Platinum-Based Anticancer Drugs to Overcome Gliomas [mdpi.com]
- 4. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Uptake of antitumor platinum(II)-complexes by cancer cells, assayed by inductively coupled plasma mass spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Immunodetection of Enzymatic DNA-Protein Crosslinks by RADAR Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
- 12. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 13. mdpi.com [mdpi.com]
- 14. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of DNA Adducts Formed by Enloplatin and Cisplatin: A Guide for Researchers
<end_thought>
Prepared by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the DNA adducts formed by Enloplatin and the foundational platinum-based chemotherapeutic agent, cisplatin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic data and detailed experimental protocols to offer a comprehensive understanding of the similarities and differences between these two compounds.
Introduction: The Legacy of Platinum-Based Anticancer Agents
Cisplatin, or cis-diamminedichloroplatinum(II), has been a cornerstone of cancer therapy for decades, demonstrating remarkable efficacy against a range of solid tumors, including testicular, ovarian, and lung cancers.[1][2] Its cytotoxic effects are primarily attributed to its ability to form covalent adducts with nuclear DNA, which obstructs DNA replication and transcription, ultimately triggering apoptotic cell death.[1][3][4] The clinical success of cisplatin spurred the development of numerous analogues, such as this compound, with the goal of improving the therapeutic index by either broadening the spectrum of activity, overcoming resistance, or reducing dose-limiting side effects.[1]
Understanding the precise nature of the DNA lesions induced by these drugs is paramount. The type, frequency, and structural distortion caused by a DNA adduct directly influence its recognition by cellular machinery, its repairability, and its ultimate cytotoxic potential. This guide will dissect the DNA adduct profiles of this compound and its predecessor, cisplatin.
Mechanism of Action: From Aquation to DNA Binding
The journey of a platinum(II) complex from administration to DNA adduction is a critical determinant of its activity. Both cisplatin and this compound are administered in a neutral, square planar Pt(II) form. To become active, they must undergo hydrolysis, a process where the chloride (for cisplatin) or other leaving groups are displaced by water molecules.[2][5][6]
This aquation is favored in the cytoplasm, where the chloride concentration is low, converting the neutral drug into a reactive, positively charged aqua species.[6] This electrophilic agent then targets nucleophilic sites on the DNA, with the N7 position of purine bases, particularly guanine, being the primary site of attack.[1][3][7][8] The initial reaction forms a monofunctional adduct, which is followed by a second reaction—the rate-limiting step—where the second leaving group is displaced to form a stable, bifunctional crosslink.[5]
Comparative Profile of DNA Adducts
While both drugs form DNA adducts, the specific types and distribution are key to their differential biological activities. The primary lesions are intrastrand crosslinks, where the platinum atom binds to two adjacent bases on the same DNA strand.
| Adduct Type | Cisplatin: Relative Abundance (%) | This compound: Relative Abundance (%) | Structural Impact |
| 1,2-d(GpG) Intrastrand | ~65%[7][9] | Similar to Cisplatin | Major local helix distortion, unwinding, and bending towards the major groove.[4] |
| 1,2-d(ApG) Intrastrand | ~25%[7][9] | Similar to Cisplatin | Significant helix bending. |
| 1,3-d(GpXpG) Intrastrand | ~5-10%[7][9] | Similar to Cisplatin | Forms a larger loop in the DNA strand. |
| Interstrand Crosslinks (G-Pt-G) | ~1-5%[9][10] | Similar to Cisplatin | Covalently links the two DNA strands, preventing strand separation. |
| Monofunctional Adducts | Minor/Transient[10] | Minor/Transient | Precursors to bifunctional adducts. |
Key Insights:
-
Dominant Adducts: For both cisplatin and this compound, the most prevalent lesions are the 1,2-intrastrand crosslinks between two adjacent guanines (GpG).[7][9] These adducts are considered to be the most critical for the cytotoxic effect of cisplatin.
-
Structural Distortion: The formation of these bifunctional adducts, particularly the 1,2-intrastrand crosslinks, induces a significant conformational change in the DNA double helix. This distortion is recognized by various cellular proteins, including High Mobility Group (HMG) domain proteins, which can shield the adduct from repair, and proteins of the nucleotide excision repair (NER) pathway, which attempt to remove the lesion.[11]
-
Kinetics: A primary difference between platinum analogs often lies in the kinetics of aquation and DNA binding. For instance, carboplatin, a second-generation analog, exhibits a much slower rate of adduct formation compared to cisplatin due to its more stable dicarboxylate leaving group.[12] This slower kinetic profile is a key factor in its different toxicity profile. While specific comparative kinetic data for this compound is less abundant in the literature, its structural similarity to other second-generation analogs suggests its reaction kinetics may differ from cisplatin.
Experimental Workflow for Adduct Analysis: A Self-Validating Protocol
The precise quantification and identification of platinum-DNA adducts is a technically demanding process. The following protocol outlines a robust workflow utilizing High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), a highly sensitive and specific method for this application.[13][14][15][16]
Causality Behind Experimental Choices:
This protocol is designed as a self-validating system. The use of HPLC provides separation of different adduct species, while the ICP-MS detector offers element-specific (platinum) and highly sensitive quantification.[15] Including an internal standard and performing spike-and-recovery experiments at the outset validates the efficiency of the enzymatic digestion and chromatographic steps, ensuring data accuracy and trustworthiness.
Detailed Step-by-Step Methodology:
-
Cell Culture and Drug Treatment:
-
Culture chosen cell lines (e.g., A2780 ovarian cancer cells) to ~80% confluency.
-
Treat cells with equimolar concentrations of this compound or cisplatin for a defined period (e.g., 2-4 hours). Include an untreated control.
-
Harvest cells by trypsinization, wash with PBS, and store cell pellets at -80°C.
-
-
Genomic DNA Isolation:
-
Isolate genomic DNA using a standard method such as phenol-chloroform extraction or a commercial DNA isolation kit.
-
Rationale: High purity DNA is essential. RNA and protein contamination can interfere with accurate DNA quantification and subsequent enzymatic steps. Treat with RNase A to remove contaminating RNA.
-
-
DNA Quantification and Purity Assessment:
-
Quantify the isolated DNA using a UV-Vis spectrophotometer (e.g., NanoDrop).
-
Assess purity by checking the A260/A280 ratio (should be ~1.8) and A260/A230 ratio (should be >2.0).
-
Rationale: Accurate quantification is critical for normalizing the final adduct levels (e.g., expressing as fmol of adduct per µg of DNA).[17]
-
-
Enzymatic Hydrolysis to Deoxynucleosides:
-
To a 20-50 µg aliquot of DNA, add a cocktail of enzymes for complete digestion. A typical cocktail includes DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate at 37°C for 18-24 hours.
-
Rationale: This multi-enzyme approach ensures the complete breakdown of the DNA backbone into individual deoxynucleosides.[18] Incomplete hydrolysis is a major source of error, as partially digested fragments may not be correctly identified or quantified.[13] The presence of platinum adducts can sometimes inhibit enzymatic digestion, making a robust and extended digestion protocol necessary.[19]
-
-
Enzyme Removal:
-
Remove the digestive enzymes, which can interfere with chromatography, using a molecular weight cutoff filter (e.g., 3 kDa or 10 kDa).[16]
-
Centrifuge the sample through the filter and collect the filtrate containing the deoxynucleosides and platinated adducts.
-
-
HPLC-ICP-MS Analysis:
-
HPLC Separation: Inject the filtrate onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution program with a mobile phase such as ammonium acetate and methanol to separate the different adducts (e.g., Pt-GG, Pt-AG) from unmodified deoxynucleosides.
-
ICP-MS Detection: The HPLC eluent is directly introduced into the ICP-MS. The instrument is tuned to monitor platinum isotopes (e.g., ¹⁹⁵Pt).
-
Rationale: The coupling of these two techniques provides both separation and highly specific, sensitive detection.[14][15] This allows for the quantification of adduct levels that can be as low as one adduct per 10⁸ nucleotides.[20]
-
-
Data Analysis and Quantification:
-
Identify adduct peaks in the chromatogram based on their retention times, established using analytical standards.
-
Quantify the amount of platinum in each peak by integrating the area and comparing it to a calibration curve generated from platinum standards.
-
Normalize the adduct amount to the initial quantity of DNA analyzed to report the final value (e.g., fmol adduct/µg DNA or adducts/10⁶ nucleotides).
-
Conclusion
While this compound was developed as an analogue to cisplatin, the fundamental nature of the DNA adducts they form appears to be highly similar, dominated by 1,2-intrastrand d(GpG) and d(ApG) crosslinks. The primary differences in their biological profiles likely arise from variations in cellular uptake, aquation kinetics, and potentially, the cell's ability to recognize and repair the structurally distinct adducts formed by these two platinum complexes.
The analytical workflow presented here provides a robust framework for researchers to conduct their own comparative studies. By carefully controlling experimental variables and employing highly sensitive techniques like HPLC-ICP-MS, it is possible to elucidate the subtle yet critical differences in DNA damage profiles that underpin the therapeutic efficacy and toxicity of different platinum-based drugs. This knowledge is essential for the rational design of new agents and for developing biomarkers to predict patient response to chemotherapy.[17][20]
References
- Quantitative Profiling of in Vivo Generated Cisplatin−DNA Adducts Using Different Isotope Dilution Strategies.
- Base-Resolution Analysis of Cisplatin–DNA Adducts
- Analysis of platinum adducts with DNA nucleotides and nucleosides by capillary electrophoresis coupled to ESI-MS: indications of guanosine 5'-monophosphate O6-N7 chel
- Separation and identification of platinum adducts with DNA nucleotides by capillary zone electrophoresis and capillary zone electrophoresis coupled to mass spectrometry. PubMed.
- DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Chemical Research in Toxicology.
- In vivo detection of DNA adducts induced by cisplatin using capillary HPLC-ICP-MS and their correlation with genotoxic damage in Drosophila melanogaster. PubMed.
- Quantitative Profiling of in Vivo Generated Cisplatin−DNA Adducts Using Different Isotope Dilution Strategies.
- Cisplatin-induced DNA adducts. (A) Structure formulas of cisplatin and...
- Cisplatin-DNA adduct formation in patients treated with cisplatin-based chemoradiation: lack of correlation between normal tissues and primary tumor.
- Determination of cisplatin 1,2-intrastrand guanine-guanine DNA adducts in human leukocytes by high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry. PubMed.
- One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): Determination of platinum-DNA adducts in cells treated with platinum(II) complexes.
- μHPLC–ICP-MS chromatograms showing 195 Pt and 31 P traces corresponding...
- Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH.
- Kinetic studies of the hydrolysis of platinum-DNA complexes by nuclease S1. PubMed.
- One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS)
- A platinum complex that binds non-covalently to DNA and induces cell death via a different mechanism than cispl
- In vitro formation of DNA adducts by cisplatin, lobaplatin and oxaliplatin in calf thymus DNA in solution and in cultured human cells. PubMed.
- Mode of DNA binding of cis-platinum(II) antitumor drugs: a base sequence-dependent mechanism is proposed. PubMed.
- Enzymatic Processing of Platin
- A comparison of in vitro platinum-DNA adduct formation between carboplatin and cispl
- Cisplatin-DNA adducts and protein-bound platinum in blood of testicular cancer p
- Cisplatin DNA adducts are formed when cisplatin exchange one or two of...
- Exploring the DNA Binding Mechanisms of Platinum-Based Chemotherapeutic Agents: State of Art and Perspectives of the Candid
- The types of DNA adducts formed by cisplatin. A) Intrastrand...
- 9.3: Aspects of Platinum Binding to DNA. Chemistry LibreTexts.
- The Mechanism of Cispl
- Hydrolysis Theory for Cisplatin and Its Analogues Based on Density Functional Studies.
- Postulated pathway for hydrolysis and DNA binding of nedaplatin.
Sources
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of DNA binding of cis-platinum(II) antitumor drugs: a base sequence-dependent mechanism is proposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chesci.com [chesci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Base-Resolution Analysis of Cisplatin–DNA Adducts at the Genome Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of platinum adducts with DNA nucleotides and nucleosides by capillary electrophoresis coupled to ESI-MS: indications of guanosine 5'-monophosphate O6-N7 chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. A comparison of in vitro platinum-DNA adduct formation between carboplatin and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vivo detection of DNA adducts induced by cisplatin using capillary HPLC-ICP-MS and their correlation with genotoxic damage in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of cisplatin 1,2-intrastrand guanine-guanine DNA adducts in human leukocytes by high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cisplatin-DNA adduct formation in patients treated with cisplatin-based chemoradiation: lack of correlation between normal tissues and primary tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinetic studies of the hydrolysis of platinum-DNA complexes by nuclease S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Enloplatin
This document provides a comprehensive, step-by-step guide for the proper disposal of Enloplatin, a platinum-based cytotoxic agent. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. As a potent antineoplastic compound, this compound and its associated waste materials are classified as hazardous and must be managed with the utmost care from the point of generation to final disposal.
The principles and protocols outlined herein are grounded in established safety standards from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The causality behind each step is explained to empower researchers with the knowledge to maintain a self-validating system of safety and compliance within their laboratories.
Pillar 1: Hazard Identification and Regulatory Framework
Understanding the classification of this compound waste is the foundation of its safe management. Platinum-based compounds used in chemotherapy are potent cytotoxic agents that can be mutagens, teratogens, or carcinogens.[1]
Regulatory Classification:
Under the EPA's Resource Conservation and Recovery Act (RCRA), chemotherapy drugs are typically listed as hazardous waste.[2] Specifically, they often fall under the "U-list" (toxic wastes) if they are discarded commercial chemical products.[2] It is a best practice to manage all discarded antineoplastic agents as hazardous waste to ensure the highest level of safety and compliance.[3] All personnel who handle this compound must be thoroughly familiar with the information provided in its Safety Data Sheet (SDS), which details specific hazards, handling precautions, and emergency procedures.[4]
Waste Characterization: A critical first step in the disposal process is to correctly characterize the waste. This compound waste is divided into two primary categories:
-
Bulk Chemotherapy Waste: This includes any quantity of this compound that is more than a "trace" amount. Examples include expired or unused vials, partially full syringes or IV bags, and materials used to clean up a large spill. This category of waste must be managed as RCRA hazardous chemical waste.[1]
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty" but have come into contact with this compound. Examples are empty vials, syringes, gloves, gowns, and other disposable personal protective equipment (PPE).[3] While containing only residual amounts, this waste still poses a significant hazard and requires disposal in designated cytotoxic waste containers.[1][5]
Pillar 2: Personnel Protection and Engineering Controls
Minimizing exposure is paramount. The risk to personnel is a direct function of the drug's toxicity and the extent of exposure.[3][6] Therefore, a combination of engineering controls and robust PPE is non-negotiable.
Engineering Controls: All handling and preparation of this compound, including the initial steps of waste consolidation, should be performed within a chemical fume hood or a Class II Biological Safety Cabinet (BSC) to protect from inhalation of aerosols or dust particles.
Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound and its waste. The use of double gloves is mandatory, as studies have shown single gloves can be permeable to certain cytotoxic agents.[1]
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-layered. | Provides maximum protection against permeation. The outer glove is removed first to prevent contamination of the inner glove and skin.[1] |
| Gown | Disposable, impermeable, long-sleeved gown. | Prevents contamination of personal clothing and skin.[5] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. |
| Face Protection | A face shield should be worn in addition to goggles if splashing is a significant risk. | Offers a full barrier of protection for the face.[5] |
| Respiratory | A NIOSH-approved respirator is required when handling the powder form outside of a fume hood or during a large spill cleanup.[7] | Protects against inhalation of the potent compound. |
Pillar 3: The Disposal Workflow: From Generation to Collection
A systematic, segregated workflow is essential to prevent cross-contamination and ensure waste is disposed of correctly. Disposing of cytotoxic materials with other waste types renders all of that waste hazardous.[2]
Step-by-Step Disposal Protocol:
-
Segregation at Point of Generation: Immediately after use, separate this compound-contaminated items from all other waste streams. Do not mix cytotoxic waste with other hazardous chemical wastes.[1]
-
Characterize the Waste: Determine if the waste is "Bulk" or "Trace" as defined in Pillar 1.
-
Containment:
-
Bulk Liquid Waste: Collect in a designated, leak-proof, and tightly sealed container clearly labeled "Hazardous Waste: this compound". This container should be stored in a secondary containment bin.[1][8] Liquid waste must never be disposed of down the drain.[8]
-
Bulk Solid Waste (e.g., unused powder): Dispose of in its original container, placed within a sealed bag and then into the designated bulk hazardous waste container.[8]
-
Trace Waste (PPE, empty vials, plasticware): Place directly into a designated yellow chemotherapy waste container. These are typically rigid, puncture-proof containers.[1][9]
-
Sharps (needles, contaminated glass): All sharps must be placed in a puncture-resistant, yellow cytotoxic sharps container.[5][8] Do not recap needles.[1]
-
-
Labeling: All waste containers must be clearly labeled.
-
Bulk Waste: Affix a hazardous waste label that includes the chemical name ("this compound"), concentration, and hazard characteristics (e.g., "Toxic," "Carcinogen").[1]
-
Trace Waste: Containers must be clearly marked with the "Chemotherapeutic Waste" or "Cytotoxic Waste" label and the universal biohazard symbol.[2][8]
-
-
Storage: Store sealed waste containers in a designated, secure Satellite Accumulation Area (SAA) until they are collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[1] Storage time is limited to a maximum of one year under federal law.[10]
-
Final Disposal: The final step is typically high-temperature incineration, which is performed by a specialized waste management facility.[2] This process effectively destroys the hazardous chemical compounds.
Sources
- 1. web.uri.edu [web.uri.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. ashp.org [ashp.org]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 10. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
